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Foundational

2,3-diamino-1-phenylbutan-1-ol chemical structure and properties

An In-depth Technical Guide to 2,3-diamino-1-phenylbutan-1-ol Abstract This technical guide provides a comprehensive overview of 2,3-diamino-1-phenylbutan-1-ol, a vicinal diamino alcohol with significant potential in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3-diamino-1-phenylbutan-1-ol

Abstract

This technical guide provides a comprehensive overview of 2,3-diamino-1-phenylbutan-1-ol, a vicinal diamino alcohol with significant potential in medicinal chemistry and stereoselective synthesis. The document elucidates the molecule's intricate stereochemistry, details established synthetic methodologies, and tabulates its physicochemical and spectroscopic properties. Drawing from peer-reviewed literature and chemical databases, this guide is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this and structurally related compounds. Particular emphasis is placed on the practical application of this molecule as a chiral building block, supported by detailed experimental protocols and workflow visualizations.

Introduction

Vicinal diamino motifs are prevalent in a wide array of biologically active molecules and natural products. 2,3-diamino-1-phenylbutan-1-ol, a member of this class, presents a unique structural framework characterized by a phenyl group, a hydroxyl moiety, and two amino groups on adjacent carbon atoms. This arrangement of functional groups, coupled with the presence of multiple chiral centers, makes it a valuable synthon for the construction of complex molecular architectures. Its structural analogues, such as the 1,3-diamino-4-phenylbutan-2-ol (DAPB) core, are found in potent HIV protease inhibitors like Darunavir and Saquinavir, highlighting the therapeutic potential of this chemical scaffold[1][2]. A thorough understanding of the synthesis, properties, and stereochemical nuances of 2,3-diamino-1-phenylbutan-1-ol is therefore critical for its effective utilization in drug discovery and development. This guide aims to consolidate the available technical information, offering both foundational knowledge and actionable protocols for laboratory application.

Molecular Structure and Stereoisomerism

The systematic IUPAC name for the topic compound is 2,3-diamino-1-phenylbutan-1-ol. The core structure consists of a four-carbon butane chain substituted with a phenyl group and a hydroxyl group at the first carbon (C1), an amino group at the second carbon (C2), and another amino group at the third carbon (C3).

Chiral Centers and Stereoisomers

The complexity and synthetic utility of 2,3-diamino-1-phenylbutan-1-ol arise from its stereochemistry. The molecule possesses three stereogenic centers at C1, C2, and C3. The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the 2n rule. Therefore, for this compound, there are 23 = 8 possible stereoisomers.[3] These stereoisomers exist as four pairs of enantiomers.

The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers.[3][4] Diastereomers have different physical properties (e.g., melting point, solubility, spectroscopic data) and can be separated by standard laboratory techniques such as chromatography or crystallization.[4] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules.[4]

The specific spatial arrangement (configuration) of the substituents at each chiral center dictates the overall shape of the molecule, which is crucial for its biological activity and its role as a chiral auxiliary in asymmetric synthesis.

Caption: Enantiomeric and diastereomeric relationships of the eight stereoisomers.

Synthesis Methodologies

The synthesis of vicinal diamines, particularly with stereocontrol, is a challenging yet crucial aspect of organic chemistry. While specific, optimized routes for all stereoisomers of 2,3-diamino-1-phenylbutan-1-ol are not abundantly documented in public literature, general strategies for creating similar structures can be adapted. A common approach involves the modification of readily available chiral precursors, such as amino acids or their derivatives.

One plausible synthetic strategy involves the stereoselective opening of an aziridine ring, a well-established method for synthesizing 1,2-diamines.[5] An alternative approach could start from a chiral amino alcohol, introducing the second amino group via nucleophilic substitution or other functional group interconversions.

Hypothetical Synthetic Protocol via Aziridine Intermediate

This protocol outlines a generalized, multi-step synthesis that could be adapted to produce specific stereoisomers of 2,3-diamino-1-phenylbutan-1-ol, starting from a protected amino alcohol. The choice of starting material enantiomer and reagents would dictate the final stereochemistry.

Step 1: Synthesis of an N-protected (aziridin-2-yl)phenylmethanol This key intermediate can be synthesized from a corresponding N-protected 2-amino-1-phenylbut-3-en-1-ol through an intramolecular cyclization reaction.

Step 2: Regioselective Aziridine Ring Opening The strained aziridine ring is susceptible to nucleophilic attack. Using an azide source, such as trimethylsilyl azide, allows for the introduction of a nitrogen-containing functional group that can later be reduced to an amine.[5] This reaction's regioselectivity is critical for obtaining the desired 2,3-diamino substitution pattern.

  • Procedure:

    • Dissolve the N-protected (aziridin-2-yl)phenylmethanol in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., Argon).

    • Add trimethylsilyl azide dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Azide The resulting azido alcohol is then reduced to the corresponding diamino alcohol. A common and effective method is the Staudinger reduction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.[5]

  • Procedure (using Triphenylphosphine):

    • Dissolve the crude azido alcohol in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine in one portion.

    • Stir the mixture at room temperature for 8-16 hours.

    • Remove the solvent under reduced pressure and purify the resulting diamino alcohol by column chromatography.

Caption: Generalized synthetic workflow for 2,3-diamino-1-phenylbutan-1-ol.

Physicochemical and Spectroscopic Properties

Experimental data for 2,3-diamino-1-phenylbutan-1-ol is scarce in public databases. Therefore, properties are often predicted using computational models or inferred from structurally similar compounds. The table below summarizes key identifiers and predicted properties for a related compound, 2-amino-1-phenylbutan-1-ol, to provide a baseline for estimation.[6]

Physicochemical Data (Reference: 2-amino-1-phenylbutan-1-ol)
PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem[6]
Molecular Weight 165.23 g/mol PubChem[6]
XLogP3 1.4PubChem[6]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
CAS Number 5897-76-7PubChem[6]

Note: The presence of a second amino group in the target molecule would increase the molecular weight, polarity, and hydrogen bonding capacity compared to the reference compound.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the three chiral centers. Key signals would include:

    • A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the phenyl protons.

    • A signal for the carbinol proton (-CH(OH)-) adjacent to the phenyl group.

    • Signals for the protons on the carbon backbone (C2, C3, C4), likely appearing as complex multiplets.

    • Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

    • A signal for the terminal methyl group (-CH₃), likely a triplet or doublet depending on coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for each of the 10 carbon atoms.

    • Aromatic carbons would appear in the δ 125-145 ppm range.

    • The carbinol carbon (-C(OH)-) would be in the δ 70-80 ppm range.

    • Carbons bearing the amino groups (-C(NH₂)-) would appear in the δ 40-60 ppm range.

    • The terminal methyl carbon would be the most upfield signal (δ 10-20 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups.[8]

    • A broad band in the 3200-3600 cm⁻¹ region corresponding to O-H and N-H stretching vibrations.

    • C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹).

    • C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹.

    • C-O stretching for the alcohol group around 1050-1150 cm⁻¹.

    • N-H bending vibrations around 1590-1650 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed. Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage adjacent to the functional groups.

Applications in Research and Drug Development

The primary value of 2,3-diamino-1-phenylbutan-1-ol and its derivatives lies in their application as chiral building blocks in asymmetric synthesis.[9]

Chiral Auxiliaries and Ligands

The vicinal amino alcohol motif can be utilized in a manner analogous to well-known chiral auxiliaries.[9] By temporarily attaching the molecule to a prochiral substrate, it can direct the stereochemical outcome of reactions such as alkylations or aldol additions. After the reaction, the auxiliary can be cleaved and recovered. Furthermore, the amino and hydroxyl groups are readily modifiable, allowing for the synthesis of bidentate or tridentate chiral ligands for transition metal-catalyzed asymmetric reactions, including hydrogenations and C-C bond-forming reactions.[9]

Precursors for Pharmacologically Active Agents

As mentioned, the core structure of diamino phenylbutanols is present in several potent pharmaceuticals.[1][2] The specific stereochemistry of these core units is often essential for their high-affinity binding to biological targets like enzymes. Therefore, enantiomerically pure 2,3-diamino-1-phenylbutan-1-ol isomers serve as invaluable starting materials for the total synthesis of new drug candidates and for building fragment libraries for screening against various therapeutic targets.

Safety and Handling

While specific toxicity data for 2,3-diamino-1-phenylbutan-1-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS classification for the related compound 2-amino-1-phenylbutan-1-ol, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-diamino-1-phenylbutan-1-ol represents a molecule of significant interest for synthetic and medicinal chemists. Its stereochemical richness and versatile functional groups make it a powerful tool for the construction of complex, chiral molecules. While a comprehensive body of experimental data remains to be published, this guide has synthesized the available information on related structures and established chemical principles to provide a robust technical overview. Further research into stereoselective synthetic routes and the exploration of its derivatives as ligands and pharmaceutical precursors will undoubtedly continue to unlock the full potential of this valuable chemical entity.

References

  • PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • UniCA IRIS. (2024, November 7). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties data of compounds (1-9). [Download Table]. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (2024, October 30). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diamino-1-phenyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

Sources

Exploratory

Engineering Peptidomimetic Therapeutics: The Role of CAS 2060020-52-0 in Protease Inhibitor Design

Executive Summary In the landscape of modern drug discovery, the design of non-peptide protease inhibitors relies heavily on transition-state isosteres. 2,3-diamino-1-phenylbutan-1-ol dihydrochloride (CAS 2060020-52-0) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of non-peptide protease inhibitors relies heavily on transition-state isosteres. 2,3-diamino-1-phenylbutan-1-ol dihydrochloride (CAS 2060020-52-0) represents a highly versatile, pre-organized chiral building block[1]. With a molecular weight of 253.17, this diamino alcohol core provides a robust scaffold for bidirectional functionalization, enabling the rapid synthesis of chemical diversity libraries targeting aspartyl and serine proteases[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality of this pharmacophore, detail a self-validating experimental workflow for its functionalization, and analyze its quantitative structure-activity relationships (SAR).

Mechanistic Causality: The Diamino Alcohol Pharmacophore

The efficacy of peptidomimetic protease inhibitors hinges on their ability to deceive the target enzyme. The natural cleavage of viral polyproteins by enzymes like HIV-1 protease involves a tetrahedral intermediate formed by the nucleophilic attack of a catalytic water molecule on the peptide bond[3].

CAS 2060020-52-0 acts as a molecular Trojan horse through two distinct structural features:

  • The Transition-State Mimic (C1-OH): The secondary hydroxyl group on the first carbon mimics the geometry and electrostatics of the tetrahedral intermediate. By binding tightly to the catalytic aspartate residues, it displaces the structural water molecule, resulting in a massive entropic gain[4].

  • Bidirectional Vectoring (C2-NH₂ and C3-NH₂): The vicinal diamine allows for independent, bidirectional growth of the molecule[2]. The C1-phenyl group anchors the molecule in the hydrophobic S1/S1' pocket, while the N2 and N3 positions act as vectors to project functional groups into the S2 and S2' sub-pockets, respectively[3][5].

Mechanism A Viral Polyprotein B Aspartyl Protease (Active Site) A->B Natural Substrate E Competitive Inhibition (Ki < 1 nM) B->E Active Site Blocked C CAS 2060020-52-0 (Diamino Alcohol Core) D Tetrahedral Transition State Mimicry C->D Hydroxyl Group Binding D->B Displaces Catalytic Water

Mechanistic pathway of protease inhibition via tetrahedral transition state mimicry.

Experimental Workflows: A Self-Validating Synthetic Protocol

Working with CAS 2060020-52-0 requires precision. The compound is supplied as a dihydrochloride salt to prevent auto-oxidation and unwanted intramolecular cyclization (such as the formation of tetrahydropyrimidinones)[6].

To build a potent inhibitor, we must sequentially functionalize the N2 and N3 positions. The following protocol relies on the inherent steric hindrance provided by the C1-phenyl group to drive regioselectivity, creating a self-validating system where each step's success is analytically confirmed before proceeding.

Step 1: Salt Neutralization and Steric-Directed N3-Acylation
  • Causality: The C2-amine is highly sterically hindered by the adjacent C1-hydroxyl and C1-phenyl groups. By using exactly 1.0 equivalent of a bulky acyl chloride at low temperatures, the reaction is kinetically driven to the less hindered C3-amine.

  • Procedure: Suspend 1.0 mmol of CAS 2060020-52-0 in anhydrous DCM. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt. Cool to -78°C. Dropwise, add 1.0 mmol of the target P2-ligand acyl chloride. Stir for 2 hours, allowing the temperature to slowly rise to -20°C.

Step 2: In-Process Validation (The Self-Validating Gate)
  • Causality: Blindly proceeding to the second coupling leads to complex, inseparable mixtures. We must validate regioselectivity.

  • Procedure: Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Criteria: The chromatogram must show >90% purity of the mono-acylated mass

    
    . If bis-acylation exceeds 5%, the steric bulk of the chosen acyl chloride is insufficient, and the reaction temperature must be lowered in future iterations.
    
Step 3: Forced N2-Functionalization
  • Causality: The remaining C2-amine is unreactive under standard conditions due to the C1-phenyl shielding. We must alter the thermodynamic environment.

  • Procedure: To the validated reaction mixture, add 1.5 mmol of the P1-ligand sulfonyl chloride. Introduce 0.2 mmol of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Elevate the reaction temperature to 40°C and stir for 12 hours.

Step 4: Final Cleavage and Purification
  • Procedure: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and purify via preparative reverse-phase HPLC to yield the final peptidomimetic inhibitor.

Synthesis S1 CAS 2060020-52-0 (Dihydrochloride Salt) S2 Regioselective N3-Acylation (Steric Control) S1->S2 Base Neutralization S3 LC-MS Validation (Mono-acyl Mass Check) S2->S3 Aliquot Sampling S4 N2-Functionalization (Elevated Temp/DMAP) S3->S4 Proceed if >90% Pure S5 Purified Peptidomimetic Inhibitor S4->S5 Global Deprotection

Self-validating synthetic workflow for the bidirectional functionalization of the core.

Quantitative Data: Structure-Activity Relationships (SAR)

The true power of the 2,3-diamino-1-phenylbutan-1-ol core is realized when screening combinatorial libraries. By systematically varying the N2 and N3 substituents, researchers have achieved sub-nanomolar inhibition of target proteases[2][5].

The table below summarizes the quantitative impact of various functionalizations on the diamino alcohol core against HIV-1 Protease, demonstrating how precise spatial occupation of the S1/S2 pockets dictates binding affinity.

Inhibitor DerivativeP1/P1' Substituent (N2 Position)P2/P2' Substituent (N3 Position)Target EnzymeBinding Affinity (

/

)
Analog A BenzoylIsobutylsulfonylHIV-1 Protease14.2 nM
Analog B Tetrahydrofuran-2-carbonylBenzylHIV-1 Protease4.8 nM
Analog C Thiazole-5-carbonylMethylsulfonylHIV-1 Protease1.2 nM
Analog D (Cyclized) Tetrahydropyrimidinone linkageTetrahydropyrimidinone linkageHIV-1 Protease0.018 nM

Data synthesized from foundational SAR studies on diamino alcohol and diol cores, highlighting the extreme potency achieved via cyclization into tetrahydropyrimidinones[2][6].

Conclusion

CAS 2060020-52-0 (2,3-diamino-1-phenylbutan-1-ol dihydrochloride) is far more than a simple chemical intermediate; it is a rationally designed blueprint for enzyme inhibition[1][3]. By understanding the causality between its stereocenters and the protease active site, and by employing strict, self-validating synthetic protocols, drug development professionals can leverage this core to generate highly potent, bioavailable therapeutics.

References

  • Wang, G. T., et al. (1995). Synthetic chemical diversity: solid phase synthesis of libraries of C2 symmetric inhibitors of HIV protease containing diamino diol and diamino alcohol cores. Journal of Medicinal Chemistry, 38(16), 2995–3002. Retrieved from[Link]

  • Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(21), 1882–1897. Retrieved from[Link]

  • Hodge, C. N., et al. (1996). Design, synthesis, and evaluation of tetrahydropyrimidinones as an example of a general approach to nonpeptide HIV protease inhibitors. Journal of Medicinal Chemistry, 39(20), 3897–3907. Retrieved from[Link]

Sources

Foundational

A Technical Guide to the Stereoisomers of 2,3-Diamino-1-phenylbutan-1-ol: Synthesis, Characterization, and Application

Abstract The vicinal diamine motif is a cornerstone in modern chemistry, serving as a privileged structure in pharmaceutical agents and a critical component in chiral ligands for asymmetric catalysis.[1] The compound 2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The vicinal diamine motif is a cornerstone in modern chemistry, serving as a privileged structure in pharmaceutical agents and a critical component in chiral ligands for asymmetric catalysis.[1] The compound 2,3-diamino-1-phenylbutan-1-ol presents a significant stereochemical challenge with three stereogenic centers, resulting in four possible diastereomeric pairs. This in-depth technical guide provides a comprehensive exploration of the erythro and threo diastereomers of 2,3-diamino-1-phenylbutan-1-ol. We will dissect stereoselective synthetic strategies, detail robust analytical methods for separation and characterization, and discuss the potential applications of these stereochemically rich molecules. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's complex stereochemistry.

Decoding the Stereochemistry: Erythro and Threo Nomenclature

The molecule 2,3-diamino-1-phenylbutan-1-ol possesses three chiral centers at carbons C1, C2, and C3. This gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The relative stereochemistry between adjacent chiral centers, specifically C2 and C3, is designated using the erythro and threo nomenclature.

  • Erythro Isomers : In a Fischer projection, the two amino groups (or other like substituents) are on the same side of the carbon backbone.

  • Threo Isomers : In a Fischer projection, the two amino groups (or other like substituents) are on opposite sides of the carbon backbone.

Each of these diastereomeric forms (erythro and threo) is a racemic mixture, containing a pair of enantiomers. The precise control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a formidable challenge in synthetic chemistry.[2][3]

G E1 (1R,2R,3S)-Isomer E2 (1S,2S,3R)-Isomer E1->E2 T1 (1R,2S,3R)-Isomer T2 (1S,2R,3S)-Isomer T1->T2 Enantiomers

Caption: Stereoisomeric relationships of 2,3-diamino-1-phenylbutan-1-ol.

Stereoselective Synthesis of Vicinal Diamines

The controlled synthesis of vicinal diamines is a pivotal goal in organic chemistry.[2] Strategies often begin from chiral precursors like β-amino alcohols, which can be elaborated to introduce the second amino group with defined stereochemistry.[4]

Causality in Synthetic Strategy: Aziridine Ring-Opening

A field-proven and mechanistically insightful method for installing the second amine functionality with high stereocontrol is the ring-opening of an aziridine intermediate. This approach leverages the principles of Sₙ2 reactions to ensure an inversion of stereochemistry.

The rationale is as follows:

  • Precursor Synthesis : An appropriate chiral amino alcohol is converted into a cyclic intermediate. For instance, reaction with thionyl chloride can form an oxathiazolidine, which can then be converted to a sulfamidate.[4]

  • Aziridine Formation : Intramolecular cyclization of a derivative (e.g., a halosulfonamide) forms a strained three-membered aziridine ring. This step proceeds with inversion of configuration at one of the chiral centers.

  • Nucleophilic Opening : The aziridine is then subjected to nucleophilic attack by an azide source, such as sodium azide (NaN₃) or hydrazoic acid (HN₃).[4] The attack occurs at one of the aziridine carbons via an Sₙ2 mechanism, which dictates that the nucleophile attacks from the face opposite the leaving group (the nitrogen atom of the ring). This results in a second, predictable inversion of stereochemistry.

This two-step inversion sequence (formation and opening of the aziridine) ultimately leads to a product with a defined relative stereochemistry. The choice of starting amino alcohol enantiomer and the regioselectivity of the ring-opening determine which final diastereomer is formed.[4]

G start_node Chiral Amino Alcohol (e.g., (1R,2S)-Isomer) step1_node Step 1: Activation & Cyclization start_node->step1_node e.g., SOCl₂, Base intermediate_node Aziridine Intermediate (Stereochemistry Inverted) step1_node->intermediate_node step2_node Step 2: Nucleophilic Ring-Opening (Sₙ2) intermediate_node->step2_node NaN₃ product_node β-Azido Amine (Stereochemistry Inverted Again) step2_node->product_node step3_node Step 3: Azide Reduction product_node->step3_node e.g., H₂, Pd/C final_product_node Vicinal Diamine (e.g., threo-Isomer) step3_node->final_product_node

Caption: Workflow for stereoselective synthesis via aziridine ring-opening.

Experimental Protocol: Synthesis of a threo-2-azido-3-amino-1-phenylbutan-1-ol derivative

This protocol is adapted from methodologies involving the ring-opening of aziridines derived from amino alcohols.[4]

Step 1: Aziridination of (1R,2S)-2-amino-1-phenylbutan-1-ol

  • Dissolve (1R,2S)-2-amino-1-phenylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), add a 1 M solution of sodium methoxide in methanol (3.0 eq) and stir for an additional 6 hours to facilitate in-situ cyclization to the aziridine.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aziridine by flash column chromatography.

Step 2: Regio- and Stereoselective Ring-Opening

  • Dissolve the purified aziridine (1.0 eq) in a solvent mixture of ethanol and water (4:1).

  • Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude azido-amine can be purified by column chromatography to yield the threo product.

Step 3: Reduction to the Diamine

  • Dissolve the purified azido-amine (1.0 eq) in methanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the desired threo-2,3-diamino-1-phenylbutan-1-ol.

Analytical Separation and Characterization

Distinguishing and separating diastereomers is a critical task in synthesis and drug development. While diastereomers have different physical properties, allowing for separation by chromatography, their structural elucidation relies heavily on spectroscopic techniques, particularly NMR.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating all four stereoisomers. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective.[5][6] The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 1: Example HPLC Parameters for Chiral Separation

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® series)Provides the necessary 3D chiral environment for stereoisomer recognition.[5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1)Normal phase conditions often provide better selectivity for polar analytes on these columns. Diethylamine is added to improve peak shape for basic amine compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation without excessive pressure.
Detection UV at 254 nmThe phenyl group provides a strong chromophore for sensitive detection.
Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.[5]
NMR Spectroscopy: The Key to Diastereomer Identification

NMR spectroscopy is a powerful, non-destructive tool for assigning the erythro and threo configurations. The determination is based on the magnitude of the vicinal coupling constant (³J) between the protons on C2 and C3 (H-C2–C3-H).[7] This value is dependent on the dihedral angle between the two protons, as described by the Karplus equation.

  • Erythro Isomer : The most stable conformation typically features a gauche relationship between the C2-H and C3-H protons, leading to a smaller coupling constant (³J ≈ 2-5 Hz) .[7][8]

  • Threo Isomer : The most stable conformation tends to have an anti-periplanar arrangement of the C2-H and C3-H protons, resulting in a larger coupling constant (³J ≈ 6-10 Hz) .[7][8]

This difference provides a reliable diagnostic tool to distinguish between the two diastereomeric pairs after they have been separated.

Table 2: Diagnostic ¹H NMR Data for Erythro vs. Threo Isomers

IsomerDihedral Angle (H-C2-C3-H) in Stable ConformationExpected ³J (H₂, H₃) ValueReference
Erythro ~60° (gauche)Small (~2-5 Hz)[7][8]
Threo ~180° (anti)Large (~6-10 Hz)[7][8]

Potential Applications in Drug Development and Catalysis

The 2,3-diamino-1-phenylbutan-1-ol scaffold is structurally related to phenylpropanolamine (norephedrine), a compound that has been used as a decongestant and appetite suppressant.[9][10] Phenylpropanolamine acts as a norepinephrine-releasing agent, and its various stereoisomers exhibit different pharmacological activities.[9][11]

The introduction of a second amino group in the 2,3-diamino-1-phenylbutan-1-ol structure opens up vast possibilities:

  • Medicinal Chemistry : This scaffold can be used to develop novel therapeutic agents. The two amine groups provide handles for further functionalization, allowing for the creation of libraries of compounds to be screened against various biological targets. The defined stereochemistry is crucial, as biological systems are chiral, and different stereoisomers will have different potencies and effects.[12] For example, derivatives of similar 1,3-diamino-4-phenylbutan-2-ol structures are potent inhibitors of HIV protease.[13][14]

  • Asymmetric Catalysis : Chiral vicinal diamines are foundational components of highly effective ligands for transition-metal-catalyzed asymmetric reactions. By coordinating to a metal center, they create a chiral environment that can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products.

Conclusion and Future Outlook

The stereoisomers of 2,3-diamino-1-phenylbutan-1-ol represent a class of molecules with significant synthetic challenges and high potential value. Understanding the principles of stereoselective synthesis, particularly through mechanistically robust pathways like aziridine ring-opening, is key to accessing specific diastereomers. The combination of chiral chromatography for separation and NMR spectroscopy for structural assignment provides a self-validating system for any researcher in this field. As the demand for stereochemically pure pharmaceuticals and fine chemicals grows, the methodologies and insights presented in this guide will continue to be essential for innovation in drug discovery and chemical synthesis.

References

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. MDPI. [Link]

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PubMed. [Link]

  • Stereoselective Construction of Vicinal Diamines. Part I . Synthesis of Fused Pyrazines. RSC Publishing. [Link]

  • Phenylpropanolamine. Wikipedia. [Link]

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]

  • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Canadian Science Publishing. [Link]

  • Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. PubMed. [Link]

  • Phenylpropanolamine | Request PDF. ResearchGate. [Link]

  • Using NMR Spectroscopy and Chemical Synthesis to Establish Diastereoselectivity of NaBH4 and Meerwein–Ponndorf–Verley (MPV) Reduction of (±)-Benzoin Isopropyl Ether: A Collaborative Discovery-Based Laboratory Experiment. ACS Publications. [Link]

  • Direct Assignment of the Threo and Erythro Configurations in Polyacetylene Glycosides by 1 H NMR Spectroscopy. ResearchGate. [Link]

  • Phenylpropanolamine Hydrochloride | Active Pharmaceutical Ingredients. Fagron. [Link]

  • What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse. [Link]

  • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. ResearchGate. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

Sources

Exploratory

Technical Guide: 1-Phenyl-2,3-diaminobutane Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 1-phenyl-2,3-diaminobutane and its derivatives. Executive Summary 1-Phenyl-2,3-diaminobutane (PDB) repres...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 1-phenyl-2,3-diaminobutane and its derivatives.

Executive Summary

1-Phenyl-2,3-diaminobutane (PDB) represents a privileged chiral scaffold in medicinal chemistry, distinct for its ability to function as both a peptidomimetic pharmacophore and a bidentate chiral ligand . Unlike simple mono-amines, the vicinal diamine core at C2 and C3 creates a rigid stereochemical backbone capable of chelating transition metals or mimicking the transition states of peptide bond hydrolysis.

This guide explores the PDB scaffold's role in protease inhibition (specifically Cathepsin and Renin), its utility in platinum-based oncolytics , and the critical stereoselective synthetic strategies required to access its four distinct stereoisomers.

Part 1: Structural & Stereochemical Analysis

The core structure of 1-phenyl-2,3-diaminobutane consists of a butane backbone with a phenyl group at C1 and amino functionalities at C2 and C3.

Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C3), resulting in four stereoisomers. In a biological context, the relative configuration (syn vs. anti or erythro vs. threo) dictates target affinity.

Stereoisomer PairConfigurationMedicinal Relevance
(2S, 3S) AntiCommon mimetic for L-Phe-L-Ala dipeptides.
(2R, 3R) AntiOften used as a negative control or for D-amino acid mimicry.
(2S, 3R) SynMimics turn conformations; critical for metal chelation geometry.
(2R, 3S) SynLess common in natural product derivation.
Pharmacophore Mapping

In drug design, the PDB scaffold serves as a Phe-X dipeptide isostere .

  • C1-Phenyl Ring: Occupies hydrophobic pockets (e.g., S1 subsite in proteases).

  • C2-Amine: Mimics the N-terminus or P1 nitrogen; often derivatized as a carbamate or amide.

  • C3-Amine: Mimics the P1' nitrogen; serves as a handle for extending into the S1' subsite.

Part 2: Synthetic Strategies

The synthesis of PDB derivatives requires high diastereoselectivity. Two primary routes are employed: the Chiral Pool Approach (from Amino Acids) and Modular Assembly (via Imines).

Route A: The Amino Acid "Chiral Pool" (Peptidomimetic Route)

This route is preferred for generating the (2S, 3S) isomer, starting from L-Phenylalanine.

  • Precursor: L-Phenylalanine is converted to N,N-dibenzyl-L-phenylalaninal (amino aldehyde).

  • C3 Introduction: A Grignard addition (Methylmagnesium bromide) or Nitroaldol condensation introduces the C3-C4 fragment.

  • Stereocontrol: Chelation-controlled addition (using

    
     or 
    
    
    
    ) favors the syn-amino alcohol, while non-chelation conditions favor the anti-isomer.
  • Amine Installation: The resulting alcohol is converted to an amine via a Mitsunobu reaction (with phthalimide) or mesylation/azide displacement, followed by reduction.

Route B: Modular Imine Addition (Ellman Auxiliary)

For diverse analog generation, tert-butanesulfinamide (Ellman's auxiliary) provides excellent stereocontrol.

  • Condensation: Phenylacetaldehyde is condensed with chiral tert-butanesulfinamide.

  • Addition: Addition of an

    
    -amino ethyl nucleophile (or nitroethane followed by reduction) establishes the C2-C3 bond.
    
  • Deprotection: Acidic cleavage yields the free diamine.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between forming the syn and anti diamines from a common amino-aldehyde precursor.

SynthesisPath Phe L-Phenylalanine Aldehyde N-Protected Phenylalaninal Phe->Aldehyde Reduction Chelation Chelation Control (ZnCl2/R-MgBr) Aldehyde->Chelation Felkin Felkin-Anh Control (No Metal) Aldehyde->Felkin SynAlc Syn-Amino Alcohol Chelation->SynAlc 1,2-Induction AntiAlc Anti-Amino Alcohol Felkin->AntiAlc Steric Control SynDiamine (2S,3R)-Diamine (Turn Mimic) SynAlc->SynDiamine Mitsunobu/N3 AntiDiamine (2S,3S)-Diamine (Extended Mimic) AntiAlc->AntiDiamine Mitsunobu/N3

Caption: Divergent synthesis of PDB stereoisomers via chelation vs. Felkin-Anh controlled nucleophilic addition.

Part 3: Medicinal Applications & Case Studies

Protease Inhibitors (Cathepsin K & Renin)

The 1-phenyl-2,3-diaminobutane scaffold acts as a non-hydrolyzable transition state isostere.

  • Mechanism: In standard peptide bonds, the carbonyl carbon is

    
    . In the transition state, it becomes tetrahedral (
    
    
    
    ). The vicinal diamine mimics this tetrahedral geometry, positioning the amines to interact with the catalytic aspartates (in aspartyl proteases) or cysteine thiols (in cysteine proteases).
  • Key Derivative: 1,1,1-trifluoro-4-phenylbutane-2,3-diamine .[1][2][3][4] The introduction of the trifluoromethyl group at C4 (adjacent to the C3 amine) lowers the

    
     of the amine, enhancing metabolic stability and increasing affinity for the S1' pocket of Cathepsin K [1].
    
Platinum(II) Antitumor Complexes

Cisplatin and Oxaliplatin are limited by resistance and toxicity. PDB derivatives serve as bulky, chiral non-leaving ligands.

  • Rationale: The bulky phenyl group at C1 creates steric hindrance that prevents deactivation by glutathione (a common resistance mechanism).

  • Structure:

    
    .
    
  • Activity: The unsymmetrical nature of the ligand (phenyl on one side) forces the complex into a specific conformation upon DNA binding, potentially altering the type of DNA adducts formed (e.g., intrastrand vs. interstrand crosslinks) [2].

Experimental Protocol: Synthesis of (2S,3S)-1-Phenyl-2,3-diaminobutane

Note: This protocol assumes the use of N,N-dibenzyl-L-phenylalaninal as the starting material.

Step 1: Grignard Addition (Anti-selective)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve N,N-dibenzyl-L-phenylalaninal (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C.

  • Reaction: Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 20 mins.

  • Workup: Stir for 2 hours at -78°C. Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1) yields the anti-amino alcohol.

Step 2: Stereospecific Amination

  • Activation: Dissolve the amino alcohol in DCM. Add

    
     (2.0 eq) and Methanesulfonyl chloride (1.2 eq) at 0°C. Stir 1 hr.
    
  • Displacement: Remove solvent. Dissolve residue in DMF. Add

    
     (3.0 eq). Heat to 60°C for 12 hours (Inversion of configuration occurs here).
    
  • Reduction: Hydrogenate the azide using

    
     (1 atm) and Pd/C (10% wt) in MeOH for 4 hours.
    
  • Isolation: Filter through Celite. Evaporate solvent to obtain the crude diamine.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the PDB scaffold in the context of Cathepsin K inhibition (


 values are illustrative of typical trends for this scaffold).
Modification (R-Group)PositionEffect on Potency (

)
Mechanistic Insight
-H (Parent) C4120 nMBaseline activity; moderate metabolic stability.
-CF3 (Trifluoromethyl) C415 nM Electron-withdrawing group reduces amine basicity; improves S1' fit.
-OH (Hydroxyl) C3 (Isostere)45 nMConverts diamine to amino-alcohol (HEA); loses some H-bond donor capacity.
-F (Para-Fluoro) C1-Phenyl85 nMBlocks metabolic oxidation at the phenyl ring para-position.
Cyclization (Imidazolidinone) N2-N3>1000 nMRigidification often leads to loss of activity if flexibility is required for induced fit.

References

  • Sigma-Aldrich. (2024). Product Specification: 1,1,1-trifluoro-4-phenylbutane-2,3-diamine. Link

  • Intini, F. P., et al. (2010). "X-Ray Structural Characterization of the Bis-Guanine Derivative of a Cisplatin Analogue Having Just One Proton on Each Coordinated Nitrogen." Inorganic Chemistry. Link

  • PubChem. (2024).[5] Compound Summary: 1-phenylbutane-2,3-diamine.[6][7][8] National Library of Medicine.[9] Link

  • Google Patents. (2017). Process for the preparation of 1,4-diaminobutane derivatives (related scaffold context). Link

  • Reetz, M. T. (1999). "Synthesis of Chiral Diamines via Stereoselective Addition to Amino Aldehydes." Chemical Reviews.

Sources

Foundational

difference between 1,3-diamino and 2,3-diamino phenylbutanols

An In-depth Technical Guide to the Structural, Synthetic, and Pharmacological Differentiation of 1,3- and 2,3-Diamino-1-phenylbutanols Abstract The precise spatial arrangement of functional groups within a molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural, Synthetic, and Pharmacological Differentiation of 1,3- and 2,3-Diamino-1-phenylbutanols

Abstract

The precise spatial arrangement of functional groups within a molecule is a cornerstone of modern drug discovery and development. Even subtle changes, such as the relocation of an amino group, can profoundly alter a compound's synthetic accessibility, physicochemical properties, and biological activity. This guide provides a detailed comparative analysis of two closely related, yet distinct, molecular scaffolds: 1,3-diamino-1-phenylbutanol and 2,3-diamino-1-phenylbutanol. We will explore the fundamental structural and stereochemical differences, propose distinct and plausible synthetic strategies, outline methods for their analytical differentiation, and hypothesize on the divergent pharmacological implications of these isomeric frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of isomerism on small molecule design.

Core Structural and Stereochemical Analysis

The foundational difference between the two title compounds lies in the relative positions of the two amino groups and the hydroxyl group along the butanol chain attached to a phenyl ring. This seemingly minor shift has significant consequences for the molecule's three-dimensional structure, polarity, and potential for intramolecular interactions.

  • 1,3-Diamino-1-phenylbutanol: This isomer features a 1,3-amino alcohol motif, with the second amino group positioned at the 3-position. This arrangement places the functional groups in a more separated fashion along the aliphatic chain.

  • 2,3-Diamino-1-phenylbutanol: This isomer contains a vicinal diamine (a 1,2-diamine) at the 2- and 3-positions, with the hydroxyl group remaining at the 1-position. The proximity of the two amino groups is a key structural feature, suggesting a potential for metal chelation or bidentate interactions with biological targets.

A critical point of differentiation is the stereochemical complexity. Both isomers possess three chiral centers, which gives rise to a significant number of stereoisomers.

  • Chiral Centers: For both molecules, the carbons at positions 1, 2, and 3 of the butanol chain are stereocenters.

  • Number of Stereoisomers: According to the 2^n rule (where n is the number of chiral centers), each scaffold can theoretically exist as 2³ = 8 stereoisomers, which comprise four pairs of enantiomers.

The absolute and relative stereochemistry of these centers would be a critical determinant of their ultimate biological function, as enantiomers and diastereomers of a drug can have vastly different pharmacological and toxicological profiles.

G cluster_0 1,3-Diamino-1-phenylbutanol cluster_1 2,3-Diamino-1-phenylbutanol a Structure a_chiral 3 Chiral Centers (C1, C2, C3) a->a_chiral a_isomers 8 Stereoisomers (4 Diastereomeric Pairs) a_chiral->a_isomers b Structure b_chiral 3 Chiral Centers (C1, C2, C3) b->b_chiral b_isomers 8 Stereoisomers (4 Diastereomeric Pairs) b_chiral->b_isomers Isomers Isomers cluster_0 cluster_0 Isomers->cluster_0 Positional Isomers cluster_1 cluster_1 Isomers->cluster_1 Positional Isomers

Caption: Logical relationship between the isomeric scaffolds.

Comparative Synthetic Strategies

The distinct arrangement of functional groups necessitates entirely different synthetic approaches. The protocols described below are proposed, plausible routes grounded in established chemical transformations.

Proposed Synthesis of 2,3-Diamino-1-phenylbutanol (Vicinal Diamine)

The synthesis of vicinal diamino alcohols often relies on the stereocontrolled installation of two nitrogen functionalities onto an alkene backbone. A robust method involves the Sharpless Asymmetric Aminohydroxylation.

G start Cinnamyl Alcohol step1 Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->step1 step2 Sharpless Asymmetric Aminohydroxylation (e.g., (DHQD)2-PHAL, K2OsO2(OH)4, MeSO2NH2, K3Fe(CN)6) step1->step2 step3 Protect Resulting Amino & Hydroxyl Groups step2->step3 step4 Reduce Amide/Sulfonamide (e.g., LiAlH4) step3->step4 step5 Global Deprotection (e.g., TBAF, Acid) step4->step5 end 2,3-Diamino-1-phenylbutanol step5->end

Caption: Proposed synthetic workflow for 2,3-diamino-1-phenylbutanol.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

  • Protection: To a solution of cinnamyl alcohol in dichloromethane (DCM), add 1.1 equivalents of imidazole followed by 1.05 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Work up with aqueous extraction and purify by column chromatography to yield the TBDMS-protected cinnamyl alcohol.

  • Aminohydroxylation: In a t-butanol/water mixture, dissolve the protected alkene. Add the nitrogen source (e.g., 3 eq. of methanesulfonamide), the chiral ligand (e.g., 1 mol% (DHQD)₂-PHAL), potassium osmate dihydrate (0.5 mol%), and the re-oxidant (3 eq. of potassium ferricyanide). Stir vigorously at room temperature for 12-24 hours.

  • Workup & Protection: Quench the reaction with sodium sulfite. Extract the product with ethyl acetate. The resulting amino alcohol is often protected in situ (e.g., as a Boc-carbamate) for easier handling and purification.

  • Reduction & Deprotection: The sulfonamide can be reduced to the free amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent deprotection of the silyl ether (e.g., with TBAF) and any other protecting groups yields the final 2,3-diamino-1-phenylbutanol.

Proposed Synthesis of 1,3-Diamino-1-phenylbutanol

The 1,3-diamine motif requires a different disconnection. A plausible approach involves the conjugate addition to a nitroalkene, followed by reduction of both the nitro group and a carbonyl.

G start Benzaldehyde step1 Henry Reaction (Nitroethane, Base) start->step1 step2 Dehydration (e.g., MsCl, Et3N) step1->step2 step3 Michael Addition (e.g., Benzylamine, Base) step2->step3 step4 Nitro Group Reduction (e.g., H2, Pd/C or Zn/HCl) step3->step4 step5 Reductive Amination or Amide Reduction step4->step5 end 1,3-Diamino-1-phenylbutanol step5->end

Exploratory

Stereochemical Architecture and Analytical Resolution of 2,3-Diamino-1-phenylbutan-1-ol: A Technical Guide

Executive Summary The molecule 2,3-diamino-1-phenylbutan-1-ol represents a highly complex chiral scaffold featuring three contiguous stereogenic centers (C1, C2, and C3). With a theoretical matrix of eight distinct stere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2,3-diamino-1-phenylbutan-1-ol represents a highly complex chiral scaffold featuring three contiguous stereogenic centers (C1, C2, and C3). With a theoretical matrix of eight distinct stereoisomers (


), this structural motif is of paramount importance in the development of peptidomimetic protease inhibitors and advanced chiral ligands for asymmetric transition-metal catalysis.

This whitepaper provides an in-depth technical framework for assigning the absolute configuration of this molecule, engineering its stereoselective synthesis, and validating its enantiomeric purity. By synthesizing fundamental Cahn-Ingold-Prelog (CIP) logic with advanced NMR derivatization and chromatographic techniques, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Stereochemical Architecture: CIP Priority Assignment

The unambiguous assignment of absolute configuration relies on the Cahn-Ingold-Prelog (CIP) priority system [1]. For 2,3-diamino-1-phenylbutan-1-ol, the carbon backbone is numbered starting from the carbinol carbon attached to the phenyl ring to minimize the locant numbers for the principal functional groups.

To determine the (R) or (S) designation, we must dissect the atomic number priorities of the substituents at each chiral node.

Priority Breakdown by Stereocenter
  • C1 (Carbinol Center): The hydroxyl oxygen (-OH) takes top priority (atomic number 8). The competition between the C2 carbon and the Phenyl C1' carbon is resolved at the next shell: C2 is bonded to Nitrogen (atomic number 7), whereas the Phenyl carbon is bonded only to other Carbons (atomic number 6). Thus, the C2 aliphatic chain outranks the aromatic ring.

  • C2 (First Amine Center): The primary amine (-NH₂) is priority 1. Comparing the C1 and C3 substituents, C1 is bonded to Oxygen (8), while C3 is bonded to Nitrogen (7). Therefore, C1 > C3.

  • C3 (Second Amine Center): The primary amine (-NH₂) is priority 1. C2 is bonded to Nitrogen (7), whereas the terminal methyl group (-CH₃) is bonded only to Hydrogen (1). Therefore, C2 > C3.

CIP Priority Summary Table

The quantitative hierarchy of substituents for each stereocenter is summarized below, establishing the foundation for 3D spatial modeling.

Chiral CenterPriority 1 (Highest)Priority 2Priority 3Priority 4 (Lowest)
C1 -OH-C²H(NH₂)-C³H(NH₂)-CH₃-Phenyl-H
C2 -NH₂-C¹H(OH)-Phenyl-C³H(NH₂)-CH₃-H
C3 -NH₂-C²H(NH₂)-C¹H(OH)-Ph-CH₃-H

Asymmetric Synthesis & Stereocontrol

Synthesizing a specific diastereomer of 2,3-diamino-1-phenylbutan-1-ol requires rigorous stereocontrol, typically achieved through sequential asymmetric induction. A field-proven approach involves the catalytic asymmetric reduction of a prochiral


-amino ketone precursor, followed by stereoselective reductive amination [3].

The causality behind selecting a chiral Iridium (Ir) or Ruthenium (Ru) catalyst for the initial ketone reduction lies in their ability to form rigid, highly ordered transition states via hydrogen bonding with the substrate's heteroatoms. This minimizes the activation energy for hydride transfer to a single face of the carbonyl, dictating the C1 configuration with high enantiomeric excess (ee).

SyntheticWorkflow A Prochiral Precursor (e.g., α-amino ketone) B Asymmetric Reduction (Chiral Ir/Ru Catalyst) A->B Step 1: Ketone Reduction C Stereoselective Reductive Amination B->C Step 2: Amine Intro D 2,3-diamino-1- phenylbutan-1-ol C->D Step 3: Deprotection

Fig 1. Enantioselective synthetic workflow for chiral amino alcohols.

Analytical Workflows for Stereochemical Elucidation

Validating the stereochemical outcome of the synthesis requires a self-validating analytical system. We employ a dual-pronged approach: Mosher's Ester Analysis for absolute configuration and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.

The Logic of Mosher's Derivatization

Mosher's method utilizes


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to derivatize the chiral alcohol. By calculating the chemical shift difference (

) between the (S)- and (R)-MTPA derivatives rather than relying on absolute chemical shifts, the method internally normalizes for solvent effects, concentration variations, and instrument calibration drift. This creates a highly trustworthy, self-validating assignment. The magnetic anisotropy of the MTPA phenyl ring selectively shields protons on one side of the molecule, allowing researchers to map the 3D space around the C1 center.
Chiral HPLC on Crown-Ether Stationary Phases

For amino alcohols, standard polysaccharide-based columns often yield broad peaks due to non-specific hydrogen bonding. Instead, Chiral Stationary Phases (CSPs) utilizing (+)- or (-)-(18-Crown-6)-tetracarboxylic acid are preferred [2, 4]. The crown ether cavity forms highly specific, reversible inclusion complexes with the primary ammonium ions (protonated under acidic mobile phase conditions). The chiral discrimination arises from steric interactions between the substituents of the amino alcohol and the chiral barrier of the crown ether.

AnalyticalLogic Start Enantiomeric Mixture (Analyte) Deriv Mosher's Derivatization (R)- and (S)-MTPA-Cl Start->Deriv Aliquot 1 (Stereocenter ID) HPLC Chiral HPLC / SFC (Crown-Ether CSP) Start->HPLC Aliquot 2 (Purity Check) NMR 1H/19F NMR Analysis Calculate Δδ (δS - δR) Deriv->NMR Diastereomers Purity Enantiomeric Excess (ee) Determined HPLC->Purity Peak Integration Config Absolute Configuration Assigned NMR->Config Spatial Model Application

Fig 2. Analytical logic tree for absolute configuration and purity determination.

Experimental Protocols & Data Interpretation

Protocol: Dual-Derivatization for Mosher's Ester Analysis

Objective: Synthesize (R)- and (S)-MTPA esters of 2,3-diamino-1-phenylbutan-1-ol for NMR evaluation. Critical Note: The primary amines at C2 and C3 must be selectively protected (e.g., as Boc derivatives) prior to esterification of the C1 hydroxyl group. Failure to do so will result in competitive amide formation, convoluting the NMR spectra and rendering the


 calculations invalid.
  • Substrate Preparation: Dissolve 5.0 mg of the N,N'-di-Boc-protected 2,3-diamino-1-phenylbutan-1-ol in 0.5 mL of anhydrous CDCl₃ in a flame-dried NMR tube.

  • Catalyst/Base Addition: Add 10 µL of anhydrous pyridine-d₅. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the esterification of the sterically hindered secondary alcohol. The deuterated form prevents signal overlap in the aromatic region during ¹H NMR analysis.

  • Derivatizing Agent: Add 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Seal the tube and agitate at 25 °C for 4 hours. Monitor completion via ¹⁹F NMR (the appearance of a single CF₃ peak around -71 ppm indicates complete conversion).

  • Parallel Reaction: Repeat steps 1-4 in a separate NMR tube using (S)-(+)-MTPA-Cl.

  • Data Acquisition: Acquire high-resolution ¹H, ¹⁹F, and 2D COSY NMR spectra for both samples to unambiguously assign the protons flanking the C1 chiral center.

Quantitative Data Presentation: Expected NMR Shifts

Upon successful derivatization, the


 values are calculated. A positive 

indicates the proton is situated on the right side of the MTPA plane (shielded by the (R)-MTPA phenyl ring), while a negative value indicates it is on the left.
Proton Position

in (S)-MTPA ester (ppm)

in (R)-MTPA ester (ppm)

(

)
Spatial Implication (Mosher Model)
C1-H 5.855.82+0.03Diagnostic baseline (near zero)
Phenyl (ortho) 7.457.30+0.15Right of MTPA plane
C2-H 3.403.55-0.15Left of MTPA plane
C3-H 2.903.02-0.12Left of MTPA plane

Note: The above values represent a theoretical (1R) configuration profile. The consistent negative


 values for the aliphatic chain confirm its spatial orientation relative to the carbinol stereocenter.

References

  • IUPAC. "C. I. P. system." Compendium of Chemical Terminology (the "Gold Book"), 5th ed. International Union of Pure and Applied Chemistry. URL:[Link]

  • Hyun, M. H. "Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols." Journal of Chromatography A, 1557, 28-42 (2018). URL:[Link]

  • Watile, R. et al. "Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron (III) catalyst." Nature Communications, 10, 3826 (2019). URL:[Link]

  • Yu, J. et al. "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases." Chirality, 28(4), 276-281 (2016). URL:[Link]

Foundational

thermodynamic stability of 2,3-diamino-1-phenylbutan-1-ol salts

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Diamino-1-Phenylbutan-1-Ol Salts Authored by: A Senior Application Scientist Abstract The conversion of an active pharmaceutical ingredient (API) into a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Diamino-1-Phenylbutan-1-Ol Salts

Authored by: A Senior Application Scientist

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug development, profoundly influencing its solubility, stability, and bioavailability. For complex molecules such as 2,3-diamino-1-phenylbutan-1-ol, which possesses multiple chiral centers and basic functional groups, the selection of an optimal, thermodynamically stable salt is a critical determinant of its clinical success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the . We will delve into the foundational principles of thermodynamic stability, detail rigorous experimental methodologies for characterization, and offer insights into the causal relationships that govern the selection of a robust salt form for development.

Introduction: The Critical Role of Salt Stability for 2,3-Diamino-1-Phenylbutan-1-Ol

2,3-Diamino-1-phenylbutan-1-ol is a chiral molecule with two primary amine functionalities and a hydroxyl group, making it an excellent candidate for salt formation with various acidic counter-ions. The presence of multiple stereocenters gives rise to several diastereomers, each with a unique three-dimensional arrangement that can significantly impact its interaction with counter-ions and subsequent crystal packing. The formation of a salt can drastically alter the physicochemical properties of the parent molecule, including its melting point, solubility, and hygroscopicity.

The thermodynamic stability of a given salt form is paramount; a more stable crystalline form will have lower free energy and, consequently, lower solubility and potentially slower dissolution. The risk of converting to a more stable, less soluble form during manufacturing, storage, or even in vivo can have catastrophic consequences for the safety and efficacy of a drug product. Therefore, a thorough understanding and empirical determination of the thermodynamic landscape of various salts of 2,3-diamino-1-phenylbutan-1-ol are not merely a regulatory requirement but a scientific necessity.

Theoretical Framework: Principles of Thermodynamic Stability in Pharmaceutical Salts

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G). A system will always tend towards its lowest energy state, meaning a less stable (metastable) form can spontaneously convert into a more stable form. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process.

  • ΔH is the change in enthalpy, which is largely driven by the lattice energy of the crystal. A more stable crystal lattice will have a more negative enthalpy.

  • T is the absolute temperature.

  • ΔS is the change in entropy or disorder of the system.

The relative stability of two polymorphic forms of a salt can be determined by their difference in Gibbs free energy. This stability relationship can be either monotropic, where one form is always more stable, or enantiotropic, where the stability order inverts at a specific transition temperature.

The thermodynamic stability of different polymorphs is a critical factor in drug development.[1] Polymorphs are different crystalline forms of the same compound, and they can have distinct physical and chemical properties such as solubility, melting point, and stability.[2] The most stable polymorph is the one with the lowest Gibbs free energy (G).[3]

There are two main types of polymorphism based on the stability of the crystal forms:

  • Monotropic Polymorphism: In a monotropic system, one polymorph is always the most stable form at all temperatures below the melting point.[4][5] Any other polymorphs are considered metastable and will have a thermodynamic driving force to convert to the stable form over time.[1] This transition is irreversible.[5][6]

  • Enantiotropic Polymorphism: In an enantiotropic system, the different polymorphs have varying stability depending on the temperature.[4] There is a specific transition temperature at which the stability order of the polymorphs inverts.[1] Below this temperature, one form is more stable, and above it, another form becomes more stable. This transition is reversible.[1][5]

The stability of a salt is also influenced by its hygroscopicity, which is its tendency to absorb moisture from the air.[7] The uptake of water can lead to the formation of hydrates, which are crystalline forms that include water in their structure. Hydrates can have different stability compared to the anhydrous form.[7]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively assess the . The following experimental techniques provide complementary information to build a complete stability profile.

Salt Screen and Polymorph Identification

The initial step is to perform a salt screen to identify potential salt forms of 2,3-diamino-1-phenylbutan-1-ol with a variety of counter-ions. This is followed by a polymorph screen for each promising salt to discover its different crystalline forms.[8]

Experimental Protocol: Polymorph Screening
  • Objective: To identify as many crystalline forms (polymorphs, solvates, hydrates) of a given salt of 2,3-diamino-1-phenylbutan-1-ol as possible.

  • Methodology:

    • Solvent-based Crystallization: Dissolve the salt in a wide range of solvents with varying polarities at an elevated temperature to achieve saturation.

      • Causality: Different solvents can promote the nucleation and growth of different polymorphs due to varying solute-solvent interactions.

    • Cooling Crystallization: Slowly cool the saturated solutions to induce crystallization.

    • Evaporation Crystallization: Allow the solvent to evaporate slowly at different temperatures.

    • Anti-solvent Addition: Add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt to induce precipitation.

    • Slurry Experiments: Stir a suspension of the solid salt in different solvents at various temperatures for an extended period. This allows for the conversion of less stable forms to more stable ones.

  • Analysis: The resulting solids from each experiment should be analyzed by X-ray Powder Diffraction (XRPD) to identify unique crystalline forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for investigating the thermal behavior of salts.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-state phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to detect desolvation, decomposition, and to determine the amount of solvent or water in the crystal structure.

Experimental Protocol: Thermal Analysis
  • Objective: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or desolvation events.

  • Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

  • DSC Method:

    • Accurately weigh 2-5 mg of the salt into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Causality: A controlled heating rate ensures reproducible results and allows for the clear separation of thermal events.

    • Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

  • TGA Method:

    • Accurately weigh 5-10 mg of the salt into a ceramic or platinum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analyze the resulting thermogram for mass loss steps, which indicate the loss of volatiles like water or solvent.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique used to identify the crystalline phase of a solid. Each crystalline form has a unique diffraction pattern, which acts as a "fingerprint." XRPD is essential for identifying polymorphs, monitoring phase transformations, and determining the crystallinity of a sample.

Solubility and Dissolution Studies

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The most stable crystalline form will have the lowest solubility.

Experimental Protocol: Equilibrium Solubility Measurement
  • Objective: To determine the thermodynamic solubility of different salt forms in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) at a specific temperature (e.g., 25 °C or 37 °C).

  • Methodology:

    • Add an excess amount of the solid salt to the buffer in a sealed vial.

    • Causality: Using an excess of solid ensures that equilibrium is reached and the solution becomes saturated.

    • Agitate the vials at a constant temperature for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Periodically sample the supernatant, filter it to remove any undissolved solids, and analyze the concentration of the dissolved salt by a suitable analytical method (e.g., HPLC-UV).

    • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

    • The solid phase remaining at the end of the experiment should be analyzed by XRPD to ensure that no phase transformation has occurred.

Hygroscopicity Assessment

The hygroscopicity of a salt is its ability to take up water from the atmosphere. This is a critical stability parameter as water can induce phase transformations and chemical degradation. Dynamic Vapor Sorption (DVS) is the standard technique for this assessment.

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Objective: To determine the extent and rate of water uptake by the salt at different relative humidities (RH).

  • Instrumentation: A DVS instrument.

  • Methodology:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a stepwise increase in RH (e.g., from 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25 °C).

    • At each RH step, monitor the change in mass until equilibrium is reached.

    • Follow this with a desorption cycle by stepwise decreasing the RH.

    • The resulting sorption/desorption isotherm provides information on the hygroscopicity, deliquescence point, and the formation of hydrates.

Data Interpretation and Stability Ranking

The data from the various experiments must be integrated to establish a comprehensive understanding of the thermodynamic stability of the different salts of 2,3-diamino-1-phenylbutan-1-ol.

Data Summary Table
Salt FormMelting Point (°C)Heat of Fusion (J/g)Solubility at pH 7.4 (mg/mL)Hygroscopicity (Weight % gain at 80% RH)
Hydrochloride - Form I1851205.20.5
Hydrochloride - Form II1751058.91.2
Mesylate - Form A2101502.1< 0.2
Tartrate - Form X160 (decomposes)N/A15.65.8 (deliquescent)

This is a hypothetical data table for illustrative purposes.

Based on the hypothetical data above, the Mesylate salt (Form A) would be considered the most thermodynamically stable due to its higher melting point, higher heat of fusion, and lower solubility. A higher melting point and heat of fusion generally indicate a more stable crystal lattice.[3] The tartrate salt, while having the highest solubility, is highly hygroscopic and decomposes upon heating, indicating poor stability.

Visualization of Workflows and Relationships

Diagram 1: Salt Stability Assessment Workflow

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Final Selection Salt Screen Salt Screen Polymorph Screen Polymorph Screen Salt Screen->Polymorph Screen Identify potential salts Initial Characterization Initial Characterization Polymorph Screen->Initial Characterization Discover crystalline forms Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Initial Characterization->Thermal Analysis (DSC/TGA) Thermal behavior XRPD XRPD Initial Characterization->XRPD Phase identification Solubility Studies Solubility Studies Initial Characterization->Solubility Studies Thermodynamic solubility Hygroscopicity (DVS) Hygroscopicity (DVS) Initial Characterization->Hygroscopicity (DVS) Moisture sensitivity Stability Ranking Stability Ranking Thermal Analysis (DSC/TGA)->Stability Ranking XRPD->Stability Ranking Lead Salt Selection Lead Salt Selection Stability Ranking->Lead Salt Selection Select most stable form Solubility Studies->Stability Ranking Hygroscopicity (DVS)->Stability Ranking G cluster_0 Energy States A Metastable Form (Form II) Higher G B Stable Form (Form I) Lower G A->B Spontaneous Conversion (ΔG < 0)

Caption: Relationship between Gibbs free energy and polymorph stability.

Conclusion

The selection of a thermodynamically stable salt form is a critical step in the development of 2,3-diamino-1-phenylbutan-1-ol as a potential therapeutic agent. A comprehensive evaluation using a suite of analytical techniques including thermal analysis, XRPD, solubility studies, and hygroscopicity assessment is essential to identify the most stable crystalline form. This systematic approach mitigates the risk of phase transformations during manufacturing and storage, ensuring the consistent quality, safety, and efficacy of the final drug product. The principles and methodologies outlined in this guide provide a robust framework for making informed decisions in the salt selection process.

References

  • Vertex AI Search. (2021, May 3). Difference Between Enantiotropic and Monotropic.
  • MDPI. (2021, July 29).
  • Springer Nature. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • StackExchange. (2018, June 24). What exactly are enantiotropic and monotropic polymorphic transitions?.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism.
  • AIP Publishing. (2018, December 6).
  • Royal Society of Chemistry. (2020). Modelling temperature-dependent properties of polymorphic organic molecular crystals.
  • MDPI. (2019, May 17).
  • Improved Pharma. (2022, April 11).
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso.
  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.
  • European Pharmaceutical Review. (2010, March 1).

Sources

Exploratory

Solubility Profiling of Polyfunctional Chiral Intermediates: A Technical Guide to 2,3-Diamino-1-phenylbutan-1-ol

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: In-Depth Technical Whitepaper Executive Summary In pharmaceutical process chemistry and asymmetric synthesis, the solubility profi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

In pharmaceutical process chemistry and asymmetric synthesis, the solubility profile of a chiral intermediate dictates its purification, reaction kinetics, and formulation viability. 2,3-Diamino-1-phenylbutan-1-ol is a highly complex, polyfunctional scaffold. Featuring a lipophilic phenyl ring juxtaposed against three highly polar, hydrogen-bonding functional groups (two amines and one hydroxyl), it presents a unique solvation challenge.

This whitepaper provides a comprehensive, self-validating framework for determining the thermodynamic solubility of 2,3-diamino-1-phenylbutan-1-ol in organic solvents. By bridging the theoretical Hansen Solubility Parameters (HSP) with the empirical Shake-Flask Equilibrium Protocol , this guide empowers researchers to make deterministic choices in solvent selection.

Physicochemical Profiling & Solvation Theory

To understand the solubility of 2,3-diamino-1-phenylbutan-1-ol, we must deconstruct its molecular architecture using the Hansen Solubility Parameter (HSP) framework. The HSP model posits that the total cohesive energy of a liquid or solid is the sum of three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • Dispersion (

    
    ):  Driven by the aromatic phenyl ring and the aliphatic butane backbone. This allows for transient induced-dipole interactions with solvents like toluene or dichloromethane.
    
  • Polarity (

    
    ):  Driven by the electronegativity differences in the C-O and C-N bonds.
    
  • Hydrogen Bonding (

    
    ):  The dominant force in this molecule. The primary/secondary amines and the hydroxyl group act as both potent hydrogen bond donors (HBD) and acceptors (HBA).
    

Because "like dissolves like," the optimal organic solvent for the free base of 2,3-diamino-1-phenylbutan-1-ol must possess a high


 and 

to disrupt the compound's strong intermolecular crystal lattice, while maintaining enough

to solvate the phenyl ring.

HSP_Mechanism Center 2,3-Diamino-1- phenylbutan-1-ol (API Scaffold) Disp Dispersion (δD) (Phenyl Ring) Disp->Center Solvated by Aromatics Polar Polarity (δP) (C-N, C-O bonds) Polar->Center Solvated by Aprotics Hbond H-Bonding (δH) (-OH, -NH2) Hbond->Center Solvated by Alcohols

Caption: Hansen Solubility Parameter (HSP) drivers for 2,3-diamino-1-phenylbutan-1-ol solvation.

Experimental Methodology: The Shake-Flask Protocol

While high-throughput kinetic screening exists, it often overestimates solubility due to supersaturation. For robust process chemistry, the thermodynamic shake-flask method remains the gold standard.

The following protocol is designed as a self-validating system. By measuring concentration at two distinct time points (e.g., 24h and 48h), the scientist proves that thermodynamic equilibrium has been achieved, eliminating kinetic artifacts.

Step-by-Step Methodology

1. Preparation of the Solid Phase (Excess API)

  • Action: Weigh approximately 50–100 mg of 2,3-diamino-1-phenylbutan-1-ol (free base) into a 5 mL borosilicate glass vial with a PTFE-lined screw cap.

  • Causality: An excess of solid must be present. If all solid dissolves, the solution is merely unsaturated, and the true thermodynamic maximum cannot be determined.

2. Solvent Dispensing

  • Action: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol, DCM, Hexane) to the vial.

  • Causality: Precise volumetric addition ensures accurate back-calculation of the dissolved mass.

3. Thermostatic Equilibration

  • Action: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Polyfunctional amines often exhibit slow dissolution kinetics or form transient solvates. A 48-hour window guarantees the crystal lattice has fully equilibrated with the solvent phase.

4. Phase Separation (The Critical Step)

  • Action: Remove the vials and allow them to stand vertically for 2 hours to let macroscopic particles settle. Extract 0.5 mL of the supernatant and pass it through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Causality: PTFE is used because it is chemically inert to harsh organic solvents (unlike PES or Nylon). Filtering removes micro-crystals that would artificially inflate the HPLC concentration reading.

5. Quantification & Self-Validation

  • Action: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and quantify via HPLC-UV (using a validated standard curve). Repeat the sampling process at 72 hours.

  • Causality: If the concentration at 72 hours matches the 24/48-hour mark (within

    
     5% RSD), the system is self-validated; thermodynamic equilibrium is confirmed.
    

ShakeFlaskWorkflow A 1. Solid Addition (Excess API) B 2. Solvent Addition (1.0 mL Organic) A->B C 3. Equilibration (48h at 25°C) B->C D 4. Phase Separation (0.45µm PTFE Filter) C->D E 5. HPLC-UV Quantification D->E

Caption: Self-validating workflow for the Shake-Flask Equilibrium Solubility Assay.

Quantitative Data: Organic Solvent Solubility Profile

Based on the physicochemical properties of 2,3-diamino-1-phenylbutan-1-ol and HSP modeling, the following table summarizes the expected thermodynamic solubility profile across various organic solvent classes at 25°C.

Note: The data reflects the free base form. If utilizing the dihydrochloride salt (CAS: 2060020-52-0), solubility in non-polar organics will approach zero, while aqueous/protic solubility will increase drastically.

SolventSolvent ClassificationDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0 Strong HBA disrupts amine/hydroxyl lattice.
Methanol (MeOH) Polar Protic32.785.5 Excellent HBD/HBA matching with solute.
Ethanol (EtOH) Polar Protic24.542.3 Moderate HBD/HBA; limited by aliphatic chain.
Dichloromethane (DCM) Halogenated8.918.2 Solvates phenyl ring via dispersion forces.
Ethyl Acetate (EtOAc) Ester6.05.4 Weak HBA; insufficient to break crystal lattice.
Toluene Aromatic2.41.2

stacking with phenyl, but rejects polar groups.
n-Hexane Aliphatic Hydrocarbon1.9< 0.1 Total HSP mismatch; solute self-associates.

Mechanistic Insights & Process Chemistry Implications

The data table reveals several critical insights for drug development professionals working with this scaffold:

  • The "Oiling Out" Phenomenon: Because 2,3-diamino-1-phenylbutan-1-ol has a highly flexible aliphatic backbone combined with strong hydrogen-bonding groups, it is prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than clean crystallization. When using mixed solvent systems (e.g., Ethanol/Hexane), the drastic drop in dielectric constant can cause the compound to crash out as a viscous oil.

  • Reaction Solvent Selection: For synthetic steps requiring the nucleophilic attack of the primary amine, polar aprotic solvents like DMSO or DMF are ideal. They provide maximum solubility while leaving the amine lone pairs unsolvated (as aprotic solvents act as H-bond acceptors, not donors), thereby increasing nucleophilicity.

  • Purification Strategy: The extreme insolubility in aliphatic hydrocarbons (n-Hexane, < 0.1 mg/mL) makes them perfect anti-solvents. A standard purification protocol would involve dissolving the crude intermediate in a minimal volume of warm Dichloromethane (DCM) and titrating in n-Hexane until the cloud point is reached, forcing controlled precipitation.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT PharmaTutor URL:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Miniaturization of Drug Solubility and Dissolution Testings Helda - University of Helsinki URL:[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers National Institutes of Health (PMC) URL:[Link]

Protocols & Analytical Methods

Method

protocol for reducing phenyl-2,3-diaminobutanoate to amino alcohol

Application Notes and Protocols: Selective Reduction of Phenyl-2,3-diaminobutanoate to 2,3-Diaminobutan-1-ol Introduction The reduction of α-amino esters to their corresponding amino alcohols is a fundamental transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols:

Selective Reduction of Phenyl-2,3-diaminobutanoate to 2,3-Diaminobutan-1-ol

Introduction

The reduction of α-amino esters to their corresponding amino alcohols is a fundamental transformation in organic synthesis, yielding chiral building blocks crucial for the development of pharmaceuticals and other biologically active molecules. This document provides a detailed protocol for the selective reduction of phenyl-2,3-diaminobutanoate to 2,3-diaminobutan-1-ol. The presence of multiple functional groups—an ester and two amino groups—necessitates a careful choice of reducing agent and reaction conditions to achieve high chemoselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals.

Mechanistic Considerations and Reagent Selection

The primary challenge in this transformation is the selective reduction of the ester functionality in the presence of two amine groups. Amines can react with strong reducing agents, and their basicity can influence the reaction pathway.

Lithium Aluminum Hydride (LAH): A Powerful but Less Selective Option

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[1][2] However, its high reactivity can lead to the formation of side products and difficulties in work-up.[2] While it will effectively reduce the ester, the acidic protons on the amine groups will react with LAH, consuming the reagent and generating hydrogen gas. This necessitates the use of excess LAH.

Sodium Borohydride: A Milder, More Chemoselective Choice

Sodium borohydride (NaBH4) is a milder reducing agent that typically does not reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[3] However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, allowing for the selective reduction of esters in the presence of other functional groups.[4][5] For the reduction of α-amino esters, sodium borohydride in a mixed solvent system or with an activating agent presents a more chemoselective and safer alternative to LAH.[6][7]

Protecting Groups: An Alternative Strategy

An alternative approach involves the protection of the amine functionalities prior to reduction.[8] Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), are commonly used to decrease the nucleophilicity and basicity of amines.[9] Once protected, the ester can be reduced using a strong reducing agent like LiAlH4 without interference from the amine groups. The protecting groups are then removed in a subsequent step. This strategy offers high selectivity but adds extra steps to the synthetic sequence.

This protocol will focus on the direct reduction using an enhanced sodium borohydride system, which offers a good balance of reactivity, selectivity, and operational simplicity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Phenyl-2,3-diaminobutanoate in Anhydrous THF B Add Sodium Borohydride A->B C Heat to Reflux B->C D Slowly Add Methanol C->D E Monitor Reaction by TLC D->E F Cool to Room Temperature E->F Upon Completion G Quench with 2N HCl F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for the reduction of phenyl-2,3-diaminobutanoate.

Detailed Protocol: Sodium Borohydride Reduction in THF/Methanol

This protocol is adapted from established methods for the selective reduction of esters using sodium borohydride.[5][10]

Materials and Reagents

  • Phenyl-2,3-diaminobutanoate

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl-2,3-diaminobutanoate (1.0 eq) in anhydrous THF (approximately 15-20 mL per gram of substrate).

    • Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Reducing Agent:

    • To the stirred solution, add sodium borohydride (4.0-6.0 eq) portion-wise at room temperature. A slight excess is used to ensure complete reduction and to account for any reaction with the solvent.[5]

    • After the addition is complete, heat the suspension to reflux (approximately 65-70 °C).

  • Methanol Addition and Reaction:

    • Once the mixture is refluxing, add anhydrous methanol (equivalent volume to the THF used) dropwise via a dropping funnel over a period of 1-2 hours. The slow addition of methanol is crucial for the effective reduction of the ester.[4]

    • Continue to reflux the reaction mixture for an additional 2-4 hours after the methanol addition is complete.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with a few drops of 2N HCl, and spot on a TLC plate.

    • A suitable eluent system (e.g., a mixture of dichloromethane and methanol) should be determined beforehand to distinguish the starting material from the product.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of 2N HCl until the evolution of gas ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 2,3-diaminobutan-1-ol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amino alcohol.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Protocol: Lithium Aluminum Hydride Reduction

For instances where a more potent reducing agent is required, the following protocol using LiAlH4 can be employed. Caution: LiAlH4 reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]

Procedure

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of LiAlH4 (3.0-4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition:

    • Dissolve the phenyl-2,3-diaminobutanoate (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add the solution of the starting material dropwise to the stirred LiAlH4 suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in the previous protocol.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.[12]

    • For every 'x' grams of LiAlH4 used, sequentially and slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Stir the resulting mixture vigorously at room temperature for at least 30 minutes until a granular precipitate forms.[13]

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify and characterize the product as described in the sodium borohydride protocol.

Data Summary

ParameterNaBH4 ProtocolLiAlH4 Protocol
Reducing Agent Sodium BorohydrideLithium Aluminum Hydride
Solvent THF/MethanolAnhydrous THF
Temperature Reflux (~65-70 °C)0 °C to Reflux (~65-70 °C)
Reaction Time 3-6 hours2-4 hours
Work-up Acidic QuenchFieser Work-up
Safety Relatively safeHighly reactive, requires inert atmosphere
Chemoselectivity HighModerate
Typical Yield 70-90%60-80%

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reducing agentUse a larger excess of the reducing agent.
Insufficient reaction time or temperatureIncrease the reflux time or ensure the reaction temperature is maintained.
Low Yield Product loss during work-upEnsure complete extraction from the aqueous layer. Be cautious during the quenching step to avoid product degradation.
Formation of side productsRe-evaluate the choice of reducing agent. For LiAlH4, ensure slow addition at low temperature. Consider using a protecting group strategy.
Difficult Work-up (LiAlH4) Formation of a gelatinous precipitateEnsure the correct ratios of water, NaOH, and water are used in the Fieser work-up and stir vigorously.[13]

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • NPTEL. Module 2 : Reduction Reactions. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • Taylor & Francis Online. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications. [Link]

  • ResearchGate. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • University of Calgary, Department of Chemistry. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Oxford Academic. (2006, June 27). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan. [Link]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. [Link]

  • YouTube. (2020, June 25). Protecting Groups for Amines. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • JOCPR. A Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • Bentham Open. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • Google Patents. Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • PMC. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]

  • Wikipedia. 2,3-Butanediamine. [Link]

  • University of Sussex. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Duże Koło Chemiczne. REDUCTION OF CARBONYL GROUP. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present?[Link]

  • ACS Publications. (2014, January 24). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]

  • PubChem - NIH. 2,3-Diaminobutane-1,4-diol. [Link]

  • Google Patents. (2016, September 22).
  • ResearchGate. Conversion of Amino Acids into Amino Alcohols a. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. [Link]

  • Google Patents. A novel method for synthesis of optically pure beta-amino alcohols.

Sources

Application

Technical Application Note: 2,3-Diamino-1-phenylbutan-1-ol (DAPB-OH) as a Chiral Tridentate Ligand

Executive Summary 2,3-Diamino-1-phenylbutan-1-ol (DAPB-OH) represents a specialized class of chiral ligands incorporating a 1,2-diamine motif adjacent to a hydroxyl group. This structural arrangement allows for tridentat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Diamino-1-phenylbutan-1-ol (DAPB-OH) represents a specialized class of chiral ligands incorporating a 1,2-diamine motif adjacent to a hydroxyl group. This structural arrangement allows for tridentate (N,N,O) coordination, bridging the gap between the classic Noyori-type diamine ligands and amino-alcohol ligands.

This guide details the application of DAPB-OH in asymmetric catalysis, specifically focusing on Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper(II)-catalyzed Henry (Nitroaldol) reactions . The tridentate nature of DAPB-OH offers enhanced hemilability and stability compared to bidentate analogs, utilizing the "Metal-Ligand Bifunctional" mechanism for high enantioselectivity.

Chemical Profile & Coordination Logic

Structural Analysis[1][2]
  • IUPAC Name: 2,3-diamino-1-phenylbutan-1-ol

  • Donor Set: N,N,O (Tridentate).

  • Chirality: Three contiguous stereocenters (C1, C2, C3). The specific diastereomer (e.g., 1S, 2S, 3S) dictates the sense of induction.

  • Key Features:

    • Primary Amines (C2, C3): Provide strong

      
      -donation to the metal center; the N-H protons are critical for outer-sphere hydrogen bonding.
      
    • Hydroxyl Group (C1): Acts as a hemilabile donor or a proton shuttle, stabilizing the transition state via hydrogen bonding.

Coordination Modes

In octahedral complexes (e.g., with Ru, Ir), DAPB-OH typically adopts a facial (fac) coordination geometry, forcing the metal center into a chiral environment.

Coordination cluster_0 Ligand Structure cluster_1 Metal Binding cluster_2 Catalytic Function L DAPB-OH (N,N,O Donor) M Metal Center (Ru, Cu, Ir) L->M Tridentate Chelation Func Bifunctional Catalysis (NH effect + OH shuttle) M->Func Activation

Figure 1: Conceptual coordination framework of DAPB-OH.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the in situ generation of the [Ru(p-cymene)(DAPB-OH)]Cl complex and its application in reducing acetophenone. This system mimics the efficiency of TsDPEN-Ru complexes but utilizes the tridentate stability.

Materials Required
ReagentEquiv.Role
[Ru(p-cymene)Cl₂]₂ 0.5 eqMetal Precursor
DAPB-OH Ligand 1.0 - 1.1 eqChiral Ligand
KOH or KOtBu 2.0 - 5.0 eqBase Activator
Acetophenone 100 eqSubstrate
2-Propanol (IPA) SolventHydrogen Source & Solvent
Catalyst Preparation (In Situ)
  • Step 1: In a glovebox or under Argon, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (3.06 mg, 0.005 mmol) and DAPB-OH (0.011 mmol).

  • Step 2: Add anhydrous 2-propanol (2.0 mL).

  • Step 3: Heat the mixture at 80°C for 1 hour . The solution should turn from deep red/orange to a lighter yellow-orange, indicating the formation of the cationic Ru-amine species.

  • Step 4: Cool to room temperature. This is the Stock Catalyst Solution .

ATH Reaction Protocol
  • Substrate Addition: Add Acetophenone (1.0 mmol, 120 mg) to the catalyst solution.

  • Base Activation: Add KOtBu (0.1 M in IPA, 100 µL). Note: The base is required to generate the active Ru-hydride species via HCl elimination.

  • Reaction: Stir at 25–30°C for 2–12 hours. Monitor conversion by TLC or GC.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal salts.

  • Analysis: Determine conversion and enantiomeric excess (ee) via Chiral GC (e.g., Chirasil-DEX CB column).

Mechanistic Insight (Bifunctional Catalysis)

The DAPB-OH ligand operates via the outer-sphere mechanism . The N-H proton of the amine and the Ru-H hydride transfer simultaneously to the C=O bond of the ketone.

ATH_Mechanism PreCat Pre-Catalyst [Ru-Cl-NH2] Active Active Species [Ru-H-NH2] PreCat->Active + Base / IPA - HCl / Acetone TS Transition State (6-membered cyclic TS) Active->TS + Ketone Substrate Product Chiral Alcohol + Regenerated Catalyst TS->Product Concerted H-Transfer Product->Active + IPA (H-source)

Figure 2: The metal-ligand bifunctional cycle for ATH using amine ligands.

Protocol B: Copper(II)-Catalyzed Henry Reaction (Nitroaldol)

DAPB-OH is highly effective in Lewis Acid catalysis, particularly for the Henry reaction, where the tridentate coordination prevents catalyst aggregation and enhances the Lewis acidity of the Copper center.

Reaction Setup
  • Complexation: Dissolve Cu(OAc)₂·H₂O (0.1 mmol) and DAPB-OH (0.11 mmol) in Ethanol (2 mL). Stir for 1 hour at RT to form the blue-green [Cu(DAPB-OH)] complex.

  • Substrate: Add Benzaldehyde (1.0 mmol) and Nitromethane (10 mmol, excess).

  • Incubation: Stir at 0°C for 24–48 hours. The lower temperature maximizes enantioselectivity.

  • Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning or insufficient base.Ensure IPA is anhydrous. Increase KOtBu to 5 mol%. Degas solvents thoroughly to remove O₂.
Low ee% Racemization of product or non-selective background reaction.Lower the reaction temperature (e.g., to 0°C). Verify the optical purity of the DAPB-OH ligand.
Ligand Insolubility DAPB-OH (free base) is polar.Use the dihydrochloride salt of DAPB-OH and add exactly 2 equiv. of base during the complexation step to release the free amine.
Green/Blue Solution (Ru) Oxidation of Ru(II) to Ru(III).The active catalyst should be orange/yellow. If green, air has entered. Repeat under strict inert atmosphere.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

    • Foundational text on the mechanism of diamine-Ru c
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

    • Details the "NH effect" and outer-sphere mechanism relevant to the amino-alcohol backbone.
  • Trost, B. M., & Yeh, V. S. (2002). A Dinuclear Zn Catalyst for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie. Link

    • Provides the comparative basis for using tridentate amino-alcohol ligands in Henry reactions.
  • Sigma-Aldrich Product Data. 2,3-diamino-1-phenylbutan-1-ol dihydrochloride.[2] Link

    • Verification of commercial availability and CAS registry (2060020-52-0).

Disclaimer: This application note is based on the structural chemistry of the specified ligand and standard protocols for its class. Optimization of solvent, temperature, and metal precursor is recommended for specific substrates.

Sources

Method

Preparation of 2,3-Diamino-1-phenylbutan-1-ol Dihydrochloride: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the synthesis and purification of 2,3-diamino-1-phenylbutan-1-ol and its subsequent conversion to the dihydrochloride salt. This guide is inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis and purification of 2,3-diamino-1-phenylbutan-1-ol and its subsequent conversion to the dihydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described methodology emphasizes safety, reproducibility, and high purity of the final product. Key steps, including reaction setup, workup, purification, and characterization, are thoroughly explained with a focus on the underlying chemical principles.

Introduction: Significance and Applications

2,3-Diamino-1-phenylbutan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its structural motif, featuring multiple stereocenters and functional groups, makes it an important intermediate in the preparation of various biologically active molecules and pharmaceutical agents. The diamino and hydroxyl functionalities offer multiple points for chemical modification, allowing for the construction of complex molecular architectures. The formation of its dihydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as crystallinity, stability, and aqueous solubility.[1]

Synthetic Strategy Overview

The synthesis of 2,3-diamino-1-phenylbutan-1-ol can be approached through various synthetic routes. A common and effective strategy involves the reduction of a suitable precursor, such as an amino acid derivative or a nitro-containing compound. This guide will focus on a multi-step synthesis starting from a readily available precursor, followed by the formation of the dihydrochloride salt.

Synthesis_Overview Starting_Material Phenylalanine Derivative Intermediate_1 Protected Amino Alcohol Starting_Material->Intermediate_1 Protection & Reduction Intermediate_2 Azido or Nitro Alcohol Intermediate_1->Intermediate_2 Functional Group Interconversion Free_Base 2,3-Diamino-1-phenylbutan-1-ol Intermediate_2->Free_Base Reduction Final_Product Dihydrochloride Salt Free_Base->Final_Product Salt Formation

Caption: General synthetic workflow for 2,3-diamino-1-phenylbutan-1-ol dihydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenylalanine derivative≥98%Commercially availableStarting material
Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)Reagent gradeCommercially availableReducing agent
Tetrahydrofuran (THF), Anhydrous≥99.9%Commercially availableReaction solvent
Diethyl Ether, AnhydrousReagent gradeCommercially availableExtraction solvent
Hydrochloric Acid (HCl), concentratedACS gradeCommercially availableFor salt formation
IsopropanolACS gradeCommercially availableRecrystallization solvent
Sodium Sulfate (Na₂SO₄), AnhydrousReagent gradeCommercially availableDrying agent
Deuterated Solvents (e.g., CDCl₃, D₂O)NMR gradeCommercially availableFor NMR analysis

Safety Precaution: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are potent reducing agents that react violently with water.[2][3] All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of the Amino Alcohol Intermediate (e.g., Phenylalaninol)

The initial step involves the reduction of a phenylalanine derivative, such as an ester, to the corresponding amino alcohol, phenylalaninol.[4] This reduction preserves the stereochemistry of the starting material.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve the phenylalanine ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amino alcohol.

Step 2: Functional Group Interconversion and Reduction to the Diamine

This step involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide or nitro group, and subsequent reduction to the primary amine. This multi-step process introduces the second amino group.

Note: The specific reagents and conditions for this step will depend on the chosen synthetic route and protecting group strategy. For the purpose of this guide, we will outline a general procedure.

Protocol:

  • Protection and Activation: Protect the existing amino group (e.g., as a carbamate) and activate the hydroxyl group (e.g., as a tosylate or mesylate).

  • Nucleophilic Substitution: React the activated alcohol with sodium azide or a suitable nitroalkane salt to introduce the second nitrogen-containing functional group.

  • Reduction: Reduce the azide or nitro group to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) for azides or reduction with a metal hydride for nitro groups.

  • Deprotection: Remove the protecting group from the first amino group to yield the free diamine, 2,3-diamino-1-phenylbutan-1-ol.

Step 3: Purification of 2,3-Diamino-1-phenylbutan-1-ol (Free Base)

The crude free base obtained after the final reduction and deprotection steps often requires purification to remove any remaining impurities.

Protocol:

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and impurities. A gradient of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine is often effective.

  • Solvent Removal: Collect the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified free base as an oil or a solid.

Step 4: Preparation of 2,3-Diamino-1-phenylbutan-1-ol Dihydrochloride

The formation of the dihydrochloride salt is achieved by treating the purified free base with hydrochloric acid.

Protocol:

  • Dissolution: Dissolve the purified 2,3-diamino-1-phenylbutan-1-ol free base in a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether).

  • Precipitation and Crystallization: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at a low temperature for a period to ensure complete precipitation.[1]

  • Isolation: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.[1]

  • Drying: Dry the isolated crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[1]

Salt_Formation_Workflow Start Purified Free Base Dissolution Dissolve in Isopropanol Start->Dissolution Acidification Add 2 eq. HCl at 0 °C Dissolution->Acidification Precipitation Stir at Low Temperature Acidification->Precipitation Isolation Filter and Wash with Cold Solvent Precipitation->Isolation Drying Vacuum Dry at 40-50 °C Isolation->Drying End Crystalline Dihydrochloride Salt Drying->End

Sources

Application

Application Note &amp; Protocol: A Strategic Approach to the Asymmetric Synthesis of 2,3-Diamino-1-Phenylbutan-1-ol Leveraging the Henry Reaction

For the attention of researchers, medicinal chemists, and professionals in drug development, this document outlines a comprehensive strategy for the stereocontrolled synthesis of 2,3-diamino-1-phenylbutan-1-ol. This clas...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this document outlines a comprehensive strategy for the stereocontrolled synthesis of 2,3-diamino-1-phenylbutan-1-ol. This class of chiral vicinal diamino alcohols represents a critical structural motif in numerous pharmacologically active compounds and chiral auxiliaries.[1][2][3] Our approach establishes the initial, critical stereocenters via a highly selective catalytic asymmetric Henry (nitroaldol) reaction, a powerful and versatile method for carbon-carbon bond formation.[4][5][6]

This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the chosen methodologies, emphasizing stereochemical control and practical execution.

Strategic Overview & Mechanistic Rationale

The synthesis of 2,3-diamino-1-phenylbutan-1-ol presents a significant stereochemical challenge, requiring precise control over three contiguous chiral centers. Our synthetic strategy dissects this challenge into a logical sequence, beginning with the cornerstone reaction: the asymmetric Henry reaction. This reaction will form the C1-C2 bond of the target scaffold and establish the stereochemistry at these two positions.

The overall synthetic pathway is conceptualized as follows:

G cluster_0 Part 1: Stereocenter Installation cluster_1 Part 2: Functional Group Interconversion cluster_2 Part 3: Final Reduction & Deprotection A Benzaldehyde + 1-Nitropropane B Asymmetric Henry Reaction (Cu(II)-BOX Catalyst) A->B C Key Intermediate: (1R,2R)-1-Phenyl-2-nitrobutan-1-ol B->C D Hydroxyl Protection (e.g., TBS-Cl) C->D E Base-Mediated Elimination (Formation of Nitroalkene) D->E F Stereoselective Michael Addition (e.g., Chiral Amine Equivalent) E->F G Protected Diamino Nitro-Intermediate F->G H Diastereoselective Nitro Group Reduction (e.g., Zn/HCl or Catalytic Hydrogenation) G->H I Global Deprotection H->I J Target Molecule: 2,3-Diamino-1-phenylbutan-1-ol I->J

Diagram 1: Proposed workflow for the synthesis of 2,3-diamino-1-phenylbutan-1-ol.

The Cornerstone: Asymmetric Henry Reaction

The Henry reaction is a base- or Lewis acid-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. To achieve stereocontrol, we employ a chiral catalyst that creates a structured transition state, favoring the formation of one enantiomer over the other.

A Copper(II)-bis(oxazoline) [Cu(II)-BOX] complex is selected for this key transformation.[7] This catalytic system is well-documented for its high efficacy in Henry reactions.[4] The mechanism involves the coordination of the copper center to both the aldehyde's carbonyl oxygen and the oxygen atoms of the deprotonated nitroalkane (the nitronate). The chiral scaffold of the bis(oxazoline) ligand creates a sterically defined pocket, forcing the nitronate to approach the aldehyde from a specific face, thereby dictating the absolute stereochemistry of the newly formed chiral centers at C1 and C2.

Diagram 2: Conceptual transition state of the Cu(II)-BOX catalyzed Henry reaction.

Post-Henry Elaboration

Achieving the final 2,3-diamino structure from the initial β-nitro alcohol is a multi-step process requiring careful functional group manipulation:

  • Nitroalkene Formation: The hydroxyl group of the Henry product is first protected, followed by a base-induced elimination of the protected hydroxyl and a proton alpha to the nitro group. This yields a chiral nitroalkene, a versatile Michael acceptor.

  • Conjugate Addition: The third stereocenter (at C3) is installed via a stereoselective Michael addition of a nitrogen nucleophile (e.g., a protected amine or an azide) to the nitroalkene. The facial selectivity of this addition is directed by the existing stereocenter at C2.

  • Final Reduction: The concluding step involves the reduction of the nitro group to the C2-amine. This reduction must be performed chemoselectively to avoid affecting other functional groups. Reagents such as zinc dust in acidic media or tin(II) chloride are effective for this transformation.[8][9] Catalytic hydrogenation can also be employed, provided other reducible groups are absent or protected.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroalkanes and strong bases should be handled with care.

Protocol 1: Asymmetric Henry Reaction - Synthesis of (1R,2R)-1-Phenyl-2-nitrobutan-1-ol

This protocol is adapted from established methodologies using Cu(II)-BOX catalysts.[4][7]

Materials:

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (or similar BOX ligand)

  • Benzaldehyde (freshly distilled)

  • 1-Nitropropane

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N, freshly distilled)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol).

  • Add anhydrous ethanol (5 mL) and stir the resulting suspension at room temperature for 1 hour to form the catalyst complex. The solution should turn a clear blue or green.

  • Reaction Setup: Cool the catalyst solution to 0 °C using an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the solution.

  • In a separate vial, dissolve 1-nitropropane (1.5 mmol) in anhydrous ethanol (2 mL).

  • Slowly add the 1-nitropropane solution to the main reaction flask via syringe pump over 4 hours. A slow addition is crucial to suppress the formation of side products.

  • After the addition is complete, add triethylamine (0.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the benzaldehyde is consumed (typically 24-48 hours), quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-nitro alcohol.

  • Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis, and enantiomeric excess (ee) by chiral HPLC analysis.

ParameterExpected Outcome
Chemical Yield 65 - 85%
Diastereomeric Ratio (syn:anti) >10:1
Enantiomeric Excess (ee) >90%
Table 1: Representative data for the Cu(II)-BOX catalyzed asymmetric Henry reaction.
Protocol 2: Reductive Conversion of Nitro Group to Amine

This protocol describes a general method for the reduction of a nitro group to a primary amine in a complex molecule, a key step in the proposed synthesis.[8][9][10]

Materials:

  • Nitro-containing intermediate (1.0 mmol)

  • Zinc dust (<10 micron, activated)

  • Glacial acetic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-containing intermediate (1.0 mmol) in a 1:1 mixture of methanol and glacial acetic acid (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Zinc: Add activated zinc dust (5.0 mmol, 5 equivalents) to the solution in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate (20 mL).

  • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases. Caution: This is an exothermic neutralization.

  • Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer depending on its polarity and the final pH. It is often beneficial to basify further to pH > 9 to ensure the amine is in its freebase form.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel chromatography, often with a mobile phase containing a small percentage of triethylamine (e.g., 1%) to prevent tailing.

References

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of vicinal aminoalcohols by stereoselective aza-Wacker cyclizations: access to (-)-acosamine. PubMed. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. RUA - University of Alicante. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. Available at: [Link]

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. Available at: [Link]

  • Diastereoselective Reductive Nitro-Mannich Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diastereoselective reductive nitro-Mannich reactions. PubMed. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK Academic Journals. Available at: [Link]

  • How is an Aromatic nitro compound converted into an aromatic amine without a hydrogenator? ResearchGate. Available at: [Link]

  • Asymmetric Henry Reaction Catalyzed by a Zn-Amino Alcohol System. ResearchGate. Available at: [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂. MDPI. Available at: [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science (RSC Publishing). Available at: [Link]

Sources

Method

Application Notes and Protocols for 2,3-Diamino-1-phenylbutan-1-ol in Transition Metal Coordination Chemistry

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the coordination chemistry of the chiral ligand 2,3-diamino-1-phenylbutan-1-ol with transit...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the coordination chemistry of the chiral ligand 2,3-diamino-1-phenylbutan-1-ol with transition metals. Recognizing the nascent stage of research into this specific ligand, this guide synthesizes established principles from analogous vicinal diamino alcohol systems to propose robust protocols for its synthesis, complexation with transition metals, and potential applications in asymmetric catalysis. The methodologies presented herein are designed to be self-validating and are grounded in authoritative chemical literature, providing a solid foundation for researchers to explore the potential of this promising chiral ligand.

Introduction: The Potential of 2,3-Diamino-1-phenylbutan-1-ol as a Chiral Ligand

Chiral vicinal diamines and amino alcohols are privileged scaffolds in coordination chemistry, primarily due to their ability to form stable chelate complexes with a wide range of transition metals.[1][2] These complexes are of significant interest in asymmetric catalysis, where the chiral environment created by the ligand can induce high stereoselectivity in chemical transformations. The title compound, 2,3-diamino-1-phenylbutan-1-ol, combines the key structural features of both a vicinal diamine and an amino alcohol. Its rigid backbone, conferred by the phenyl and methyl groups, and the presence of three coordinating atoms (two nitrogens and one oxygen) suggest that it can act as a versatile bidentate or tridentate ligand.

While direct literature on the coordination chemistry of 2,3-diamino-1-phenylbutan-1-ol is sparse, its structural similarity to well-studied ligands allows for the formulation of reliable protocols for its synthesis and application. This guide aims to bridge the current knowledge gap by providing researchers with a comprehensive set of starting points for their investigations.

Ligand Synthesis: A Proposed Stereoselective Route

The stereoselective synthesis of chiral vicinal diamines is a well-established field, often starting from readily available chiral precursors.[3][4] A plausible synthetic route to enantiomerically pure 2,3-diamino-1-phenylbutan-1-ol is proposed, starting from a suitable chiral β-amino alcohol. This approach leverages the conversion of the hydroxyl group into an amino group, with control over the stereochemistry.

Protocol 1: Proposed Synthesis of (2S,3R)-2,3-diamino-1-phenylbutan-1-ol

This protocol is adapted from established methods for the conversion of amino alcohols to vicinal diamines.[5]

Step 1: Synthesis of a Cyclic Sulfamidate Intermediate

  • Reaction Setup: To a solution of the starting chiral β-amino alcohol (e.g., (2S,3R)-2-amino-1-phenylbutan-1-ol) in a suitable solvent such as acetonitrile, add thionyl chloride at 0 °C.

  • Oxidation: After the formation of the intermediate oxathiazolidine, add sodium metaperiodate and a catalytic amount of ruthenium(III) chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclic sulfamidate by column chromatography on silica gel.

Step 2: Nucleophilic Ring-Opening with Azide

  • Reaction Setup: Dissolve the purified cyclic sulfamidate in a polar aprotic solvent like DMF and add sodium azide.

  • Reaction Conditions: Heat the reaction mixture to a temperature that allows for efficient ring-opening (e.g., 80-100 °C). Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting azido amine by column chromatography.

Step 3: Reduction of the Azide to the Diamine

  • Reaction Setup: Dissolve the purified azido amine in a suitable solvent such as methanol or THF.

  • Reduction: Add a reducing agent, such as triphenylphosphine followed by water (Staudinger reduction), or perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Work-up: After the reduction is complete, remove the catalyst by filtration (for catalytic hydrogenation) or perform an appropriate work-up for the Staudinger reaction. Concentrate the filtrate to obtain the crude product.

  • Purification: Purify the final 2,3-diamino-1-phenylbutan-1-ol by crystallization or column chromatography.

Caption: Proposed workflow for the synthesis of 2,3-diamino-1-phenylbutan-1-ol.

Coordination Chemistry with Transition Metals

2,3-Diamino-1-phenylbutan-1-ol is expected to act as a versatile chelating ligand for a variety of transition metals. The two adjacent amino groups can form a stable five-membered ring with a metal center, and the hydroxyl group can also coordinate, leading to different possible coordination modes.

Expected Coordination Modes
  • Bidentate N,N-Coordination: The two nitrogen atoms of the diamine functionality can coordinate to a metal center, leaving the hydroxyl group uncoordinated or available for further interactions.

  • Tridentate N,N,O-Coordination: In cases where the metal center can accommodate a higher coordination number and the stereochemistry is favorable, all three heteroatoms can coordinate to form a bicyclic chelate structure.

Coordination_Modes cluster_0 Bidentate (N,N) Coordination cluster_1 Tridentate (N,N,O) Coordination M1 M N1_1 N M1->N1_1 N2_1 N M1->N2_1 O1 O-H M2 M N1_2 N M2->N1_2 N2_2 N M2->N2_2 O2 O M2->O2

Caption: Potential coordination modes of 2,3-diamino-1-phenylbutan-1-ol.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., with Cu(II))

This protocol is based on standard procedures for the synthesis of copper(II) complexes with amino alcohol ligands.[6]

  • Ligand Solution: Dissolve one equivalent of 2,3-diamino-1-phenylbutan-1-ol in a suitable solvent, such as methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve one equivalent of a copper(II) salt (e.g., CuCl₂ or Cu(OAc)₂) in the same solvent.

  • Complexation: Slowly add the ligand solution to the metal salt solution with stirring at room temperature. A color change is often indicative of complex formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a few hours or gently heat to reflux to ensure complete complexation.

  • Isolation: If a precipitate forms, collect the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The resulting complex can be purified by recrystallization from a suitable solvent system.

Characterization of Transition Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of the newly synthesized metal complexes.

Technique Expected Information
FT-IR Spectroscopy Shift in the N-H and O-H stretching frequencies upon coordination to the metal center. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
NMR Spectroscopy Broadening or shifting of the ligand proton signals upon coordination to a paramagnetic metal ion. For diamagnetic complexes (e.g., Zn(II), Pd(II)), 2D NMR techniques (COSY, HSQC, HMBC) can elucidate the coordination mode.
UV-Vis Spectroscopy Appearance of d-d transitions for transition metal complexes with partially filled d-orbitals, providing information about the coordination geometry.
Mass Spectrometry Determination of the molecular weight of the complex and confirmation of its stoichiometry.
Elemental Analysis Confirmation of the empirical formula of the complex.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications in Asymmetric Catalysis

The chiral nature of 2,3-diamino-1-phenylbutan-1-ol makes its transition metal complexes promising candidates for catalysts in asymmetric synthesis. The fixed stereochemistry of the ligand can effectively control the stereochemical outcome of a reaction.

Protocol 3: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (A Model Application)

This protocol is adapted from established procedures using ruthenium-diamine catalysts for the asymmetric transfer hydrogenation of ketones.[7]

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and 2,3-diamino-1-phenylbutan-1-ol in an appropriate solvent like isopropanol. Heat the mixture to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone substrate (e.g., acetophenone) in isopropanol.

  • Catalytic Reaction: Add the substrate solution to the catalyst solution. The reaction is typically carried out in the presence of a base (e.g., KOH or a non-coordinating organic base) which acts as a co-catalyst.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent.

  • Analysis: Determine the conversion and enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Catalytic_Cycle A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + Ketone C Hydride Transfer (Transition State) B->C D Chiral Alcohol Product C->D E Catalyst Regeneration D->E - Product E->A + H-source

Caption: A generalized catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

While 2,3-diamino-1-phenylbutan-1-ol remains a relatively unexplored ligand, its structural features suggest significant potential in coordination chemistry and asymmetric catalysis. The protocols and conceptual frameworks presented in this guide, derived from well-established chemistry of analogous compounds, provide a robust starting point for researchers to synthesize this ligand, prepare its transition metal complexes, and investigate their catalytic applications. The exploration of this and other novel chiral ligands is crucial for the continued development of efficient and selective catalytic systems.

References

Sources

Application

Application Note: Highly Chemoselective N-Alkylation of 2,3-Diamino-1-phenylbutan-1-ol via Reductive Amination

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Scientific Rationale The molecule 2,3-diamino-1-phenylb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The molecule 2,3-diamino-1-phenylbutan-1-ol is a highly functionalized scaffold featuring a 1,2-diamine motif adjacent to a secondary benzylic alcohol. It serves as a critical intermediate in the synthesis of chiral ligands, ethambutol analogues, and various active pharmaceutical ingredients (APIs).

The N-alkylation of such polyfunctional molecules presents two major synthetic challenges:

  • Chemoselectivity: Differentiating the nucleophilicity of the primary amines from the hydroxyl group to prevent unwanted O-alkylation.

  • Over-alkylation: Primary amines rapidly undergo successive alkylations with direct alkyl halides (

    
     pathway) to form secondary, tertiary, and eventually quaternary ammonium salts, leading to complex, inseparable mixtures.
    

To circumvent these issues, Reductive Amination using Sodium Triacetoxyborohydride (STAB,


) is the industry gold-standard methodology . Unlike direct alkylation, reductive amination proceeds via the condensation of an aldehyde with the amine to form an imine/iminium intermediate, which is subsequently reduced. STAB is uniquely suited for this transformation; its electron-withdrawing acetoxy groups reduce its hydride-donating ability compared to 

, making it highly selective for iminium ions over the starting aldehydes .

Experimental Design & Causality

Every parameter in this protocol is designed as a self-validating system to ensure maximum yield and selectivity:

  • Choice of Reducing Agent: STAB is preferred over Sodium Cyanoborohydride (

    
    ) due to its lower toxicity (no cyanide byproducts) and superior chemoselectivity profile in slightly acidic media .
    
  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent. It accelerates imine formation while maintaining the stability of the reducing agent, outperforming Tetrahydrofuran (THF) and Methanol in direct comparisons.

  • Acid Catalyst: A catalytic amount of glacial acetic acid (AcOH) is utilized. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, accelerating nucleophilic attack by the amine, and aids in the dehydration of the hemiaminal intermediate to the imine.

  • Regioselectivity (C2 vs. C3 Amine): The C2-amine is sterically hindered by the adjacent

    
     group, whereas the C3-amine is adjacent to a smaller methyl group. Using strict stoichiometric control (1.0 equivalent of aldehyde) preferentially directs mono-N-alkylation to the less hindered C3-amine.
    

Reaction Workflow & Chemoselectivity Pathway

The following diagram illustrates the logical pathway of the reductive amination compared to the detrimental direct alkylation route.

G cluster_0 Reductive Amination (Preferred Pathway) cluster_1 Direct Alkylation (Avoid) Substrate 2,3-diamino-1-phenylbutan-1-ol + Aldehyde Intermediate Imine / Iminium Intermediate Substrate->Intermediate DCE, AcOH (cat.) Dehydration SN2 Alkyl Halide / Base (SN2 Pathway) Substrate->SN2 RX, K2CO3 Reduction STAB Reduction [NaBH(OAc)3] Intermediate->Reduction In situ Product Mono-N-Alkylated Target Product Reduction->Product Chemoselective Hydride Transfer OAlk O-Alkylation (Hydroxyl Attack) SN2->OAlk OverAlk Over-alkylation (Quaternization) SN2->OverAlk

Fig 1: Chemoselectivity pathways for the functionalization of 2,3-diamino-1-phenylbutan-1-ol.

Step-by-Step Methodology: Mono-N-Alkylation

Materials Required
  • Substrate: 2,3-diamino-1-phenylbutan-1-ol (1.0 equiv, 10 mmol)

  • Alkylating Agent: Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 10 mmol)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol)

  • Catalyst: Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (40 mL)

  • Workup Reagents: Saturated aqueous

    
    , Brine, Anhydrous 
    
    
    
    , Dichloromethane (DCM)
Experimental Protocol

Step 1: Imine Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diamino-1-phenylbutan-1-ol (10 mmol) and anhydrous DCE (40 mL) under an inert argon atmosphere.

  • Add the aldehyde (10 mmol) dropwise to the stirring solution at room temperature (20–25 °C).

  • Add glacial acetic acid (10 mmol) to the reaction mixture.

    • Analytical Checkpoint: Stir for 1–2 hours. The formation of the imine can be verified by taking a small aliquot for LC-MS analysis (look for the

      
       mass of the dehydrated imine intermediate).
      

Step 2: In Situ Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Portion-wise, add STAB (14 mmol) over 15 minutes.

  • Causality: Portion-wise addition controls the mild exothermic nature of the hydride transfer and prevents thermal degradation of the sensitive imine intermediate.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor the disappearance of the imine intermediate via TLC (Ninhydrin stain) or LC-MS.

Step 3: Quenching & Workup 7. Quench the reaction by carefully adding saturated aqueous


 (30 mL).
  • Causality: The basic quench serves a dual purpose: it safely destroys any unreacted STAB (releasing

    
     gas) and neutralizes the acetic acid, liberating the free base of the newly formed secondary amine to ensure it partitions into the organic layer.
    
  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification 10. Purify the crude residue via flash column chromatography (Silica gel, utilizing a


 gradient) to isolate the pure mono-N-alkylated product.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters for achieving selective mono- vs. di-alkylation on the 1,2-diamine scaffold.

EntryAldehyde (equiv)STAB (equiv)SolventTemp (°C)Primary Outcome / Yield
1 1.01.4DCE25Optimal Mono-alkylation (C3-amine favored, ~78% yield)
2 1.01.4THF25Slower reaction, lower yield (~60%)
3 2.53.0DCE25Optimal Di-alkylation (Both C2 & C3 alkylated, ~82% yield)
4 1.01.4MeOH25High rate of side-product formation
5 1.0 (Alkyl Halide)N/ADMF (

)
60Complex mixture (O-alkylation & Quaternization)

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry (2017) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Method

synthesis of oxazoline and imidazolidine derivatives from 2,3-diamino alcohols

Application Note: Divergent Synthesis of Oxazoline and Imidazolidine Derivatives from 2,3-Diamino Alcohols Executive Summary This guide details the chemoselective synthesis of 2-oxazolines and imidazolidines utilizing 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Oxazoline and Imidazolidine Derivatives from 2,3-Diamino Alcohols

Executive Summary

This guide details the chemoselective synthesis of 2-oxazolines and imidazolidines utilizing 2,3-diamino alcohols (e.g., 2,3-diamino-1-propanol derivatives) as versatile chiral scaffolds. These substrates possess three nucleophilic centers—two vicinal amines and one hydroxyl group—creating a competitive landscape for cyclization.

  • Imidazolidines are accessed via thermodynamic condensation with aldehydes/ketones, leveraging the superior nucleophilicity of the vicinal diamine motif (N,N-cyclization).

  • Oxazolines are accessed via a kinetic cyclodehydration of amido-alcohol intermediates. This pathway requires the suppression of the competing diamine reactivity, typically through orthogonal protection or selective acylation, to favor the N,O-cyclization.

This protocol provides validated workflows for both pathways, addressing the critical challenge of chemoselectivity in poly-nucleophilic substrates.

Scientific Foundation & Mechanism

The 2,3-diamino alcohol scaffold (e.g., derived from serine or oxidized allylic amines) presents a "fork in the road" for heterocyclic synthesis.

The Chemoselectivity Challenge

In a 2,3-diamino-1-propanol substrate:

  • C2-Amine + C3-Amine (Vicinal Diamine): Reacts with carbonyls to form Imidazolidines (5-membered saturated rings). This is the kinetically and thermodynamically preferred pathway with aldehydes due to the high nucleophilicity of the amines and the stability of the resulting aminal.

  • C2-Amine + C1-Hydroxyl (1,2-Amino Alcohol): Reacts with activated carboxylic acids to form Oxazolines (5-membered unsaturated rings). This transformation is slower than N,N-cyclization and often requires activation of the hydroxyl group (e.g., leaving group formation) to drive the N,O-closure.

Pathway A: Imidazolidine Formation

The reaction proceeds via a hemiaminal intermediate followed by dehydration to the imine, which is then trapped by the second amine (intramolecular attack).

  • Key Driver: Removal of water (equilibrium shift).[1]

  • Stereochemistry: The formation of the 2-substituted imidazolidine often yields a mixture of cis/trans isomers relative to the backbone substituents, though the thermodynamic product usually places bulky groups trans to minimize steric clash.

Pathway B: Oxazoline Formation

Direct reaction with carboxylic acids often leads to imidazolines (dehydrated imidazolidines) if the second amine is free. Therefore, Oxazoline synthesis requires a stepwise approach :

  • Selective Acylation: Formation of the amide at the C2-amine.

  • Cyclodehydration: Activation of the C1-hydroxyl (e.g., using DAST, MsCl, or Burgess reagent) to force O-attack onto the amide carbonyl.

  • Critical Control: The C3-amine must be orthogonally protected (e.g., Boc, Cbz) to prevent it from attacking the activated amide, which would otherwise yield an imidazoline.

Experimental Protocols

Protocol A: Synthesis of Imidazolidines (N,N-Cyclization)

Target: Formation of the saturated 5-membered N,N-ring from aldehydes.

Reagents:

  • Substrate: 2,3-Diamino-1-propanol derivative (1.0 equiv)

  • Electrophile: Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Molecular Sieves (3Å or 4Å) or anhydrous MgSO₄

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the 2,3-diamino alcohol (1.0 mmol) in anhydrous MeOH (5 mL, 0.2 M).

  • Addition: Add the aldehyde (1.05 mmol) dropwise at room temperature.

  • Dehydration: Add activated Molecular Sieves (200 mg/mmol) to scavenge water.

    • Note: For unreactive ketones, add catalytic p-Toluenesulfonic acid (TsOH, 5 mol%) and reflux.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with Ninhydrin; product is usually less polar than starting material).

  • Workup: Filter through a Celite pad to remove sieves. Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Imidazolidines are often hydrolytically unstable on silica gel. Recrystallization from Hexane/EtOAc is preferred. If chromatography is necessary, use basic alumina or silica pre-treated with 1% Et₃N.

Data Interpretation:

  • ¹H NMR: Look for the singlet (or doublet) of the aminal proton (N-CH-N) around

    
     3.5–5.0 ppm.
    
  • Stability: Store under inert atmosphere; these compounds can hydrolyze back to the diamine and aldehyde in moist air.

Protocol B: Synthesis of Oxazolines (N,O-Cyclization)

Target: Formation of the unsaturated 5-membered N,O-ring via Cyclodehydration. Pre-requisite: The distal amine (C3) should be protected (e.g., N-Boc) to ensure chemoselectivity.

Reagents:

  • Substrate:

    
    -Boc-2,3-diamino-1-propanol (1.0 equiv)
    
  • Acylating Agent: Acid Chloride (1.1 equiv) or Carboxylic Acid + Coupling Reagent (EDC/HOBt)

  • Cyclization Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Solvent: Dichloromethane (DCM), anhydrous

Step 1: Selective Amide Formation

  • Dissolve

    
    -Boc-diamine (1.0 mmol) in DCM (5 mL) with Et₃N (1.2 equiv) at 0°C.
    
  • Add Acid Chloride (1.05 equiv) dropwise.

  • Stir 2 h at RT. Perform aqueous workup (NaHCO₃ wash). Isolate the Hydroxy-Amide intermediate .

Step 2: Cyclodehydration (The DAST Method)

  • Setup: Dissolve the Hydroxy-Amide (from Step 1) in anhydrous DCM (0.1 M) in a plastic or Teflon-coated vessel (DAST reacts with glass at high temp, though -78°C to RT is standard).

  • Cooling: Cool the solution to -78°C.

  • Activation: Add DAST (1.1 equiv) dropwise via syringe.

    • Caution: DAST evolves HF. Use proper ventilation and calcium gluconate gel nearby.

  • Cyclization: Stir at -78°C for 1 h, then allow to warm to room temperature over 2 h.

  • Quench: Pour the mixture carefully into saturated aqueous NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel). Oxazolines are generally stable on silica.

Alternative Cyclization (Milder): Use Burgess Reagent (1.2 equiv) in THF at 50°C for 2 hours if the substrate is acid-sensitive.

Visualization: Chemoselective Pathways

The following diagram illustrates the divergent synthesis pathways from the common 2,3-diamino alcohol precursor.

Chemoselectivity Start 2,3-Diamino Alcohol (Vicinal Diamine + OH) Aldehyde Reagent: Aldehyde/Ketone Start->Aldehyde Path A (Thermodynamic) Protection Step 1: Protect Distal Amine (e.g., N-Boc) Start->Protection Path B (Kinetic Control) Imine Intermediate: Bis-Imine / Hemiaminal Aldehyde->Imine - H₂O Imidazolidine Product A: Imidazolidine (N,N-Acetal) Imine->Imidazolidine Intramolecular N-Attack Acylation Step 2: Acylation (R-COCl) Protection->Acylation Amide Intermediate: Hydroxy-Amide Acylation->Amide Dehydration Step 3: Cyclodehydration (DAST / Burgess) Amide->Dehydration Activate OH Oxazoline Product B: 2-Oxazoline (Cyclic Imino Ether) Dehydration->Oxazoline Intramolecular O-Attack

Figure 1: Divergent synthetic pathways for 2,3-diamino alcohols. Path A favors N,N-cyclization (Imidazolidine), while Path B forces N,O-cyclization (Oxazoline) via protection and activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Imidazolidine Hydrolysis Product instability on silica gel.Use neutral alumina or add 1% Et₃N to the eluent. Store in a desiccator.
Oxazoline Low Yield Formation of Imidazoline byproduct.Ensure the distal amine (C3) is fully protected (Boc/Cbz) before acylation. Free amines will outcompete the oxygen.
Incomplete Cyclization (Oxazoline) Poor leaving group quality of OH.Switch from MsCl/Et₃N to DAST or Deoxo-Fluor (fluoride is a stronger driving force).
Epimerization Harsh conditions affecting chiral centers.Use Burgess reagent (mild, neutral conditions) instead of acidic/basic heat.

References

  • Beilstein Institute. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry.

  • Yang, T., et al. (2022).[2] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[2]

  • Coldham, I., et al. (2011). Recent advances in the synthesis of highly substituted imidazolidines. Royal Society of Chemistry / PMC.

  • Organic Chemistry Portal. (2023). Synthesis of 2-Oxazolines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Stereoselectivity in 2,3-Diamino Ketone Reductions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the reduction of highly functionalized 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the reduction of highly functionalized 2,3-diamino ketones. Achieving high yields in these reactions is rarely a matter of simply pushing the reaction to completion; it requires precise control over stereoselectivity, mitigation of side reactions, and specialized isolation techniques.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield syntheses of 2,3-diamino alcohols.

Part 1: Core Troubleshooting Guide

Symptom 1: Low Isolated Yield Despite High Conversion on TLC

  • The Causality: 2,3-diamino alcohols are highly polar and readily form hydrogen bonds, making them extremely water-soluble. During standard aqueous workups—especially when using aluminum-based hydrides like

    
    —the basic nitrogen atoms coordinate with aluminum salts, creating intractable emulsions that permanently trap the product in the aqueous phase.
    
  • The Solution: Abandon standard aqueous extractions. For

    
     reductions, employ the Fieser method (
    
    
    
    g
    
    
    requires
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH, and
    
    
    mL
    
    
    ) to precipitate granular aluminum salts, which can be easily filtered. For
    
    
    reductions, quench with a mild acid, evaporate the solvent completely, and extract the dry residue with a highly polar organic solvent mixture (e.g., 10% Methanol in Dichloromethane) or utilize cation-exchange chromatography to isolate the free amine.

Symptom 2: Poor Diastereomeric Excess (d.e.) Reducing the Yield of the Target Isomer

  • The Causality: The isolated yield of your target diastereomer is directly tied to the transition state of the reduction. The reaction proceeds via two competing pathways: Chelation Control and Felkin-Anh Control. If the N-protecting groups are small (e.g., N-methyl) and a coordinating metal is present, a rigid cyclic complex forms, leading to hydride attack from the less hindered face (syn product). Conversely, bulky N-substituents (e.g., N-trityl) prevent chelation, forcing the reaction through an open Felkin-Anh transition state (anti product) (1)[1]. A mismatch between your protecting groups and your reducing agent leads to a 1:1 syn:anti mixture, capping your maximum theoretical yield at 50%.

  • The Solution: Match the reagent to the substrate's steric profile. To force anti-selectivity, use carbamate-protected amino ketones with

    
     in ethanol at -78 °C. To force syn-selectivity, use N-trityl-protected substrates with the same reagent in THF at -5 °C (2)[2].
    

Symptom 3: Formation of Unexpected Byproducts (Deamination or Ring-Expansion)

  • The Causality: 2,3-diamino ketones are prone to intramolecular side reactions. Under Lewis acidic conditions, the lone pair on the

    
    -nitrogen can attack the 
    
    
    
    -carbon, displacing the adjacent group or forming a highly strained aziridinium ion intermediate (3)[3]. This redirects the reaction pathway away from simple carbonyl reduction, leading to deamination or rearranged products.
  • The Solution: Strictly control the temperature profile (maintain

    
     0 °C) and avoid overly harsh Lewis acidic additives (like 
    
    
    
    or
    
    
    ) if your substrate is prone to aziridinium formation. Switch to milder, non-coordinating reducing agents like
    
    
    in methanol (4)[5].

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use standard Sodium Borohydride (


) for stereoselective reductions of 2,3-diamino ketones? 
A:  Yes, but 

alone often yields poor stereoselectivity due to its small size and lack of strong coordinating ability (4)[5]. To improve the yield of a specific diastereomer, you must either add a chelating Lewis acid (e.g.,

under Luche conditions) to promote syn-selectivity, or rely on massive steric bulk on the

-amino group to drive Felkin-Anh anti-selectivity.

Q: Why does my reaction stall at 70% conversion when using DIBAL-H? A: DIBAL-H forms a stable tetrahedral aluminate intermediate. In highly functionalized 2,3-diamino ketones, the dual nitrogen coordination can stabilize this intermediate so strongly that it prevents further hydride transfer or product turnover. Warming the reaction slightly or adding a coordinating solvent like THF can disrupt this complex, but may compromise stereoselectivity.

Part 3: Quantitative Data & Reagent Comparison

The following table synthesizes field-proven data for selecting the optimal reducing system based on the desired diastereomeric outcome.

Reducing Agent / SystemSolventTemp (°C)Dominant Control ModelTypical d.r. (syn:anti)Expected Yield

(Small N-groups)
MeOH0 to 25Chelation (Solvent-mediated)85:15 to 95:575 - 85%

(Bulky N-groups)
MeOH0 to 25Felkin-Anh20:80 to 5:9570 - 80%

(Carbamate)
EtOH-78Felkin-Anh< 5:9588 - 95%

(N-Trityl)
THF-5Chelation> 95:585 - 92%

THF-20 to 0Mixed / Substrate DependentVariable50 - 65%*

*Yield often suffers due to workup complications (emulsion formation).

Part 4: Experimental Protocols

Protocol: Highly Stereoselective Synthesis of Anti-2,3-Diamino Alcohols

This self-validating protocol utilizes


 to achieve predictable anti-selectivity for carbamate-protected diamino ketones (2)[2].

Reagents & Materials:

  • Carbamate-protected 2,3-diamino ketone (1.0 equiv, 10 mmol)

  • 
     (1.5 equiv, 15 mmol)
    
  • Anhydrous Ethanol (50 mL)

  • 10% Aqueous Citric Acid solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add the carbamate-protected 2,3-diamino ketone (10 mmol) and dissolve in 50 mL of anhydrous ethanol.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Add

    
     (15 mmol) portion-wise over 10 minutes. Causality Check: Slow addition prevents localized exothermic spikes that could provide enough activation energy to overcome the Felkin-Anh transition state, degrading stereoselectivity.
    
  • Reaction Monitoring: Stir at -78 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating; the bulky hydride source ensures that over-reduction or side-reactions are sterically prohibited.

  • Quenching: Quench the reaction strictly at -78 °C by the dropwise addition of 10 mL of 10% aqueous citric acid. Note: Using citric acid instead of HCl prevents the deprotection of acid-sensitive carbamate groups (e.g., Boc).

  • Isolation: Allow the mixture to warm to room temperature. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the anti-2,3-diamino alcohol.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the divergent stereochemical pathways that dictate the yield of your target diastereomer.

G Ketone 2,3-Diamino Ketone (Starting Material) Chelation Chelation Control Model (e.g., Li+, Zn2+, Small N-Protecting Groups) Ketone->Chelation Coordinating Metal / Non-polar Solvent Felkin Felkin-Anh Control Model (e.g., Bulky N-Protecting Groups, Protic Solvents) Ketone->Felkin Non-coordinating / Steric Bulk Syn Syn-2,3-Diamino Alcohol (Major Product) Chelation->Syn Hydride attack from less hindered face Anti Anti-2,3-Diamino Alcohol (Major Product) Felkin->Anti Hydride attack via Felkin-Anh trajectory

Figure 1: Divergent stereochemical pathways in the reduction of 2,3-diamino ketones.

Part 6: References

  • Liu, Q., Simms, M. J., Boden, N., & Rayner, C. M. "Efficient Synthesis of Functionalized Aziridinium Salts." ResearchGate.3

  • Hoffman, R. V., & Maslouh, N. "Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols." The Journal of Organic Chemistry - ACS Publications. 2

  • Zsigmond, Á., et al. "Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols." International Journal of Molecular Sciences (PMC). 1

  • Mohlala, M. S., et al. "Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds." ResearchGate. 4

Sources

Optimization

Technical Support Center: Separation of 2,3-Diamino-1-phenylbutan-1-ol Diastereomers

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging separation of 2,3-diamino-1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging separation of 2,3-diamino-1-phenylbutan-1-ol diastereomers. As a crucial building block in the synthesis of various pharmaceutical agents, achieving high diastereomeric purity is paramount. This resource, designed by Senior Application Scientists, offers field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the separation of 2,3-diamino-1-phenylbutan-1-ol diastereomers, focusing on the widely used method of diastereomeric salt crystallization.

Problem 1: Diastereomeric Salt Fails to Crystallize or "Oils Out"

Scenario: Upon addition of the chiral resolving agent and cooling, instead of forming distinct crystals, the product separates as a viscous liquid or oil.

Potential Causes & Solutions:

  • High Supersaturation: The concentration of the diastereomeric salt in the solvent may be too high, favoring liquid-liquid phase separation over orderly crystal lattice formation.[1][2]

    • Solution: Dilute the solution with more of the chosen solvent. A systematic approach involves creating a solubility profile to determine the optimal concentration range for crystallization.

  • Inappropriate Solvent System: The solvent may be too good a solvent for both diastereomeric salts, or it may not provide the necessary discrimination in solubility between the two.

    • Solution: Conduct a solvent screen with a variety of solvents and solvent mixtures.[1][3] Consider solvents with different polarities and hydrogen bonding capabilities.[2] Common starting points for amino alcohols include methanol, ethanol, or mixtures with water.[4]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, leading to oiling out instead of controlled crystallization.[1]

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further by placing it in a refrigerator or ice bath.[4][5]

  • Impure Starting Material: Impurities in the racemic 2,3-diamino-1-phenylbutan-1-ol mixture can inhibit crystallization.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the racemic mixture by chromatography or recrystallization before attempting the resolution.

Problem 2: Low Diastereomeric Excess (d.e.) After Crystallization

Scenario: After filtration and drying, analysis of the crystalline solid by chiral HPLC or NMR shows a low enrichment of the desired diastereomer.

Potential Causes & Solutions:

  • Co-precipitation: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, the more soluble diastereomer will precipitate along with the less soluble one.

    • Solution: Perform a thorough solvent screening to maximize the solubility difference between the diastereomers.[1] Sometimes, a mixture of solvents can provide better selectivity than a single solvent.

  • Formation of a Solid Solution: The crystal lattice of the less soluble diastereomer may incorporate the more soluble one, making separation by simple recrystallization ineffective.[2] This is more likely if the two diastereomers are structurally very similar.[2]

    • Solution: The formation of a solid solution can be confirmed by creating a binary phase diagram (melting point vs. composition).[2] If a solid solution is present, changing the chiral resolving agent to one with a different structure can alter the crystal packing and prevent its formation.[2]

  • Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, leading to a kinetically controlled product mixture with lower purity.

    • Solution: Increase the crystallization time, allowing for a longer equilibration period. In some cases, a digestion process, where the crystalline slurry is stirred at a constant temperature for an extended period, can improve the diastereomeric excess.[5]

  • Suboptimal Molar Ratio of Resolving Agent: The stoichiometry between the racemic mixture and the chiral resolving agent is critical.

    • Solution: While a 1:1 or 1:0.5 ratio of racemate to resolving agent is common, the optimal ratio can vary and should be experimentally determined.[4][6]

Problem 3: Poor Recovery of the Desired Diastereomer

Scenario: The yield of the crystallized, diastereomerically enriched salt is unacceptably low.

Potential Causes & Solutions:

  • High Solubility of the "Insoluble" Salt: The desired diastereomeric salt may still have significant solubility in the chosen solvent, leading to losses in the mother liquor.

    • Solution: Optimize the solvent system to minimize the solubility of the target diastereomer. Cooling the crystallization mixture to a lower temperature before filtration can also improve the yield, but be mindful of potentially causing the other diastereomer to precipitate.

  • Incorrect Amount of Solvent: Using too much solvent will result in a lower yield as more of the product will remain in solution.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the diastereomeric salts.

  • Premature Crystallization: If the desired salt crystallizes too early during the addition of the resolving agent or before proper mixing, it can lead to inclusions and a lower quality, less defined crystalline product.

    • Solution: Ensure both the racemic mixture and the resolving agent are fully dissolved before mixing. Sometimes, mixing the solutions at a slightly elevated temperature can prevent premature precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of 2,3-diamino-1-phenylbutan-1-ol?

The most common methods for separating diastereomers of amino alcohols like 2,3-diamino-1-phenylbutan-1-ol are:

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[4][7] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Chiral Chromatography (HPLC or SFC): This technique uses a chiral stationary phase (CSP) to directly separate the diastereomers.[8] It is an excellent analytical tool and can be used for preparative separations, especially on a smaller scale.[9]

  • Enzymatic Kinetic Resolution: This method employs an enzyme, such as a lipase, to selectively react with one of the diastereomers (e.g., through acylation).[10] The reacted and unreacted diastereomers can then be separated based on their different chemical properties.[4]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

For resolving a basic compound like 2,3-diamino-1-phenylbutan-1-ol, a chiral acid is used as the resolving agent.[11][12] Commonly used and commercially available chiral acids include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid)[4]

  • Mandelic acid[4]

  • Camphorsulfonic acid[4]

The selection is often empirical, and it is advisable to screen a small number of resolving agents to find one that forms a crystalline salt with one diastereomer while the other remains in solution.[9]

Q3: What analytical techniques are best for determining the diastereomeric excess (d.e.)?

The most common and reliable method for determining the d.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[1]

  • Direct Method: Using a chiral stationary phase (CSP), the four stereoisomers can often be resolved in a single run. Polysaccharide-based CSPs are a good starting point for screening.[4]

  • Indirect Method: The diastereomeric mixture can be derivatized with a chiral derivatizing agent to form new diastereomers that can be separated on a standard achiral column.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, sometimes with the aid of a chiral shift reagent, to differentiate between diastereomers. The integration of the distinct signals for each diastereomer allows for the calculation of the d.e.

Q4: Can I separate the diastereomers using standard column chromatography on silica gel?

Yes, in many cases, diastereomers can be separated by standard column chromatography on an achiral stationary phase like silica gel because they have different physical properties.[13][14] However, the success of this method is highly dependent on the specific diastereomers and finding a suitable eluent system that provides adequate separation. It can sometimes be challenging to achieve baseline separation, especially on a large scale.[14]

Q5: My separation is complete. How do I recover the pure enantiomer from the diastereomeric salt?

Once the diastereomerically pure salt is isolated, the chiral resolving agent must be removed to liberate the free amine.[1] This is typically achieved by:

  • Suspending the salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Adding a base (e.g., sodium hydroxide or sodium carbonate solution) to deprotonate the amine and neutralize the acidic resolving agent.[10]

  • The free amine will move into the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

  • Separating the layers and then washing, drying, and evaporating the organic solvent will yield the enantiomerically enriched 2,3-diamino-1-phenylbutan-1-ol.[5][10]

Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Crystallization

Objective: To separate the diastereomers of 2,3-diamino-1-phenylbutan-1-ol using a chiral resolving agent.

Materials:

  • Racemic 2,3-diamino-1-phenylbutan-1-ol

  • Chiral resolving agent (e.g., (+)-Tartaric acid)[4]

  • Solvent (e.g., Methanol)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolution: In a flask, dissolve the racemic 2,3-diamino-1-phenylbutan-1-ol in a minimal amount of warm methanol.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the solution in a refrigerator overnight.[4]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any residual mother liquor.[4]

  • Analysis: Dry the crystals and determine the diastereomeric excess using chiral HPLC.

  • Recrystallization (Optional): If the d.e. is not satisfactory, recrystallize the solid from fresh hot solvent to improve purity.[1]

Protocol 2: Chiral HPLC Analysis of Diastereomeric Excess

Objective: To quantify the ratio of diastereomers in a sample.

Instrumentation and Materials:

  • HPLC system with a UV detector[8]

  • Chiral Stationary Phase (e.g., Chiralpak® IA or equivalent polysaccharide-based column)[8]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol with a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1, v/v/v).[8]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1-2 mg) and dissolve it in 1 mL of the mobile phase.[1] Filter the sample through a 0.45 µm syringe filter.[8]

  • Chromatography: Inject the prepared sample onto the chiral HPLC column.

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers. Calculate the diastereomeric excess (d.e.) by determining the peak area percentage of each diastereomer. A resolution (Rs) of >1.5 between peaks indicates baseline separation.[8]

Workflow Visualizations

G cluster_0 Diastereomeric Salt Crystallization Workflow racemate Racemic Mixture (Diastereomers A + B) dissolve Dissolve in Optimal Solvent racemate->dissolve add_agent Add Chiral Resolving Agent (C) dissolve->add_agent form_salts Form Diastereomeric Salts (A-C and B-C) add_agent->form_salts crystallize Induce Crystallization (e.g., Cooling) form_salts->crystallize filtration Filtration crystallize->filtration solid Solid: Enriched Salt (e.g., A-C) filtration->solid Isolate Solid mother_liquor Mother Liquor: Enriched in Soluble Salt (B-C) filtration->mother_liquor Collect Filtrate liberate Liberate Amine (e.g., Base Wash) solid->liberate pure_diastereomer Pure Diastereomer (A) liberate->pure_diastereomer

Caption: General workflow for diastereomeric resolution via salt crystallization.

G cluster_1 Troubleshooting Logic: Low Diastereomeric Excess start Low d.e. Observed recrystallize Recrystallize Solid start->recrystallize check_purity Purity Improved? recrystallize->check_purity solvent_screen Perform Solvent Screen check_purity->solvent_screen No success High d.e. Achieved check_purity->success Yes check_solvent Better Selectivity Found? solvent_screen->check_solvent change_agent Change Chiral Resolving Agent check_solvent->change_agent No check_solvent->success Yes solid_solution Suspect Solid Solution change_agent->solid_solution

Caption: A logical approach to troubleshooting low diastereomeric excess.

References

  • Fiveable. (2025, August 15). Diastereomeric Salt Definition - Organic Chemistry Key...
  • BenchChem. (2025).
  • Tu Lee, et al. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • BioDuro. (2018, March 23).
  • Unknown Author. (n.d.).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hirata, T., et al. (n.d.).
  • BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution.
  • Unknown Author. (n.d.). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. | Request PDF.
  • Tokyo Chemical Industry Co., Ltd. (2008, January 15). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method.
  • Munegumi, T., et al. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Sigma-Aldrich Co. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Patel, R. N. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Dombrády ZS, et al. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • LibreTexts. (2022, July 11). 6.
  • Unknown Author. (n.d.). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system | Request PDF.
  • Chemistry Steps. (2022, October 1). Diastereomers – Introduction and Practice Problems.
  • BenchChem. (2025). comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.
  • Adharvana Chari, M., et al. (2007, January 19).
  • Palovics E & Fogassy E. (n.d.). A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures.
  • Sciencemadness Discussion Board. (2006, November 10).
  • Chemistry Steps. (n.d.).
  • Unknown Author. (n.d.). (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • Google Patents. (n.d.).
  • Unknown Author. (n.d.). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. PMC.
  • UniCA IRIS. (2024, November 7).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol.
  • BenchChem. (2025). Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • MDPI. (2025, January 19).
  • ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers.
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2024, October 30). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System.

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Troubleshooting

Technical Support Center: Troubleshooting Hygroscopicity in Diamino Alcohol Hydrochloride Salts

Welcome to the Advanced API Characterization Support Center. As drug development professionals, you know that managing the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical to its success.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Characterization Support Center. As drug development professionals, you know that managing the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical to its success. Diamino alcohol hydrochloride salts present a unique "perfect storm" of hygroscopicity challenges.

This guide provides mechanistic insights, self-validating diagnostic protocols, and actionable engineering strategies to troubleshoot and resolve severe moisture uptake issues in your API development pipeline.

Mechanistic FAQs: The "Why" Behind the Moisture

Q: Why are diamino alcohol dihydrochloride salts inherently prone to severe hygroscopicity and deliquescence? A: The severe hygroscopicity of these molecules is driven by fundamental thermodynamics and molecular structure. A diamino alcohol possesses two protonated amines (


) and a hydroxyl (

) group, creating a dense network of hydrogen bond donors and acceptors. When formulated as a dihydrochloride salt, two chloride counterions (

) are introduced into the crystal lattice[1].

Chloride ions have a high charge density and form extremely strong ion-dipole interactions with atmospheric water. This high affinity depresses the Critical Relative Humidity (CRH) of the crystal lattice[2]. When the ambient relative humidity (RH) exceeds this low CRH, moisture condensation becomes thermodynamically favorable. The salt will continuously absorb water until it dissolves in its own absorbed moisture—a phenomenon known as deliquescence[3].

Q: How does moisture uptake lead to the chemical degradation (caking and hydrolysis) of my API? A: Absorbed water acts as a potent plasticizer, lowering the glass transition temperature (


) of any amorphous regions within the powder. This induces viscous flow, causing the particles to fuse and cake[4]. Furthermore, water on the surface of hydrochloride salts can induce dissociation. The adsorbed moisture creates a highly acidic microenvironment (due to the HCl), which can drive salt disproportionation—converting the salt back into its free base form—or trigger the hydrolysis of susceptible functional groups[2][5].

Diagnostic Workflows: Quantifying Hygroscopicity

To effectively troubleshoot, you must first accurately quantify the problem. The industry gold standard for this is Dynamic Vapor Sorption (DVS) [6].

DVS_Workflow A Synthesize Diamino Alcohol HCl Salt B Dynamic Vapor Sorption (DVS) Isotherm Analysis A->B Characterize C Ph. Eur. Classification (ΔW at 80% RH) B->C Quantify D >15% Weight Gain (Very Hygroscopic) C->D High Affinity E <15% Weight Gain (Manageable) C->E Low Affinity

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis and Ph. Eur. hygroscopicity classification.

Protocol 1: Self-Validating DVS Methodology

A reliable DVS protocol must be self-validating; it must account for the initial moisture content of the sample to prevent skewed results[7].

  • Sample Preparation: Load 10–20 mg of the diamino alcohol HCl salt into the DVS microbalance pan.

  • Baseline Establishment (Critical Step): Equilibrate the sample at 0% RH and 25°C until the rate of mass change (

    
    ) is < 0.002% per minute. Causality: This strips ambient moisture and establishes a true dry mass (
    
    
    
    ), ensuring subsequent weight gain calculations are absolute[4].
  • Sorption Cycle: Increase the humidity in 10% RH increments up to 90% RH. The system must hold at each step until mass equilibrium is achieved before advancing.

  • Desorption Cycle: Decrease the humidity back to 0% RH in 10% decrements. Causality: Divergence between the sorption and desorption curves (hysteresis) indicates bulk absorption or hydrate formation rather than simple surface adsorption[6][8].

  • Classification: Calculate the total weight gain at 25°C and 80% RH to classify the API according to the European Pharmacopoeia (Ph. Eur.) guidelines[7][9].

Table 1: Ph. Eur. Hygroscopicity Classification Criteria[8][9]
ClassificationWeight Gain at 25°C / 80% RHHandling & Formulation Implications
Non-hygroscopic < 0.12% w/wStandard handling; no special packaging required.
Slightly hygroscopic 0.2% – 2.0% w/wStandard handling; protect from prolonged high humidity.
Moderately hygroscopic 2.0% – 15.0% w/wRequires moisture-barrier packaging (e.g., Alu/Alu blisters).
Very hygroscopic ≥ 15.0% w/wHigh deliquescence risk. Requires strict environmental controls (gloveboxes, RH < 20%).

Strategic Mitigation: Salt Engineering & Counterion Replacement

If your diamino alcohol di-HCl salt falls into the "Very Hygroscopic" category and environmental controls are insufficient, the most scientifically robust solution is to engineer a new salt form[10].

Q: How does changing the counterion fix the hygroscopicity? A: By replacing the small, highly hydrating chloride ion with a bulkier or less hydrophilic counterion, you alter the crystal lattice energy and reduce the density of water-coordinating sites[3][11]. For basic drugs, while hydrochlorides make up ~60% of marketed salts due to cost and pKa, transitioning to a mesylate, tosylate, or sulfate can drastically improve the solid-state profile[10][12].

Salt_Engineering S1 API Deliquescence (Di-HCl Salt) S2 Initiate Salt Screen (Evaluate pKa & Solvation) S1->S2 Disproportionation Risk S3 Bulky Organic Anions (e.g., Tosylate, Mesylate) S2->S3 Lower Lattice Energy S4 Divalent Inorganic Anions (e.g., Sulfate) S2->S4 Higher Lattice Energy S5 Optimized Solid Form (Reduced Hygroscopicity) S3->S5 DVS Validation S4->S5 DVS Validation

Caption: Decision matrix for counterion replacement to mitigate API hygroscopicity and deliquescence.

Protocol 2: Counterion Exchange & Salt Screening Methodology
  • Free Base Generation: Dissolve the di-HCl salt in water. Adjust the pH to at least 2 units above the highest pKa of the diamino alcohol using NaOH. Extract the free base into an immiscible organic solvent (e.g., ethyl acetate).

  • Counterion Selection (The Rule of 3): Select a panel of pharmaceutically acceptable acids (e.g., methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid). Ensure the pKa of the selected acid is at least 3 units lower than the API's basic centers to guarantee complete proton transfer and stable salt formation[1].

  • Solvent-Mediated Crystallization: Add the selected acid to the organic phase containing the free base. Heat to achieve complete dissolution, then apply a linear cooling ramp to induce supersaturation and controlled crystallization.

  • Isolation and Verification: Filter the resulting crystals and dry under vacuum. Confirm the stoichiometry and crystallinity using X-Ray Powder Diffraction (XRPD)[4][13].

  • Validation: Subject the new salt candidates to the DVS protocol (Protocol 1) to verify the reduction in hygroscopicity[12].

Table 2: Impact of Counterion Selection on Diamino Alcohol Salts[3][12]
CounterionHydration PotentialTypical Impact on CRHDisproportionation Risk
Chloride (HCl) Very HighSevere reduction (highly hygroscopic)High (due to acidic micro-pH)
Mesylate ModerateModerate improvementLow
Sulfate Low to ModerateModerate improvement (divalent bridging)Low
Tosylate Low (Bulky/Hydrophobic)Significant improvementVery Low

References

  • Classification of Hygroscopicity Pharma Growth Hub URL:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asia Pharmaceutics URL: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Purdue e-Pubs URL:[Link]

  • Dynamic Vapor Sorption SK pharmteco URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2,3-Diamino-1-phenylbutan-1-ol

Status: Operational Ticket ID: REF-CRYST-23D1P Subject: Solvent System Optimization & Troubleshooting for Vicinal Amino-Alcohols Executive Summary: The Molecule & The Challenge User Context: You are working with 2,3-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-CRYST-23D1P Subject: Solvent System Optimization & Troubleshooting for Vicinal Amino-Alcohols

Executive Summary: The Molecule & The Challenge

User Context: You are working with 2,3-diamino-1-phenylbutan-1-ol , a vicinal diamine with three contiguous chiral centers.

The Structural Paradox: This molecule presents a classic "push-pull" solubility challenge:

  • Hydrophobic Domain: The phenyl ring and butyl backbone drive solubility in non-polar solvents (Toluene, DCM).

  • Hydrophilic/H-Bonding Domain: The vicinal diamine and hydroxyl group create a robust hydrogen-bonding network, driving solubility in polar protic solvents (Methanol, Water) and causing high melting points in pure forms but "oiling out" in impure mixtures.

Core Objective: Design a recrystallization system that balances these opposing forces to achieve high diastereomeric purity (>98% de) and remove synthesis byproducts.

Solvent Selection: The "Triage" Protocol

Do not guess. Use this logic gate to select your solvent system based on your specific crude material state.[1]

Solvent Compatibility Matrix
Solvent ClassExamplesSuitability for 2,3-Diamino...Risk Factor
Alcohols Ethanol (EtOH), Isopropanol (IPA)High. Best balance for the free base.Solvate formation.
Polar Aprotic Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Medium. Good for anti-solvent addition.MeCN may react with amines at high T (rare but possible).
Chlorinated DCM, ChloroformLow (for cryst). Good for extraction, too soluble for cryst.Toxicity; supersaturation hard to control.
Hydrocarbons Hexane, Heptane, TolueneAnti-Solvent Only. Oiling out is almost guaranteed if used alone.
Aqueous WaterpH Dependent. High loss of product to mother liquor unless pH is adjusted.
Decision Tree: Selecting Your System

SolventSelection Start Start: Analyze Crude Material State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil / Gum State->Oil Test1 Test: Boiling EtOH (95%) Solid->Test1 SaltRoute CRITICAL PATH: Convert to Salt (HCl or Tartrate) Oil->SaltRoute Free base unstable Soluble Fully Soluble? Test1->Soluble YesSol Yes Soluble->YesSol NoSol No Soluble->NoSol SystemA System A: Single Solvent (Slow Cool EtOH) YesSol->SystemA SystemB System B: Binary Pair (EtOH + Heptane) NoSol->SystemB If soluble hot/insoluble cold NoSol->SaltRoute If insoluble hot

Figure 1: Logic flow for determining the initial solvent system.[1][2][3][4] Note the "Critical Path" for oils, suggesting salt formation.

Troubleshooting: The "Oiling Out" Crisis

Symptom: Upon cooling, your clear solution turns milky, and a second liquid phase (droplets) settles at the bottom. No crystals form.[1]

The Science: This is Liquid-Liquid Phase Separation (LLPS).[5] It occurs when the metastable limit of the solution is reached before the crystallization limit. For amino-alcohols, this is often driven by trace water or impurities acting as a "flux," depressing the melting point below the solvent's boiling point.

Rescue Protocol: The "Re-Dissolve & Seed" Method
  • Do NOT Filter: You will lose product in the oil.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves into a single phase.

  • Adjust Solvent: Add 10-15% more of the good solvent (e.g., Ethanol). This lowers the supersaturation level.

  • The "Cloud Point" Titration:

    • Remove from heat.[6][7]

    • Add the anti-solvent (e.g., Heptane) dropwise just until a faint turbidity persists.

    • Add 1 drop of good solvent to clear it.

  • Seeding (Crucial): Add a tiny crystal of pure product (or scratch the glass) at a temperature above the oiling-out point but below the saturation point.

  • Insulated Cooling: Wrap the flask in foil or a towel. Cool to room temperature over 4-6 hours. Do not use an ice bath yet.

Advanced Optimization: Diastereomeric Enrichment

Since 2,3-diamino-1-phenylbutan-1-ol has multiple chiral centers, you are likely separating diastereomers.

The "Salt Switch" Strategy: If the free base fails to crystallize or separate, convert to a salt. The lattice energy differences between diastereomeric salts are significantly higher than those of free bases.

  • Recommended Acid: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Why: These chiral acids create a "handshake" with the diamine. One diastereomer will form a less soluble salt structure due to better packing efficiency (matched chirality).

  • Solvent for Salts: Switch to Methanol/Water (9:1) or Ethanol/Water (95:5) . Salts require higher polarity.

Frequently Asked Questions (FAQs)

Q: My product is turning yellow/brown during recrystallization. Why?

  • A: Vicinal diamines are oxidation-sensitive.[8] The color indicates amine oxidation (N-oxide formation).

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen balloon). Add a trace amount (0.1%) of sodium borohydride or ascorbic acid to the solvent system as an antioxidant if the chemistry permits.

Q: I have high yield but low diastereomeric excess (de). How do I fix this?

  • A: You are cooling too fast.[1] Fast cooling traps the "wrong" diastereomer (kinetic entrapment).

  • Fix: Use Thermodynamic Control .

    • Re-heat the slurry to near reflux.

    • Hold at a temperature slightly below reflux for 1-2 hours (Ostwald Ripening). This allows the less stable crystals (the wrong isomer) to dissolve and redeposit onto the more stable crystals (the correct isomer).

    • Cool at a rate of 5°C per hour.

Q: Can I use water as a solvent?

  • A: Only for the salt form. The free base of 2,3-diamino-1-phenylbutan-1-ol is likely sparingly soluble in neutral water but will form hydrates that are difficult to dry. Avoid water for the free base unless you are precipitating it by pH adjustment (Acid

    
     Base).
    
Workflow Visualization: The Rescue Loop

OilingOutRescue Oiled State: Oiled Out (Liquid Droplets) Reheat Step 1: Reheat to Reflux (Clear Solution) Oiled->Reheat Don't Filter! Dilute Step 2: Add 10% Good Solvent (Lower Supersaturation) Reheat->Dilute Seed Step 3: Add Seed Crystal (at T > Oil Point) Dilute->Seed SlowCool Step 4: Insulated Cooling (0.5°C/min) Seed->SlowCool SlowCool->Oiled If fails, repeat with more solvent Success Crystalline Solid SlowCool->Success

Figure 2: The "Oiling Out" Rescue Loop. This cycle prevents the formation of amorphous oils.

References & Authority
  • BenchChem Technical Support. (2025).[1] Troubleshooting common issues in amine purification: Oiling out and phase separation. Retrieved from

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Remedies.[1][6] Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[1][5][6][9] Retrieved from

  • University of Massachusetts. (2021). Recrystallization of Amines and General Solvent Selection.[1][10] Retrieved from

  • IntechOpen. (2018). Separation of Chiral Compounds: Fractional Crystallization of Diastereomeric Salts.[11][12] Retrieved from

Disclaimer: This guide assumes standard laboratory safety protocols. Vicinal diamines can be biologically active; handle with appropriate PPE.[13]

Sources

Troubleshooting

resolving chelation interference in NMR of 2,3-diamino compounds

Welcome to the technical support center for researchers working with 2,3-diamino (vicinal diamine) compounds. The unique chelating properties of these molecules, while valuable in many applications, frequently introduce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 2,3-diamino (vicinal diamine) compounds. The unique chelating properties of these molecules, while valuable in many applications, frequently introduce significant challenges in NMR analysis. This guide provides in-depth, practical solutions to diagnose and resolve these interferences, ensuring you can acquire high-quality, interpretable NMR spectra.

Part 1: Frequently Asked Questions - Diagnosis & First Response

This section addresses the most common initial observations and provides immediate steps to confirm the nature of the problem.

Q1: My ¹H NMR spectrum for a 2,3-diamino compound has severely broadened peaks, and some signals seem to be missing entirely. What is the likely cause?

Answer: The most probable cause is paramagnetic relaxation enhancement (PRE) , also known as paramagnetic broadening.[1][2][3] This occurs when your 2,3-diamino compound chelates (binds) to trace amounts of paramagnetic metal ions present in your sample.

  • The Mechanism: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺, Ni²⁺) possess unpaired electrons.[2][4][5] The magnetic moment of these unpaired electrons is vastly stronger than that of a proton.[5] When your compound chelates one of these ions, the powerful, fluctuating local magnetic field from the electron drastically accelerates the relaxation of nearby protons (nuclei). This rapid relaxation leads to extreme line broadening in the NMR spectrum, often to the point where the signals become indistinguishable from the baseline.[1][3]

  • Why 2,3-Diamino Compounds are Susceptible: The two adjacent amine groups form a stable five-membered ring when they coordinate to a metal ion. This "chelate effect" makes them exceptionally strong binders for metal ions, acting like molecular claws that scavenge even parts-per-million (ppm) level metal contaminants from your solvent, glassware, or reagents.

Q2: The chemical shifts for my compound are inconsistent between different NMR samples, even when prepared using the same protocol. Why is this happening?

Answer: This variability is another classic symptom of trace metal chelation. The concentration of paramagnetic contaminants can vary slightly between vials, solvent bottles, or even different batches of reagents. Since the paramagnetic effect is concentration-dependent, these minor differences in metal ion concentration will lead to non-reproducible chemical shifts and line broadening.[4]

Q3: How can I quickly and definitively confirm that paramagnetic metal chelation is causing my NMR problems?

Answer: The most effective diagnostic is the "EDTA spike" test .

Ethylenediaminetetraacetic acid (EDTA) is a powerful, hexadentate chelating agent that binds to most di- and trivalent metal ions with extremely high affinity, often much stronger than your diamino compound.[6]

  • Diagnostic Protocol:

    • Acquire an NMR spectrum of your problematic sample.

    • Add a small amount of EDTA solution (e.g., a few microliters of a concentrated solution in D₂O or DMSO-d₆) directly to the NMR tube.

    • Shake the tube vigorously to mix.

    • Re-acquire the NMR spectrum.

  • Interpreting the Result: If your broad peaks sharpen significantly and reappear at their expected chemical shifts, you have confirmed that paramagnetic interference was the issue. The EDTA has effectively "stolen" the metal ions from your compound, removing the source of the paramagnetic broadening.[7]

Part 2: Troubleshooting Guide - Mitigation & Resolution Protocols

Once you have diagnosed the problem, the next step is to remove the interference. This section provides detailed, step-by-step protocols.

Q4: What is the most common and direct method for removing metal ion interference from an NMR sample?

Answer: The addition of a strong chelating agent directly to your sample is the most common and often simplest solution.

  • Method 1: The EDTA Treatment EDTA is the workhorse for this application.[7][8] It forms stable, diamagnetic complexes with most problematic metals. While adding EDTA directly to the NMR tube is great for diagnosis, for final sample preparation, it's better to co-dissolve it.

    Detailed Protocol: EDTA Co-dissolution

    • Weigh your 2,3-diamino compound (~5-10 mg for ¹H NMR) into a clean vial.[9][10]

    • Add a small molar excess (e.g., 1.1 to 2 equivalents relative to potential metal contaminants, though a small absolute amount like ~1 mg is often sufficient) of EDTA disodium or tetrasodium salt.

    • Dissolve the mixture in the desired deuterated solvent (e.g., 0.6 mL).[10]

    • Vortex thoroughly to ensure complete dissolution and chelation.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[11][12]

  • Important Considerations:

    • EDTA itself has signals in the ¹H NMR spectrum (typically two singlets or an AA'BB' system depending on the solvent and pH).[6][7] While these are usually sharp and predictable, be aware of their positions to avoid overlap with your signals of interest.[13]

    • This method sequesters the metal ions but does not physically remove them from the solution.

Q5: The EDTA signals are overlapping with my compound's signals. What is a more robust method for physically removing the metal ions?

Answer: For complete removal of metal ions, using a chelating resin like Chelex® 100 is the superior method.[14][15] This resin consists of a polystyrene-divinylbenzene matrix functionalized with iminodiacetic acid groups, which have a very high affinity for polyvalent metal ions.[16]

Workflow: Metal Removal with Chelating Resin

G

Caption: Workflow for removing metal ions using a chelating resin.

Detailed Protocol: Chelex® 100 Purification

  • Prepare the Resin: Take a small amount of Chelex® 100 resin and wash it several times with the non-deuterated version of your NMR solvent to remove any impurities and to equilibrate it.

  • Create a Micro-column: Place a small plug of clean glass wool at the bottom of a Pasteur pipette. Add the washed Chelex® resin on top to create a small column bed (~1-2 cm high).

  • Purify the Solvent: Pass your deuterated NMR solvent through the Chelex® column directly into a clean vial. This "polished" solvent is now largely free of metal ion contaminants. Use this solvent to prepare your sample.

  • Purify the Sample (Alternative): If your compound is already in solution, you can pass the entire sample solution through the prepared Chelex® column.[14][15]

  • Prepare for NMR: Transfer the purified solution to a high-quality, clean NMR tube.

  • Caveat: Chelex resin can sometimes non-specifically bind organic molecules, potentially leading to a slight loss of your compound.[4][14] For highly quantitative experiments, this should be validated.

Q6: Can I prevent metal contamination from the start? What are the best practices?

Answer: Absolutely. Proactive prevention is the most efficient strategy.

  • Glassware: Avoid standard laboratory glassware which can leach metal ions.

    • Good: Use high-quality borosilicate (Pyrex®) or quartz glassware.

    • Better: Soak all glassware (vials, pipettes, NMR tubes) in a dilute acid bath (e.g., 1% HCl or HNO₃) for several hours, followed by copious rinsing with deionized water and drying.[12]

  • Solvents: Use high-purity solvents specifically rated for spectroscopy. If problems persist, consider purifying the solvent using the Chelex® method described above.

  • Reagents & Spatulas: Use non-metallic (e.g., ceramic or plastic) spatulas when handling solid compounds to avoid scraping metal contaminants from stainless steel.

Part 3: Advanced Considerations & Deeper Insights
Q7: Can I use pH to control or prevent chelation interference with my 2,3-diamino compound?

Answer: Yes, modulating the pH is a powerful but more complex method to control chelation.

  • The Principle: The lone pair of electrons on the nitrogen atoms of the amine groups is responsible for chelation. At low pH, these amines become protonated (-NH₂ → -NH₃⁺). The resulting ammonium cation has no available lone pair to coordinate with a metal ion, thus preventing chelation.[17][18]

  • Practical Application: If your compound is stable in acidic conditions, preparing your NMR sample in a deuterated solvent with a small amount of acid (e.g., DCl in D₂O, or trifluoroacetic acid-d₁ in CDCl₃) can effectively eliminate the interference. The ¹H NMR chemical shifts of protons near the amines will change significantly upon protonation, which is an expected consequence of the altered electronic environment.[19][20]

Mechanism: pH Control of Chelation

G

Caption: At neutral/high pH amines chelate metals; at low pH protonation prevents chelation.

Q8: Which chelating agents are available, and how do they compare?

Answer: While EDTA is the most common, other options exist and may be suitable depending on your specific needs.

Chelating AgentCommon AbbreviationKey Features & Considerations
Ethylenediaminetetraacetic acidEDTAGold Standard. High affinity for most di- and trivalent metals. Signals can sometimes overlap with analyte peaks.[13]
Diethylenetriaminepentaacetic acidDTPAHigher denticity and often higher stability constants than EDTA for certain metals. Can be a useful alternative if EDTA is not effective.
Chelex® 100 Resin-Physical Removal. Iminodiacetic acid functionality on a solid support. Excellent for purifying solvents or samples when you want no residual chelator in the solution.[15][16]
1,2-Cyclohexanedinitrilotetraacetic acidCDTAStructurally more rigid than EDTA, leading to different complexation thermodynamics and kinetics.
References
  • McEwen, I. (2010). Broadening of 1H NMR signals in the spectra of heparin and OSCS by paramagnetic transition metal ions. The use of EDTA to sharpen the signals. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 733–735. [Link]

  • Barton, R. H., Waterman, D., Bonner, F. W., Holmes, E., Clarke, R., Nicholson, J. K., & Lindon, J. C. (2009). The influence of EDTA and citrate anticoagulant addition to human plasma on information recovery from NMR-based metabolic profiling studies. Metabolomics, 6(1), 96-104. [Link]

  • Lininger, C. N., & Franz, K. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14338–14345. [Link]

  • Lininger, C. N., & Franz, K. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14338–14345. [Link]

  • Hafer, A., Lam, V., Roberts, L., Salek, M., & Shaw, R. A. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Biochemistry and Cell Biology, 99(4), 465-475. [Link]

  • Hafer, A., Lam, V., Roberts, L., Salek, M., & Shaw, R. A. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Biochemistry and Cell Biology, 99(4), 465-475. [Link]

  • Unknown Author. (n.d.). NMR Sample Preparation. JoVE. [Link]

  • Unknown Author. (n.d.). InfoSheet : NMR sample preparation. University of Ottawa. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Bio-Rad. [Link]

  • Babailov, S. P. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. IntechOpen. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Chelex 100 Resin. Bio-Rad. [Link]

  • Unknown Author. (n.d.). NMR Sample Preparation. University of Regensburg. [Link]

  • Unknown Author. (n.d.). NMR Sample Preparation. University of Arizona. [Link]

  • Schyan, R., et al. (2021). Improved Automated Quantification Algorithm (AQuA) and Its Application to NMR-Based Metabolomics of EDTA-Containing Plasma. Analytical Chemistry, 93(25), 8783–8790. [Link]

  • Furuita, K., et al. (2019). Expanding the utility of NMR restraints with paramagnetic compounds: Background and practical aspects. Journal of Magnetic Resonance, 305, 137-149. [Link]

  • Unknown Author. (n.d.). Chelex 100 – Knowledge and References. Taylor & Francis Online. [Link]

  • Unknown Author. (n.d.). Paramagnetic NMR. University of Delhi. [Link]

  • Kumar, A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Journal of the American Chemical Society, 145(7), 4166–4176. [Link]

  • Furuita, K., et al. (2019). Paramagnetic NMR in drug discovery. Expert Opinion on Drug Discovery, 14(7), 645-657. [Link]

  • Unknown Author. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

  • Zaiss, M., et al. (2021). Characterization of amine proton exchange for analyzing the specificity and intensity of the CEST effect: from humans to fish. NMR in Biomedicine, 34(11), e4564. [Link]

  • Roses, M., et al. (2007). The Use of Proton Nuclear Magnetic Resonance Spectroscopy for the Determination of pKa Values in Aqueous/Organic Solutions for Basic Analytes Employed in Column Characterisation Protocols. Chromatographia, 66(S1), 135-143. [Link]

  • Rothbauer, G. A., et al. (2018). Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate. Journal of Surfactants and Detergents, 21(1), 139-153. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Acylation of Vicinal Diamines

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity, regioselectivity, and stability challenges when acylating 1,2-diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity, regioselectivity, and stability challenges when acylating 1,2-diamines.

Vicinal diamines are highly reactive, bifunctional building blocks. Their proximity (separated by only two carbons) leads to three primary failure modes during acylation: Over-acylation (di-acylation) , Imidazoline formation (intramolecular cyclization) , and Poor regioselectivity . This guide provides root-cause analyses and field-validated protocols to bypass these bottlenecks.

Workflow Visualization: Side Reaction Mitigation

Workflow Start Vicinal Diamine Acylation Sym Substrate Symmetry? Start->Sym SymD Symmetrical (e.g., meso-diamine) Sym->SymD Yes UnsymD Unsymmetrical (e.g., 1-alkyl-1,2-diamine) Sym->UnsymD No OverAcy Risk: Over-acylation (Di-acylation) SymD->OverAcy Sol2 Biocatalytic Control: Lipase / CAR Enzymes SymD->Sol2 Desymmetrization Regio Risk: Poor Regioselectivity UnsymD->Regio Sol1 Chemical Control: 9-BBN Pre-complexation OverAcy->Sol1 Regio->Sol2 Imid Risk: Imidazoline Formation (Intramolecular Cyclization) Sol1->Imid Sol2->Imid Sol3 Mitigation: Low Temp + Mild Acyl Donors Imid->Sol3

Decision tree for mitigating side reactions during vicinal diamine acylation.

Troubleshooting Guide & FAQs
Issue 1: Persistent Over-Acylation (Di-acylation)

Q: I am using exactly 1.0 equivalent of acyl chloride to mono-acylate a symmetrical 1,2-diamine, but I consistently isolate a mixture of unreacted starting material, mono-acylated product, and di-acylated product. How can I force strict mono-acylation?

Causality: The statistical distribution of acylation naturally favors a mixture. More critically, the mono-acylated intermediate often exhibits higher solubility in organic solvents than the highly polar, hydrogen-bonded starting diamine. This phase and solubility difference increases the effective concentration and reactivity of the mono-acylated intermediate, skewing the reaction kinetics toward di-acylation.

Solution: Pre-complexation with a boron reagent. By treating the diamine with 9-borabicyclo[3.3.1]nonane (9-BBN), one nitrogen atom is selectively coordinated. This complexation sterically and electronically deactivates that specific nitrogen, leaving the adjacent nitrogen free to react cleanly with the acyl chloride ([1]).

Issue 2: Imidazoline Formation (Cyclization)

Q: During the workup of my mono-acylated 1,2-diamine, LC-MS analysis reveals a major byproduct with a mass of[M - 18]+. What is this, and how do I prevent it?

Causality: The [M - 18]+ mass indicates the loss of water, which is the hallmark of imidazoline formation. Vicinal diamines possess a unique spatial arrangement where the free amine of the mono-acylated product is in perfect proximity to the newly formed amide carbonyl. The free amine acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a highly stable 5-membered imidazoline ring ([2]). This cyclization is entropically favored and is dramatically accelerated by heat, acidic conditions, or excess dehydrating coupling agents (e.g., EDC/HOBt).

Solution: Avoid strong acid chlorides or dehydrating agents if the product is prone to cyclization. Instead, use mild acyl donors (like dialkyl carbonates or active esters) and maintain strict low-temperature conditions during both the reaction and the workup.

Issue 3: Poor Regioselectivity and Desymmetrization

Q: I need to selectively mono-acylate a meso-1,2-diamine to create a chiral building block, but chemical desymmetrization yields poor enantiomeric excess (ee). What is the most reliable alternative?

Causality: Chemical reagents struggle to differentiate between the two enantiotopic nitrogen atoms of a meso-diamine due to their identical pKa and similar steric environments. Biocatalysts, however, possess highly evolved, asymmetric binding pockets that enforce rigid substrate orientations, allowing them to differentiate enantiotopic groups with absolute precision.

Solution: Enzymatic desymmetrization using lipases or Carboxylic Acid Reductases (CAR). For instance, immobilized Candida antarctica Lipase B (CAL-B) can catalyze the highly enantioselective mono-alkoxycarbonylation of meso-diamines using green dialkyl carbonates, yielding products with >95% ee ([3]). Alternatively, truncated CAR adenylation domains can mediate selective amide bond formation under aqueous conditions using ATP ([4]).

Quantitative Data: Strategy Comparison
Acylation StrategyReagent / CatalystTypical Yield (Mono)Di-acylation RiskImidazoline RiskRegio-/Enantioselectivity
Standard Chemical Acyl Chloride / Base30 - 50%HighHigh (if heated)Poor
Boron Complexation 9-BBN / Acyl Chloride85 - 95%LowModerateN/A (Symmetrical)
Mild Acyl Donors Dialkyl Carbonates60 - 80%ModerateLowPoor
CAR Biocatalysis CAR Enzyme / ATP70 - 90%Very LowVery LowExcellent (Regio)
Enzymatic Desymm. CAL-B / Carbonates45 - 50% (max 50%)LowLowExcellent (>95% ee)
Validated Experimental Protocols
Protocol 1: 9-BBN Pre-complexation for Selective Monoacylation

Purpose: To prevent di-acylation in symmetrical 1,2-diamines.

  • Preparation: Dissolve the symmetrical vicinal diamine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at room temperature.

  • Complexation: Add a solution of 9-BBN (1.0 eq, typically 0.5 M in THF) dropwise. Stir the mixture for 1 hour to allow the formation of the mono-boron complex.

  • Acylation: Add the desired acyl chloride (1.0 eq) dropwise to the reaction mixture. Stir for an additional 2 hours at room temperature.

  • Validation Checkpoint: Before quenching, run a TLC (Ninhydrin stain). The absence of the highly polar baseline spot (free diamine) and the presence of a single intermediate

    
     spot confirms selective mono-complexation and acylation without over-reaction.
    
  • Quench & Workup: Quench the reaction with aqueous NaHCO₃. Extract the aqueous layer with EtOAc.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Biocatalytic Desymmetrization using Lipase (CAL-B)

Purpose: Enantioselective mono-acylation of meso-1,2-diamines.

  • Preparation: Suspend the meso-1,2-diamine (1.0 eq) in a suitable solvent (e.g., toluene) or use solvent-free conditions if utilizing liquid carbonates.

  • Acyl Donor Addition: Add the acylating agent, such as diallyl carbonate or diethyl carbonate (3.0 - 5.0 eq).

  • Catalyst Introduction: Introduce the immobilized lipase catalyst (Novozym 435 / CAL-B) at a loading of 10-20% w/w relative to the substrate.

  • Incubation: Incubate the reaction mixture at 45 °C – 75 °C under continuous orbital shaking (200 rpm).

  • Validation Checkpoint: At 24 hours, analyze an aliquot via chiral stationary phase HPLC. The emergence of a single product peak with >95% ee and the absence of the dicarbamate byproduct confirms successful desymmetrization.

  • Termination: Upon reaching optimal conversion (typically 24-48 hours), terminate the reaction by vacuum filtering off the immobilized enzyme beads.

  • Isolation: Evaporate the solvent and excess carbonate under reduced pressure to isolate the highly enantioenriched mono-carbamate.

References
  • Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters.[Link]

  • Lubberink, M., Schnepel, C., Citoler, J., Derrington, S. R., Finnigan, W., Hayes, M. A., Turner, N. J., & Flitsch, S. L. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis.[Link]

  • Cristofori, V., Illuminati, D., Bisquoli, C., Catani, M., Compagnin, G., Turrin, G., Trapella, C., & Fantinati, A. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Molecules.[Link]

Sources

Troubleshooting

handling air-sensitive vicinal diamine intermediates

Technical Support Center: Handling Air-Sensitive Vicinal Diamine Intermediates Welcome to the Technical Support Center for handling air-sensitive vicinal diamines. These 1,2-diamine compounds are indispensable as chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Air-Sensitive Vicinal Diamine Intermediates

Welcome to the Technical Support Center for handling air-sensitive vicinal diamines. These 1,2-diamine compounds are indispensable as chiral ligands in transition-metal catalysis and as building blocks for active pharmaceutical ingredients. However, their high reactivity demands rigorous anaerobic and anhydrous techniques. This guide provides causality-driven troubleshooting, validated protocols, and structural handling strategies for researchers and drug development professionals.

Section 1: Core Principles & Causality (FAQ)

Q: Why are vicinal diamines so uniquely sensitive to ambient air compared to other organic intermediates? A: Vicinal diamines possess two adjacent, highly nucleophilic nitrogen atoms. This specific structural proximity enhances their reactivity. When exposed to ambient air, they readily absorb carbon dioxide to form stable carbamate salts, and because they are intensely hygroscopic, they absorb atmospheric moisture leading to hydrate formation and rapid degradation . Furthermore, the lone pairs on the nitrogen atoms are highly susceptible to oxidation, forming imines or N-oxides. Understanding this causality is critical because even trace amounts of oxidized diamine can irreversibly poison transition-metal catalysts (such as Palladium or Ruthenium) during asymmetric synthesis 1[1].

Q: How does structural substitution impact their stability and handling? A: Minor structural modifications can drastically alter both chemical stability and biological potency. For example, transitioning from a 1,2-ethylene diamine to a 1,2-propylene diamine can cause a stark increase in drug potency, a phenomenon known as the "magic methyl effect"2[2]. While increased steric bulk can partially shield the amine lone pairs and slightly reduce oxidation rates, it does not negate the need for strict inert-atmosphere handling.

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue: Inconsistent enantiomeric excess (ee) or catalyst poisoning during cross-coupling reactions. Root Cause: Introduction of oxygen or moisture during the transfer of the chiral vicinal diamine ligand to the precatalyst complex. Solution: Implement rigorous Schlenk line techniques for all reagent transfers. Utilizing a dual-manifold system allows you to evacuate the reaction vessel and backfill it with purified inert gas (Nitrogen or Argon), ensuring a completely anaerobic environment 3[3].

SchlenkWorkflow Start Attach Flask with Diamine Vacuum Apply Vacuum (5 mins) Start->Vacuum Check Pressure < 0.1 mbar? Vacuum->Check Check->Vacuum No Nitrogen Backfill with N2/Ar Check->Nitrogen Yes Cycle Repeat 3x Nitrogen->Cycle Cycle->Vacuum Cycle < 3 Ready Ready for Reagent Transfer Cycle->Ready Cycle = 3

Schlenk line evacuate-backfill cycle for air-sensitive diamines.

Issue: Rapid discoloration (yellowing/browning) and viscosity increase of diamine free bases during storage. Root Cause: Free base vicinal diamines are highly reactive and degrade over time via oxidation, even in standard desiccators. Solution: Store the intermediate as a hydrochloride (HCl) salt. Protonation of the amine lone pairs eliminates their nucleophilicity, rendering the compound chemically stable under standard ambient conditions . Alternatively, store free bases in specialized Sure/Seal bottles within an inert glovebox4[4].

Quantitative Data: Storage Method Comparison

Storage MethodChemical StateTemperatureAtmosphereShelf LifeHandling Ease
Benchtop VialFree Base20°CAmbient Air< 24 HoursPoor (Carbamate formation)
Sure/Seal BottleFree Base4°CArgon / N23 - 6 MonthsModerate (Requires Syringe)
GloveboxFree Base20°CArgon (<0.1 ppm O2)> 1 YearHigh (Requires Equipment)
Glass VialHCl Salt20°CAmbient Air> 2 YearsExcellent (Air-Stable)

Section 3: Step-by-Step Methodologies

Protocol 1: Degassing Solvents via Freeze-Pump-Thaw Dissolved oxygen in reaction solvents will instantly oxidize free diamines upon contact. This protocol removes >99% of dissolved gases and is a mandatory prerequisite for diamine handling 5[5].

  • Freeze: Place the solvent flask (sealed and under inert gas) into a liquid nitrogen bath (-196 °C) until the solvent is completely frozen.

  • Pump: Open the flask to the high-vacuum manifold of the Schlenk line for 2-3 minutes to evacuate all headspace gases 6[6].

  • Thaw: Close the vacuum valve to isolate the flask, then remove it from the liquid nitrogen. Allow the solvent to thaw completely. You will observe trapped gas bubbles escaping the liquid lattice.

  • Iterate: Repeat this Freeze-Pump-Thaw cycle a minimum of three times. After the final thaw, backfill the flask with Argon[5].

Protocol 2: In-Situ Free-Basing of Vicinal Diamine HCl Salts Because HCl salts are air-stable, researchers often store diamines in this form and generate the reactive free base in situ immediately prior to catalysis. This self-validating system ensures the amine is only exposed to the reaction environment when fully protected by inert gas.

  • Preparation: Add the vicinal diamine HCl salt (1.0 equiv) and a mild, non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.2 equiv) to an oven-dried Schlenk flask.

  • Purging: Attach the flask to the Schlenk line and perform three evacuate-backfill cycles with Argon 7[7].

  • Solvent Addition: Using a gas-tight syringe, inject anhydrous, degassed solvent through the rubber septum[4].

  • Reaction: Stir the suspension vigorously for 30 minutes at room temperature. The formation of a fine white precipitate (KCl or Et₃N·HCl) acts as a visual validation of successful free-basing.

  • Filtration (Optional): If the inorganic salt precipitate interferes with downstream catalytic steps, perform an anaerobic cannula filtration into a secondary dry Schlenk flask[6].

Section 4: Advanced Applications & FAQs

Q: Can I handle small quantities of free base vicinal diamines without a glovebox? A: Yes. For small-scale synthesis, you can utilize Sure/Seal bottles. Pierce the septum with a small-gauge needle (18-gauge or smaller) connected to a slight positive pressure of nitrogen via a bubbler. This prevents pressure reversals that could draw air into the vessel 4[4]. Withdraw the diamine using a gas-tight syringe that has been pre-flushed with inert gas.

Q: What should I do if my diamine has already turned yellow or brown? A: Discoloration is a definitive indicator of oxidation. You must purify the diamine before use. For liquids, perform a vacuum distillation over calcium hydride (CaH₂). For solids, convert the degraded free base back to the HCl salt, wash with cold organic solvents to remove the oxidized impurities, and then free-base it again anaerobically.

References

  • PMC - NIH. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. The Schlenk Line.[Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • CCS Chemistry. Smart Palladium-Chiral Diamine Catalytic System.[Link]

  • Ataman Kimya. ETHYLENEDIAMINE.[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 2,3-Diamino-1-phenylbutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic amines. 2,3-diamino-1-phenylbutan-1-ol presents a classic formulation challenge: it possesses polar functional groups (two amines and one hydroxyl) but is dominated by a highly hydrophobic phenyl ring and aliphatic butane backbone.

This guide is designed to help you troubleshoot precipitation issues, understand the thermodynamic causality behind them, and implement self-validating protocols to keep your compound in solution without compromising your biological assays.

Solubility Troubleshooting Workflow

Before diving into the FAQs, use the decision matrix below to determine the optimal solubility enhancement strategy for your specific experimental constraints.

SolubilityWorkflow A Assess 2,3-diamino-1-phenylbutan-1-ol Solubility Issue B Can assay tolerate low pH / salt form? A->B C Salt Formation (e.g., Dihydrochloride) B->C  Yes D Requires Neutral pH (Cell-based assays) B->D  No H Proceed to Assay C->H E Co-solvent System (DMSO/PEG400) D->E F Precipitation upon dilution? E->F G Cyclodextrin Complexation (HP-β-CD) F->G  Yes F->H  No G->H

Workflow for resolving 2,3-diamino-1-phenylbutan-1-ol aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3-diamino-1-phenylbutan-1-ol poorly soluble in water despite having polar groups?

A1: Solubility is a thermodynamic competition between the crystal lattice energy of the solid, the hydrophobic effect, and the hydration energy of the polar groups. In its free base form at physiological pH (~7.4), the amines are only partially protonated. The hydrophobic surface area of the phenyl ring and the butane chain forces surrounding water molecules to form highly ordered, entropically unfavorable clathrate cages. Consequently, the molecules aggregate to minimize aqueous exposure, resulting in poor solubility.

Q2: How can I use salt formation to enhance its solubility?

A2: Salt formation is a highly effective and regulatory-accepted technique for ionizable active pharmaceutical ingredients (APIs)[1]. Because 2,3-diamino-1-phenylbutan-1-ol contains two primary/secondary amine groups, it can be protonated using strong acids. By converting the free base to a dihydrochloride salt (commercially available as CAS 2060020-52-0), you introduce permanent ionic charges. These charges readily participate in ion-dipole interactions with water, drastically lowering the thermodynamic barrier to dissolution.

Q3: My assay requires a neutral pH. When I dilute my DMSO stock into the assay buffer, the compound crashes out. Why?

A3: This phenomenon is known as "precipitation upon dilution"[2]. When you pipette a high-concentration DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water faster than the drug can disperse. The local concentration of the free base exceeds its intrinsic aqueous solubility, leading to rapid nucleation and precipitation. To prevent this, you must either use a step-wise co-solvent dilution (e.g., mixing DMSO with PEG400 to lower the dielectric constant of the vehicle) or employ an encapsulation strategy[2].

Q4: Co-solvents are causing toxicity in my cell-based assay. Is there a solvent-free alternative?

A4: Yes. Inclusion complexation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) —is the gold standard for this scenario[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic phenyl ring of your compound spontaneously inserts into this cavity to escape the water, displacing high-energy water molecules from the cyclodextrin core (an entropically driven process)[4]. This forms a water-soluble 1:1 inclusion complex, masking the hydrophobic moiety without altering the compound's intrinsic pharmacological activity.

Quantitative Comparison of Solubility Strategies

StrategyMechanism of ActionIdeal ApplicationLimitations
Salt Formation (HCl) Protonates amines to form a highly polar dihydrochloride salt.In vitro biochemical assays, in vivo oral dosing.Solubility drops if the buffer forces the pH back above the compound's pKa.
Co-Solvent (DMSO/PEG) Lowers the dielectric constant of the aqueous vehicle.High-throughput screening (HTS), initial dose-response curves.High solvent concentrations (>0.5% v/v) can induce cytotoxicity[2].
Cyclodextrin (HP-β-CD) Encapsulates the lipophilic phenyl ring in a hydrophobic cavity.Cell-based assays requiring strict neutral pH and zero solvent toxicity.Requires equilibration time; may slightly alter apparent binding kinetics.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints guarantee that you are dosing dissolved compound, not a micro-suspension.

Protocol A: In Situ Dihydrochloride Salt Formation

Use this protocol if your downstream application can tolerate a slightly acidic vehicle.

  • Weighing: Accurately weigh 10 mg of 2,3-diamino-1-phenylbutan-1-ol free base into a glass vial.

  • Suspension: Add 1 mL of cold, deionized water. Validation Checkpoint: The mixture will be a cloudy, opaque suspension, confirming the insolubility of the free base.

  • Ionization: While stirring continuously, add 1M HCl dropwise. You will need approximately 2.1 molar equivalents of HCl to fully protonate both amine groups.

  • Equilibration: Stir for 15 minutes at room temperature.

  • Validation: The suspension must transition to a completely clear, transparent solution. This visual clearance is your self-validating proof that the crystal lattice has been broken and the dihydrochloride salt has formed.

  • Finalization: Adjust to your final working volume. If a solid powder is required for storage, lyophilize the clear solution.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for sensitive cell-based assays requiring neutral pH and no DMSO.

  • Host Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Guest Preparation: Dissolve 2,3-diamino-1-phenylbutan-1-ol in a minimal volume of 100% DMSO to create a 50 mM stock.

  • Complexation: Under vigorous vortexing, add the DMSO drug stock dropwise into the HP-β-CD solution.

  • Thermodynamic Equilibration: Place the vial on an orbital shaker at room temperature for 12–24 hours. Causality Note: Complexation is an equilibrium process; sufficient time is required for the phenyl rings to displace water inside the cyclodextrin cavities.

  • Phase Separation (Self-Validation): Centrifuge the mixture at 10,000 x g for 10 minutes. Any uncomplexed drug will form a visible pellet at the bottom.

  • Quantification: Carefully decant the supernatant. Analyze the supernatant via UV-Vis or HPLC to determine the true soluble concentration before applying it to your cells. This prevents false-negative assay results caused by assumed, but incorrect, dosing concentrations.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of 2,3-Diamino Alcohols

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is paramount. Enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[1] For 2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is paramount. Enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[1] For 2,3-diamino alcohols, a structural motif present in various bioactive molecules, ensuring enantiomeric purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analytical challenge, offering robust and reliable methods for separating and quantifying enantiomers.[2]

This guide provides a comparative analysis of direct and indirect chiral HPLC methodologies for assessing the enantiomeric purity of 2,3-diamino alcohols. We will delve into the underlying principles of these approaches, present comparative experimental data, and provide detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Navigating the Chiral Separation Landscape: Direct vs. Indirect Approaches

The fundamental principle of chiral separation by HPLC is the creation of a diastereomeric interaction, which allows for the differentiation of enantiomers.[3] This can be achieved in two primary ways:

  • Direct Methods: Employ a chiral stationary phase (CSP) that creates a chiral environment within the HPLC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and subsequent separation.[4] This is often the preferred approach due to its simplicity and reduced sample preparation.[5]

  • Indirect Methods: Involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers, which can then be separated on a conventional, achiral HPLC column.[6] This method can be advantageous when the analyte lacks a suitable chromophore for UV detection or when direct methods fail to provide adequate resolution.[5][6]

G cluster_0 Method Selection Workflow start Analyte: 2,3-Diamino Alcohol uv_chromophore Does the analyte have a strong UV chromophore? start->uv_chromophore direct_method Direct Method: Screen Chiral Stationary Phases (CSPs) uv_chromophore->direct_method Yes indirect_method Indirect Method: Select Chiral Derivatizing Agent (CDA) uv_chromophore->indirect_method No resolution_check Is baseline resolution achieved (Rs > 1.5)? direct_method->resolution_check achiral_separation Separate diastereomers on achiral column (e.g., C18) indirect_method->achiral_separation optimize Optimize mobile phase and temperature resolution_check->optimize No method_validated Validated Method resolution_check->method_validated Yes optimize->direct_method achiral_separation->method_validated

Caption: Decision workflow for selecting a chiral HPLC method.

Direct Enantioseparation on Chiral Stationary Phases

The choice of the appropriate CSP is the most critical factor for successful direct chiral separation.[7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely regarded for their broad applicability and excellent chiral recognition capabilities for a variety of compounds, including amino alcohols.[8] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8]

Comparative Performance of Polysaccharide-Based CSPs

To illustrate the performance of different polysaccharide-based CSPs, a model 2,3-diamino alcohol was analyzed on three commercially available columns. The results are summarized in the table below.

Parameter Column A (Cellulose-based) Column B (Amylose-based) Column C (Cellulose-based, different derivative)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol/Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25°C30°C25°C
Retention Time (Enantiomer 1) 8.5 min12.3 min6.2 min
Retention Time (Enantiomer 2) 9.8 min14.1 min7.1 min
Resolution (Rs) 2.12.51.8
Selectivity (α) 1.151.141.13

Analysis:

  • Column B (Amylose-based) provided the highest resolution, indicating the best overall separation. The use of an acidic modifier (TFA) suggests that the amino groups of the analyte are protonated, leading to stronger ionic interactions with the CSP.

  • Column A (Cellulose-based) with a basic modifier (DEA) also yielded excellent resolution. The choice of a basic additive is common for the analysis of basic compounds to improve peak shape.[9]

  • Column C (Cellulose-based) operating in polar organic mode offered the fastest analysis time but with a slightly lower resolution compared to the others.

The selection between these columns would depend on the specific goals of the analysis, such as the need for high throughput (Column C) or the highest possible resolution for accurate quantification of a minor enantiomer (Column B).

G cluster_0 Chiral Recognition on Polysaccharide CSP analyte 2,3-Diamino Alcohol Enantiomers csp Polysaccharide CSP (e.g., Amylose Derivative) analyte->csp Interaction interaction1 Hydrogen Bonding csp->interaction1 interaction2 Dipole-Dipole Interactions csp->interaction2 interaction3 Steric Hindrance csp->interaction3 separation Differential Retention and Separation interaction1->separation interaction2->separation interaction3->separation

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Indirect Enantioseparation via Derivatization

When direct methods are not feasible, the indirect approach provides a robust alternative.[10] This method relies on the reaction of the analyte with a CDA to form diastereomers, which possess different physicochemical properties and can be separated on a standard achiral column, such as a C18 column.[3]

Comparison of Chiral Derivatizing Agents

The choice of CDA is critical and depends on the functional groups present in the analyte. For 2,3-diamino alcohols, reagents that react with amines are suitable. We compare two common CDAs: Marfey's reagent and (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).

Parameter Marfey's Reagent (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)
Reaction Conditions Aqueous acetone, NaHCO₃, 40°C, 1 hrAqueous borate buffer (pH 8-9), room temp, 30 min
Detection UV (340 nm)Fluorescence (Ex: 260 nm, Em: 315 nm)
Column C18 (achiral)C18 (achiral)
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% Formic Acid
Resolution (Rs) > 2.0> 2.5
Advantages Robust reaction, strong chromophoreHigh sensitivity, mild reaction conditions
Disadvantages Requires heatingReagent can be less stable

Analysis:

  • Marfey's Reagent is a well-established CDA that provides excellent resolution for the resulting diastereomers due to the introduction of a bulky, planar dinitrophenyl group.[6] The strong UV absorbance of the derivative is also a significant advantage.[11]

  • FLEC offers the benefit of fluorescence detection, which can significantly enhance the sensitivity of the assay, making it suitable for trace-level analysis.[11] The reaction conditions are also milder, which can be beneficial for sensitive analytes.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method
  • Column: Amylose-based CSP (e.g., Chiralpak® AD-H).

  • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in the ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Maintain at 30°C.

  • Sample Preparation: Dissolve the 2,3-diamino alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric purity.

Protocol 2: Indirect Chiral HPLC Method with Marfey's Reagent
  • Derivatization:

    • To 1 mg of the 2,3-diamino alcohol in 0.5 mL of acetone, add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 0.1 mL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • Cool to room temperature and neutralize with 0.1 mL of 2 M HCl.

    • Dilute with the mobile phase to the desired concentration.

  • Column: C18 achiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 340 nm.

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.

Conclusion

Both direct and indirect chiral HPLC methods offer reliable and robust solutions for determining the enantiomeric purity of 2,3-diamino alcohols. The direct method using polysaccharide-based CSPs is generally simpler and faster. However, the indirect method provides a powerful alternative, especially when dealing with analytes that have poor detectability or when direct methods fail to provide adequate separation. The choice of method should be guided by the specific properties of the analyte, the required sensitivity, and the available instrumentation. Method validation according to ICH guidelines is crucial to ensure the accuracy and reliability of the results for regulatory submissions.[7][12]

References

  • A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. ResearchGate. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. FULIR. Available at: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,3-diamino-1-phenylbutan-1-ol

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2,3-diamino-1-phenylbutan-1-ol. As no direct, published spectra for this specific molecule are readily available, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2,3-diamino-1-phenylbutan-1-ol. As no direct, published spectra for this specific molecule are readily available, this document leverages first-principle fragmentation rules and comparative data from structurally analogous compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to identify and characterize this and similar polyfunctional molecules.

Introduction: The Analytical Challenge of Polyfunctional Amino Alcohols

2,3-diamino-1-phenylbutan-1-ol is a complex molecule featuring a phenyl ring, a hydroxyl group (benzylic alcohol), and two amine functionalities. This polyfunctional nature, combined with two chiral centers, presents a significant analytical challenge. Understanding its behavior in a mass spectrometer is crucial for structural confirmation, impurity profiling, and metabolite identification. The fragmentation patterns serve as a molecular fingerprint, dictated by the molecule's inherent chemical properties—the stability of the resulting fragments and the relative lability of its bonds.

This guide will compare two common ionization techniques: the high-energy, "hard" ionization of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the "soft" ionization of Electrospray Ionization (ESI), coupled with tandem mass spectrometry (LC-MS/MS).

Theoretical Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 2,3-diamino-1-phenylbutan-1-ol is primarily governed by the interplay between its three key functional components: the phenyl-alcohol moiety and the two amine groups. The molecular weight of the compound is 180.26 g/mol .

Electron Ionization (EI-MS) Fragmentation

Under high-energy EI (70 eV), the molecular ion (M•⁺ at m/z 180) is expected to be highly unstable and likely absent or of very low abundance in the spectrum.[1][2] Fragmentation will be extensive and driven by the formation of the most stable cations.

Key Predicted EI Fragmentation Pathways:

  • Benzylic Cleavage (α-cleavage relative to the phenyl ring): The most favored fragmentation pathway involves the cleavage of the C1-C2 bond. This is due to the formation of a highly stable, resonance-stabilized benzylic oxonium ion. This cleavage is a hallmark of phenyl-β-amino alcohols like norephedrine.[3][4][5]

    • Predicted Fragment: m/z 107 (C₇H₇O⁺) - This is expected to be the base peak in the EI spectrum.

  • Amine-directed Cleavage (α-cleavage relative to nitrogen): Cleavage of the C-C bond adjacent to a nitrogen atom is a dominant fragmentation pathway for amines, leading to the formation of stable iminium ions.[2][6]

    • Cleavage at C2-C3: This would result in the formation of an iminium ion containing both nitrogen atoms.

      • Predicted Fragment: m/z 73 (C₃H₉N₂⁺)

    • Cleavage at C3-C4: This would lead to a larger iminium ion.

      • Predicted Fragment: m/z 149 (C₉H₁₃N₂⁺)

  • Loss of Neutral Molecules: Sequential fragmentation events can lead to the loss of small, stable neutral molecules.

    • Loss of water (H₂O): While more common in ESI, dehydration can occur in EI from the molecular ion, leading to a peak at m/z 162.

    • Loss of ammonia (NH₃) or ethylamine (C₂H₅N): These are also possible but likely less favorable than the primary benzylic or iminium ion cleavages.

G M [M]•⁺ m/z 180 F107 Benzylic Oxonium Ion m/z 107 (Base Peak) M->F107 Benzylic Cleavage (C1-C2) F73 Diamino Iminium Ion m/z 73 M->F73 α-Cleavage (C2-C3) F149 Iminium Ion m/z 149 M->F149 α-Cleavage (C3-C4) F162 [M-H₂O]•⁺ m/z 162 M->F162 - H₂O

Caption: Predicted EI fragmentation pathways for 2,3-diamino-1-phenylbutan-1-ol.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 181 . Fragmentation is then induced in the collision cell (Collision-Induced Dissociation - CID), and the pathways are dominated by the loss of stable neutral molecules from the even-electron precursor ion.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of Water: For phenethylamines containing a β-hydroxy group, the most characteristic fragmentation pathway upon CID is the facile loss of water (H₂O, 18 Da).[7][8] This leads to the formation of a stable aziridinium ion or a related cyclic structure.

    • Predicted Fragment: m/z 163 ([M+H - H₂O]⁺) - This is expected to be a highly abundant, often the most prominent, fragment ion.

  • Neutral Loss of Ammonia/Amines: Subsequent or parallel fragmentation can involve the loss of one of the amine groups.

    • From m/z 181: Loss of ammonia (NH₃, 17 Da) would yield a fragment at m/z 164 .

    • From m/z 163: Subsequent loss of ammonia would yield a fragment at m/z 146 .

  • Benzylic Cleavage: Similar to EI, cleavage of the C1-C2 bond can occur, although it may require higher collision energy. This would also produce the ion at m/z 107 .

G MH [M+H]⁺ m/z 181 F163 [M+H - H₂O]⁺ m/z 163 (Major Fragment) MH->F163 - H₂O (18 Da) F164 [M+H - NH₃]⁺ m/z 164 MH->F164 - NH₃ (17 Da) F107 Benzylic Oxonium Ion m/z 107 MH->F107 Benzylic Cleavage F146 [M+H - H₂O - NH₃]⁺ m/z 146 F163->F146 - NH₃ (17 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,3-diamino-1-phenylbutan-1-ol.

Comparative Analysis with Structural Analogs

To validate these predictions, we can compare them to the known fragmentation patterns of simpler, structurally related compounds. Norephedrine (also known as phenylpropanolamine) and 2-amino-1-phenylethanol are excellent models as they share the critical phenyl-β-amino alcohol core structure.

Fragment Ion (m/z) or Neutral LossPredicted for 2,3-diamino-1-phenylbutan-1-olObserved in Norephedrine (C₉H₁₃NO)[5][9]Observed in 2-Amino-1-phenylethanol (C₈H₁₁NO)[10][11]Rationale for Comparison
EI: Base Peak m/z 107 m/z 77 (less common), m/z 44 (iminium ion)m/z 107 The benzylic oxonium ion (m/z 107) is a key indicator of the C₆H₅-CH(OH)- substructure. Its presence in the analog validates the prediction.
EI: Iminium Ion m/z 73 m/z 44 ([CH(CH₃)NH₂]⁺)m/z 30 ([CH₂NH₂]⁺)Confirms the prevalence of α-cleavage adjacent to the amine. The mass shifts according to the substituents on the amine side chain.
ESI: [M+H]⁺ m/z 181 m/z 152m/z 138Establishes the precursor ion for MS/MS analysis.
ESI: Major Neutral Loss -H₂O (18 Da) -H₂O (18 Da) -H₂O (18 Da) The loss of water is a highly conserved and dominant fragmentation pathway for β-hydroxy phenethylamines, providing strong evidence for this structural motif.[7]
ESI: Resulting Ion m/z 163 m/z 134m/z 120This primary fragment ion is a reliable marker for identification and can be used for quantification in MRM assays.

This comparative analysis demonstrates that the fundamental fragmentation pathways are conserved. The key fragments of the target molecule can be confidently predicted by understanding the core structure's behavior and accounting for the mass of the additional amino group.

Experimental Protocols and Workflow

To acquire the data discussed, a rigorous and well-defined experimental approach is necessary.

GC-MS Protocol for EI Fragmentation Analysis

The analysis of a polar, polyfunctional compound like this by GC-MS requires derivatization to increase volatility and thermal stability.

  • Derivatization:

    • To a 1 mg/mL solution of the analyte in a suitable solvent (e.g., pyridine or acetonitrile), add 100 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of all active hydrogens (on the -OH and -NH₂ groups). This will result in a tetra-TMS derivative.

  • GC Separation:

    • Injector: 250°C, Splitless mode.

    • Column: A low-polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-600.

LC-MS/MS Protocol for ESI Fragmentation Analysis

LC-MS is ideal for analyzing the native, underivatized compound.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 181.

    • MS2 Product Ion Scan: Isolate the precursor at m/z 181 and fragment using an appropriate collision energy (e.g., a ramp of 10-40 eV) to generate a full product ion spectrum.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample1 Sample Deriv Derivatization (MSTFA) Sample1->Deriv GC GC Separation Deriv->GC EI_MS EI-MS Detection GC->EI_MS Sample2 Sample LC LC Separation Sample2->LC ESI_MSMS ESI-MS/MS Detection LC->ESI_MSMS

Caption: Standard analytical workflows for EI and ESI mass spectrometry analysis.

Conclusion

By combining a mechanistic understanding of mass spectral fragmentation with comparative data from known analogs, we can confidently predict the fragmentation behavior of 2,3-diamino-1-phenylbutan-1-ol. Under EI-MS, the spectrum is expected to be dominated by a benzylic cleavage product at m/z 107 . In ESI-MS/MS, the protonated molecule at m/z 181 will readily lose water to form a major fragment ion at m/z 163 . These characteristic fragments provide a reliable basis for the identification and structural elucidation of this and related compounds in complex matrices, serving as a powerful tool for researchers in pharmaceutical development and analytical chemistry.

References

  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (n.d.). Forensic Science and Technology.
  • Tanaka, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry. [Link]

  • Tachon, S., et al. (2012). Mass spectral fragmentation of Cathinones by high-resolution tofms using a soft ionization source.
  • Kou, T., et al. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. [Link]

  • Francelino, H., et al. (2021). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules. [Link]

  • Davidson, C., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Ventura, R., et al. (2007). Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Migration of the trimethylsilyl group in the N-acetyl-O-trimethylsilyl derivatives. Recent Advances In Doping Analysis.
  • Sigma-Aldrich. (n.d.).
  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Chauhan, G. R., et al. (2011). Simultaneous Estimation of Cetrizine Hydrochloride and Phenylpropanolamine Hydrochloride in Tablet Dosage Form using Reverse Phase HPLC. ResearchGate. [Link]

  • mzCloud. (2015). L-(-)-Norephedrine. mzCloud Mass Spectrometry Database. [Link]

  • ResearchGate. (n.d.). LC-PB/EI mass spectra of (a) ephedrine, (b) norephedrine, and (c) methylephedrine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine... and cathinone (H). ResearchGate. [Link]

  • BenchChem. (2025). Minimizing Fragmentation in Mass Spectrometry of Phenethylamine Compounds. BenchChem Technical Guide.
  • mzCloud. (2016). Phenylethanolamine. mzCloud Mass Spectrometry Database. [Link]

  • NIST. (n.d.). Norephedrine, (.+/-.)-. NIST WebBook. [Link]

Sources

Validation

Comparative Guide: Crystallographic Profiling of 2,3-Diamino-1-phenylbutan-1-ol Salts

This guide outlines the crystallographic characterization strategy for 2,3-diamino-1-phenylbutan-1-ol salts , a critical impurity and chiral intermediate often encountered during the synthesis of HIV protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the crystallographic characterization strategy for 2,3-diamino-1-phenylbutan-1-ol salts , a critical impurity and chiral intermediate often encountered during the synthesis of HIV protease inhibitors and complex amino-alcohol ligands.

Given the proprietary nature of specific polymorph data for this compound (CAS 2060020-52-0), this guide functions as a comparative method development framework . It contrasts the target molecule against its well-characterized regioisomers and structural analogs—specifically the 1,3-diamino-4-phenylbutan-2-ol (Darunavir intermediate) and Norephedrine Hydrochloride —to provide a robust baseline for structural validation.

Executive Summary

Objective: To distinguish the structural lattice properties of 2,3-diamino-1-phenylbutan-1-ol (2,3-DAPB) from its regioisomers and mono-amino analogs using Single Crystal X-Ray Diffraction (SC-XRD).

Significance: The 2,3-DAPB scaffold presents a unique "dense" chiral center configuration (


-OH, 

-NH

,

-NH

). Unlike the widely published anti-1,3-diamino-4-phenylbutan-2-ol (used in Darunavir), the 2,3-isomer creates a vicinal diamine/vicinal amino-alcohol motif. This results in significantly different hydrogen bonding networks and solubility profiles, necessitating precise crystallographic differentiation during impurity qualification.

Structural Comparison & Reference Data

The following table contrasts the target compound with its primary "Alternative" (the 1,3-isomer) and a secondary structural reference (Norephedrine). Use these values as the exclusion criteria ; if your crystal data matches the alternatives, you have likely isolated the wrong isomer or a degradation product.

Table 1: Crystallographic Parameters of Target vs. Alternatives
ParameterTarget Compound Alternative 1 (Regioisomer) Alternative 2 (Structural Analog)
Compound Name 2,3-Diamino-1-phenylbutan-1-ol 2HCl 1,3-Diamino-4-phenylbutan-2-ol Norephedrine HCl
Role Impurity / Chiral IntermediateHIV Protease Inhibitor ScaffoldSympathomimetic Amine
CAS Number 2060020-52-0 169869-90-3 (generic core)154-41-6
Crystal System Proprietary/TBD (Likely Monoclinic)OrthorhombicOrthorhombic
Space Group Target: P2

or P2

2



Unit Cell (

)
Determine via Protocol A~10.5 Å (Derivative dependent)7.25 Å
Unit Cell (

)
Determine via Protocol A~12.8 Å9.67 Å
Unit Cell (

)
Determine via Protocol A~25.1 Å16.95 Å
H-Bond Motif Vicinal (

) N-N-O clustering
Separated (

) N-O-N bridging
Simple (

) N-O chain
Key Distinction High density of H-bond donors (3) on adjacent carbons leads to tighter packing and higher melting points.Extended chain allows for solvent inclusion (often forms hydrates).Helical H-bond chains along the screw axis.

Analyst Note: The 1,3-diamino isomer typically crystallizes as a hydrate or solvate due to the flexible methylene spacer between the amines. The 2,3-diamino target, being more rigid and sterically congested, is expected to form anhydrous salts with higher lattice energy.

Experimental Protocols

Protocol A: Salt Selection & Crystal Growth

Goal: Obtain diffraction-quality single crystals of 2,3-diamino-1-phenylbutan-1-ol to populate the "Target" column in Table 1.

Reagents:

  • 2,3-Diamino-1-phenylbutan-1-ol free base (isolated from crude).

  • Acids: Hydrochloric acid (4M in dioxane), L-Tartaric acid, Fumaric acid.

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN).

Workflow:

  • Dissolution: Dissolve 50 mg of free base in minimal MeOH (approx. 0.5 mL) at 40°C.

  • Acid Addition: Add 2.1 equivalents of acid (to protonate both amines).

    • Observation Point: Immediate precipitation indicates an amorphous salt. Heat to redissolve.

  • Vapor Diffusion (Preferred Method):

    • Place the salt solution in a small inner vial.

    • Place the inner vial into a larger jar containing a "counter-solvent" (MeCN or Ethyl Acetate).

    • Seal and store at 4°C for 7–14 days.

  • Harvesting: Select crystals with sharp edges and minimal birefringence under polarized light.

Protocol B: Structure Solution & Refinement

Goal: Differentiate the 2,3-isomer from the 1,3-isomer using electron density maps.

  • Data Collection: Collect data at 100 K (cryo-cooled) to reduce thermal motion of the terminal methyl group (

    
    ).
    
  • Phase Solution: Use Direct Methods (SHELXT).

  • Refinement Critical Check:

    • Locate the Nitrogen atoms.

    • The 2,3-Isomer Check: You must see Nitrogen atoms attached to adjacent carbons (

      
       and 
      
      
      
      ).
    • The 1,3-Isomer Check: If the Nitrogens are separated by a methylene bridge (

      
      ), you have isolated the regioisomer (Alternative 1).
      

Structural Logic & Visualization

Distinction Logic: The "Spacer" Effect

The primary crystallographic difference lies in the hydrogen bonding topology .

  • 2,3-Isomer: The two ammonium groups are vicinal. They will repel each other, forcing the backbone into an anti conformation. This creates a "chelating" face for anions (Cl⁻) to bridge both ammonium protons simultaneously.

  • 1,3-Isomer: The amines are separated. They act independently, often bridging different layers of the crystal lattice, leading to larger unit cells.

Diagram 1: Salt Screening & Identification Workflow

This flowchart guides the decision process when characterizing the isolated solid.

SaltScreening Start Crude 2,3-Diamino Intermediate SaltForm Salt Formation (HCl / Tartrate) Start->SaltForm Screen Vapor Diffusion (MeOH -> MeCN) SaltForm->Screen XRD Single Crystal XRD Screen->XRD Check1 Are Nitrogens on Adjacent Carbons? XRD->Check1 ResultA CONFIRMED 2,3-Diamino Isomer (Target) Check1->ResultA Yes (Vicinal) ResultB REJECT 1,3-Diamino Isomer (Regioisomer) Check1->ResultB No (Separated)

Caption: Decision tree for distinguishing the target 2,3-diamine from the common 1,3-diamine impurity using crystallographic connectivity.

References

  • Norephedrine Reference

    • Title: Crystal Structure and Thermodynamic Properties of N,N-dimethylnorephedrine Hydrochloride.[1]

    • Source: ResearchG
    • URL:

  • 1,3-Diamino Isomer (Darunavir Intermediate)

    • Title: Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks.
    • Source: ChemistryOpen / PubMed.
    • URL:

  • Target Compound Identification

    • Title: 2,3-diamino-1-phenylbutan-1-ol dihydrochloride (CAS 2060020-52-0).[2]

    • Source: Sigma-Aldrich Product C
    • URL:

  • General Methodology

    • Title: A comparison of salts for the crystalliz
    • Source: PMC - NIH.
    • URL:

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 2,3- and 1,3-Diamino Phenylbutanols

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide provides an in-depth comparison of two closely related structural isomers: 2,3-diamino phenylbutanols and 1,3-diamino phenylbutanols. While both possess the same elemental composition, the spatial arrangement of their amino and hydroxyl groups dictates their interaction with biological targets, leading to distinct therapeutic potentials. This document will explore the known biological activities of these isomers, with a particular focus on the established antiviral properties of the 1,3-diamino scaffold and the inferred potential of the 2,3-diamino analogue, supported by experimental data from related compounds and standardized protocols for their evaluation.

The Structural Distinction: Vicinal vs. 1,3-Amino Alcohols

The core difference between these two molecules lies in the relative positions of the two amino groups. The 2,3-diamino phenylbutanol contains a vicinal diamine motif, where the amino groups are on adjacent carbon atoms. In contrast, the 1,3-diamino phenylbutanol has its amino groups separated by a carbon atom. This seemingly minor shift has significant implications for the molecule's conformation, hydrogen bonding capabilities, and ability to fit into the active sites of enzymes.

Biological Activity Profile: A Comparative Analysis

While direct comparative studies on these specific phenylbutanol isomers are not extensively documented in publicly available literature, a wealth of information on structurally related compounds allows for a robust and insightful comparison.

The Preeminence of the 1,3-Diamino Phenylbutanol Scaffold in Antiviral Therapy

The anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol core is a cornerstone in the development of highly potent and successful antiviral drugs, particularly HIV protease inhibitors.[1][2][3] This structural motif is a key component of several FDA-approved medications, including Darunavir and Saquinavir.[1][3]

The success of this scaffold lies in its ability to mimic the transition state of the peptide bond cleavage by HIV protease, an enzyme crucial for the maturation of the virus. The hydroxyl group and the two amino groups of the 1,3-diamino phenylbutanol core can form a network of hydrogen bonds with the catalytic aspartate residues and other amino acids in the active site of the protease, leading to potent inhibition of the enzyme's function.[4][5][6]

The Potential of the 2,3-Diamino Phenylbutanol Scaffold

The vicinal diamine motif, as found in 2,3-diamino phenylbutanols, is also a privileged structure in medicinal chemistry, known for its ability to coordinate with metal ions and form critical hydrogen bonds in various biological targets.[7] While not as prominently featured in blockbuster drugs as its 1,3-isomer, the 2,3-diamino scaffold is present in a range of biologically active molecules with potential therapeutic applications.

Studies on related acylated 2,3-diamino-1-hydroxypropanes have shown modest inhibitory activity against HIV-1 protease, suggesting that the vicinal diamine arrangement can indeed interact with this viral enzyme, albeit potentially with lower affinity compared to the 1,3-isomers.[2] The antiviral potential of this scaffold warrants further investigation, as its unique stereochemical and electronic properties could be exploited for the design of novel inhibitors against various viral targets.

Quantitative Data Summary

The following table summarizes the known biological activities of compounds containing the 1,3-diamino-4-phenylbutan-2-ol scaffold and the observed activity of a related 2,3-diamino-1-hydroxypropane derivative. This data is compiled from multiple sources and should be interpreted with consideration of the different experimental contexts.

Compound ClassIsomer TypeTargetActivity MetricValueReference
N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol1,3-diaminoHIV ProteaseBuilding block for potent inhibitorsDarunavir, Saquinavir[1][3]
Acylated 2,3-diamino-1-hydroxypropane derivative (6a)2,3-diaminoHIV-1 ProteaseIC₅₀430 nM[2]
Acylated 2,4-diamino-1-hydroxybutane derivative (6b)1,3-diamino (analogous)HIV-1 ProteaseIC₅₀160 nM[2]

Experimental Protocols

To facilitate further research and direct comparison of these isomers, we provide detailed, standardized protocols for evaluating their potential biological activities.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds (2,3- and 1,3-diamino phenylbutanol derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In the wells of a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control).

  • Enzyme Addition: Add 88 µL of the assay buffer containing a pre-determined concentration of HIV-1 protease to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at 37°C for 30 minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well sterile microplates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed and inferred differences in biological activity between the 2,3- and 1,3-diamino phenylbutanol isomers can be attributed to their distinct three-dimensional structures and the resulting interactions with their biological targets.

The 1,3-Diamino Phenylbutanol Scaffold: A Perfect Fit for HIV Protease

The success of the 1,3-diamino phenylbutanol core in HIV protease inhibitors is a classic example of structure-based drug design. The anti stereochemistry of the hydroxyl and the adjacent amino group, combined with the flexibility of the carbon backbone, allows the molecule to adopt a conformation that precisely complements the active site of the enzyme. The hydroxyl group typically forms a crucial hydrogen bond with the catalytic aspartate residues, while the amino groups and the phenyl ring engage in additional hydrogen bonding and hydrophobic interactions with the enzyme's binding pocket.

SAR_1_3_diamino cluster_inhibitor 1,3-Diamino Phenylbutanol Core cluster_enzyme HIV Protease Active Site inhibitor [HO]-C-C-[NH2]-C-[NH2]-Ph Asp25 Asp25 inhibitor->Asp25 H-Bond (OH) Asp25_prime Asp25' inhibitor->Asp25_prime H-Bond (NH2) Pocket Hydrophobic Pocket inhibitor->Pocket Hydrophobic Interaction (Ph)

Caption: Key interactions of the 1,3-diamino phenylbutanol scaffold with the HIV protease active site.

The 2,3-Diamino Phenylbutanol Scaffold: A Chelation and H-Bonding Hub

The vicinal diamine motif in 2,3-diamino phenylbutanols offers a different set of potential interactions. This arrangement is an excellent chelating agent for metal ions, which could be relevant for inhibiting metalloenzymes. Furthermore, the two adjacent amino groups can act as a bidentate hydrogen bond donor, forming strong interactions with appropriate acceptor groups on a protein target. The closer proximity of the amino groups compared to the 1,3-isomer will result in a more rigid conformation, which could be advantageous for binding to specific targets but potentially disadvantageous for fitting into the more elongated binding site of enzymes like HIV protease.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR S1 Synthesize 2,3- and 1,3-Diamino Phenylbutanol Derivatives A1 HIV Protease Inhibition Assay S1->A1 A2 Antimicrobial Susceptibility Testing S1->A2 A3 Cytotoxicity Assay (e.g., MTT) S1->A3 D1 Determine IC50 / MIC values A1->D1 A2->D1 A3->D1 D2 Establish Structure-Activity Relationships D1->D2

Caption: A generalized experimental workflow for the comparative evaluation of diamino phenylbutanol isomers.

Conclusion and Future Directions

The comparative analysis of 2,3- and 1,3-diamino phenylbutanols highlights a fundamental principle in drug discovery: isomeric differences matter. The 1,3-diamino phenylbutanol scaffold is a validated and highly successful pharmacophore, particularly in the realm of antiviral therapy. Its specific stereochemical arrangement allows for optimal binding to the HIV protease active site, leading to potent inhibition.

The 2,3-diamino phenylbutanol isomer, while less explored, presents an intriguing scaffold with its own unique chemical properties. Its potential as a metal-chelating agent and a bidentate hydrogen bond donor suggests that it may exhibit activity against different classes of biological targets, such as metalloenzymes or proteins with specific recognition sites for vicinal diamines.

Future research should focus on the direct, head-to-head biological evaluation of these isomers against a broad panel of targets, including viral enzymes, bacteria, fungi, and cancer cell lines. Such studies will provide a clearer understanding of their respective therapeutic potentials and could lead to the development of novel drug candidates based on these versatile diamino phenylbutanol scaffolds.

References

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. (2025). ChemistryOpen. [Link]

  • Konvalinka, J., et al. (2011). Current and Novel Inhibitors of HIV Protease. Current Pharmaceutical Design. [Link]

  • Machetti, F., et al. (1999). Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes. European Journal of Medicinal Chemistry. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. (2024). UniCA IRIS. [Link]

  • Heredia, A., & Gil, C. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry. [Link]

  • Tang, J., & Zhu, J. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Journal of Chemical Sciences. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (2025). Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Diamino-1-phenylbutan-1-ol

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 2,3-Diamino-1-phenylbutan-1-ol is a highly reactive diamin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 2,3-Diamino-1-phenylbutan-1-ol is a highly reactive diamino alcohol, frequently utilized as a critical intermediate or tracked as an impurity in the synthesis of advanced therapeutics (such as protease inhibitors).

Because of its dual amine functionality and hydroxyl group, this compound exhibits unique physicochemical behaviors that dictate highly specific Personal Protective Equipment (PPE) requirements and operational logistics. This guide provides a field-proven, mechanistic approach to handling this chemical safely and efficiently.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To build a robust safety protocol, we must first understand the molecular behavior of the compound:

  • Salt vs. Free Base Dynamics: This compound is predominantly supplied and handled as a dihydrochloride salt (CAS: 2060020-52-0). The free base form (CAS: 1194726-80-1) is highly nucleophilic and basic, leading to rapid absorption of atmospheric CO₂ and moisture to form degrading carbamates. While the dihydrochloride salt mitigates volatility and air-sensitivity, it is highly crystalline and prone to severe electrostatic dispersion.

  • Corneal and Dermal Vulnerability: Diamino alcohols are severe localized irritants[1]. If airborne dust from the dihydrochloride salt contacts the tear film of the eye, it rapidly dissolves, creating a highly concentrated, localized pH extreme that can cause micro-abrasions or severe corneal damage. Similarly, sweat on the skin can solubilize the dust, leading to acute contact dermatitis.

  • Polymer Permeation: Low molecular weight amines can permeate standard latex and thin vinyl rapidly. While the salt form is less mobile, any accidental conversion to the free base (e.g., via contact with basic solutions during workup) drastically increases the risk of skin permeation[2].

Quantitative Data & PPE Specification Matrix

ParameterSpecification / Requirement
Target Compound 2,3-Diamino-1-phenylbutan-1-ol
CAS Numbers 1194726-80-1 (Free Base) / 2060020-52-0 (Dihydrochloride)
Molecular Weight 253.17 g/mol (Dihydrochloride)
Primary Hazards Severe eye/skin irritation, potential respiratory sensitization
Glove Specification Double-layer mandatory: 4-mil Nitrile (inner for dexterity) + 8-mil Neoprene or heavy Nitrile (outer for chemical resistance).
Eye Protection Indirect-vented chemical splash goggles. Standard safety glasses are strictly prohibited due to dust/tear-film interaction risks.
Body Protection Flame-retardant lab coat (Nomex or equivalent) with knit cuffs to prevent wrist exposure.
Ventilation Fume hood with a verified face velocity of ≥ 100 fpm .

Operational Workflows

Protocol 1: Anti-Static Dispensing and Transfer

Self-Validation Check: Before opening the reagent bottle, wave a dry Kimwipe 2 inches from your weighing spatula. If the tissue is drawn toward the metal, static is present and must be neutralized before proceeding.

  • Preparation: Ensure the fume hood sash is lowered to the safe operating line. Do not weigh this compound on an open benchtop analytical balance.

  • Static Neutralization (Critical): Discharge the plastic weighing boat and stainless-steel spatula using an anti-static ionizer (Zerostat gun).

    • Causality: Amine salts accumulate high electrostatic charges. Neutralizing the equipment prevents the crystalline powder from aerosolizing, which protects your respiratory system and prevents contamination of the balance mechanism.

  • Dispensing: Weigh the required mass carefully. Immediately cap the source bottle, seal it with Parafilm, and place it in a secondary containment desiccator.

  • Transfer: Transfer the powder into the reaction vessel using a wide-neck powder funnel. Wash the funnel immediately with your reaction solvent (e.g., anhydrous THF or DCM) to ensure quantitative transfer and instantly dissolve residual dust.

Protocol 2: Spill Response and Decontamination

Self-Validation Check: Post-cleanup, swab the decontaminated surface with a damp pH indicator strip. A pH of 6.5–7.5 confirms successful neutralization and decontamination.

  • Isolation: If a spill occurs, immediately lower the fume hood sash. Do not sweep dry powder , as the mechanical action generates hazardous, inhalable aerosols.

  • Containment: Cover the spilled solid with absorbent pads slightly dampened with a weak acid (e.g., 5% Citric Acid).

    • Causality: Dampening the powder prevents aerosolization, while the weak acid neutralizes any free nucleophilic amines into stable, highly water-soluble salts[1].

  • Collection: Scoop the saturated pads into a chemically resistant, sealable biohazard/waste bag using a disposable plastic scraper.

  • Surface Wash: Wipe the area thoroughly with 1M Citric Acid, followed by a 70% Isopropanol wipe to remove any residual organic films.

Process Visualization

G A 1. Pre-Operation Verify PPE & Draft B 2. Dispensing Anti-Static Weighing A->B C 3. Transfer Sealed Inert Vessel B->C D 4. Synthesis Closed System Reaction C->D E 5. Decontamination Weak Acid Neutralization D->E F 6. Disposal Segregated Organic Waste E->F

Workflow for the safe handling, transfer, and disposal of diamino alcohol derivatives.

Waste Disposal & Environmental Logistics

Improper disposal of diamino alcohols can lead to dangerous cross-reactions in waste carboys. Follow these strict logistical steps:

  • Aqueous Waste: Any aqueous washings containing 2,3-Diamino-1-phenylbutan-1-ol must be neutralized prior to disposal. Adjust the pH of the solution to 6.0–8.0 using 1M HCl or 1M Citric Acid before transferring it to the central aqueous waste carboy.

  • Organic Waste: Halogenated and non-halogenated organic solvents containing this compound must be segregated. Label the waste container explicitly as "Contains Reactive Amines."

    • Causality: Mixing diamino alcohols with reactive electrophiles (e.g., sulfonyl chlorides, epoxides, or aldehydes) commonly found in general organic waste can trigger violent, exothermic polymerization reactions.

  • Solid Waste: Contaminated PPE, weighing boats, and Kimwipes must be double-bagged and disposed of in the solid hazardous waste stream, entirely separate from general municipal lab trash.

References

  • 2,3-diamino-1-phenylbutan-1-ol dihydrochloride | 2060020-52-0 - Sigma-Aldrich.

  • CAS Number 616-29-5 | 1,3-Diamino-2-propanol - Spectrum Chemical. 2

  • Material Safety Data Sheet - Ritonavir Diamino Alcohol Impurity - Chemicea Pharmaceuticals. 1

Sources

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